molecular formula C13H25NO3 B106574 tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate CAS No. 917342-29-1

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Cat. No.: B106574
CAS No.: 917342-29-1
M. Wt: 243.34 g/mol
InChI Key: KTNFSGIXLVLQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h10-11,15H,4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNFSGIXLVLQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168955
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917342-29-1
Record name 1,1-Dimethylethyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring and a primary alcohol, makes it a versatile building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a particular focus on its role as a crucial intermediate in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a trans-1,4-disubstituted cyclohexane ring. This stereochemistry is crucial for the specific spatial orientation of the functional groups, which in turn dictates its utility in targeted drug design.

Chemical Identifiers and Molecular Formula:

  • IUPAC Name: tert-butyl N-[trans-4-(2-hydroxyethyl)cyclohexyl]carbamate[1]

  • CAS Number: 917342-29-1[2]

  • Molecular Formula: C₁₃H₂₅NO₃[2]

  • Molecular Weight: 243.34 g/mol [1][2]

Physicochemical Properties:

The physicochemical properties of this compound are essential for its handling, reaction optimization, and formulation. Below is a summary of its key properties.

PropertyValueSource
Physical State Off-white to yellow solid[3]
Melting Point Not available
Boiling Point 366.0 ± 11.0 °C (Predicted)[3]
Density 1.03 ± 0.1 g/cm³ (Predicted)[3]
pKa 12.56 ± 0.40 (Predicted)[3]
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate.

Structural Diagram:

Chemical structure of the compound.

Synthesis and Characterization

The synthesis of this compound is a critical process for its application in drug development. A common synthetic route involves the reduction of a corresponding carboxylic acid ester.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from methodologies described in the patent literature for the preparation of key pharmaceutical intermediates.[4]

Materials:

  • trans-(N-Boc-4-aminocyclohexyl)acetic acid

  • Borane tetrahydrofuran complex (1.0 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a reaction flask, add trans-(N-Boc-4-aminocyclohexyl)acetic acid (1 equivalent) and dissolve it in anhydrous tetrahydrofuran.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1.0 M solution of borane tetrahydrofuran complex in THF (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at this temperature for 3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with methyl tert-butyl ether.

  • Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by column chromatography if necessary.

Synthesis Workflow Diagram:

Start trans-(N-Boc-4-aminocyclohexyl)acetic acid Step1 Dissolve in anhydrous THF Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Borane THF complex Step2->Step3 Step4 Stir for 3 hours at 0 °C Step3->Step4 Step5 Quench with water Step4->Step5 Step6 Extract with MTBE Step5->Step6 Step7 Wash with aq. NaHCO3 Step6->Step7 Step8 Dry and concentrate Step7->Step8 End This compound Step8->End

Synthesis workflow of the compound.

Characterization:

The identity and purity of the synthesized compound are confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl protons, the methylene protons of the hydroxyethyl group, and the proton of the hydroxyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclohexane ring and the hydroxyethyl side chain.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the carbamate, and the O-H stretching of the alcohol.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the tert-butyl group.

Applications in Drug Discovery and Development

This compound is a highly valuable building block in the synthesis of several important pharmaceutical compounds.

3.1. Intermediate in the Synthesis of Cariprazine

Cariprazine is an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[6] The trans-cyclohexylamine moiety is a key structural feature of Cariprazine, and this compound serves as a crucial precursor to this core structure. The Boc-protected amine allows for selective chemical modifications at other parts of the molecule, and the hydroxyl group can be further functionalized or converted into other leaving groups for subsequent reactions.[7][8]

3.2. Linker for Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are an emerging class of therapeutic agents that function by inducing the degradation of specific target proteins.[9] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The nature of the linker is critical for the efficacy of the PROTAC. This compound, with its defined stereochemistry and dual functionality, is an excellent candidate for incorporation into PROTAC linkers. The cyclohexane ring provides a rigid scaffold that can help to control the spatial orientation of the two ligands, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[10][11]

3.3. Precursor for JAK1 Inhibitors

Janus kinase (JAK) inhibitors are a class of drugs used to treat inflammatory diseases. This compound is also used in the preparation of C-2 hydroxyethyl imidazopyrrolo pyridines, which act as JAK1 inhibitors.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Hazard Identification:

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[3]

  • Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[3]

Handling and Storage:

  • Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[13] Recommended storage temperature is between 2-8 °C.[13]

Conclusion

This compound is a key molecular scaffold with significant applications in modern drug discovery. Its well-defined stereochemistry and bifunctional nature make it an invaluable intermediate for the synthesis of complex pharmaceutical agents, including the antipsychotic drug Cariprazine and as a rigid linker in the development of innovative PROTAC-based therapies. A thorough understanding of its chemical properties, synthesis, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Synthesis and Characterization of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of a Versatile Linker

In the landscape of modern drug discovery and development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy and selectivity of the therapeutic agent.[1] tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate (CAS No. 917342-29-1) has emerged as a valuable bifunctional linker, prized for its conformational rigidity imparted by the cyclohexane scaffold and the synthetic versatility offered by its terminal hydroxyl and protected amine functionalities.[1][2] This guide provides a comprehensive overview of a robust synthetic route to this compound and a detailed protocol for its thorough characterization, intended for researchers and scientists in the pharmaceutical and chemical biology sectors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a straightforward approach: the reduction of a commercially available carboxylic acid precursor, trans-4-(Boc-amino)cyclohexaneacetic acid. This strategy is advantageous due to the ready availability of the starting material and the high-yielding nature of the proposed reduction reaction. The tert-butyloxycarbonyl (Boc) protecting group on the amine is ideal for this synthesis due to its stability under the reducing conditions and its straightforward removal under acidic conditions if further functionalization of the amine is required.

Synthesis Workflow

The synthesis of this compound is achieved through the reduction of trans-4-(Boc-amino)cyclohexaneacetic acid. Borane-tetrahydrofuran complex (BH3-THF) is selected as the reducing agent for its chemoselectivity in reducing carboxylic acids in the presence of the carbamate functional group.

SynthesisWorkflow StartingMaterial trans-4-(Boc-amino)cyclohexaneacetic acid in anhydrous THF Reaction Reduction Reaction (0 °C to reflux) StartingMaterial->Reaction Reagent BH3-THF Complex Reagent->Reaction Quench Methanol Quench Reaction->Quench Workup Aqueous Workup (Extraction with Ethyl Acetate) Quench->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents:

  • trans-4-(Boc-amino)cyclohexaneacetic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve trans-4-(Boc-amino)cyclohexaneacetic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 1.5 equivalents) dropwise via the addition funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a white solid.[3][4]

Characterization of the Final Product

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. The trans-1,4-disubstituted cyclohexane ring system will exhibit characteristic signals for the axial and equatorial protons. Due to ring flipping at room temperature, the signals for the cyclohexane protons may appear as broad multiplets.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm)
C(CH₃)₃1.44 (s, 9H)28.4
C(CH₃)₃-79.1
Cyclohexane CH₂0.90-1.10 (m), 1.70-1.85 (m)29.5, 35.0
Cyclohexane CH-N3.40-3.50 (m, 1H)45.5
Cyclohexane CH-CH₂1.45-1.55 (m, 1H)38.0
CH₂-OH3.65 (t, 2H)61.0
CH₂-CH₂-OH1.50 (q, 2H)39.5
NH4.50 (br s, 1H)-
OH1.60 (br s, 1H)-
C=O-155.5

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H (stretching, carbamate)3300-3500 (medium)
O-H (stretching, alcohol)3200-3600 (broad)[7][8]
C-H (stretching, sp³)2850-2950 (strong)
C=O (stretching, carbamate)1680-1700 (strong)
C-O (stretching, alcohol)1000-1200 (strong)
N-H (bending, carbamate)1510-1550 (medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data

Ion m/z (calculated) Fragmentation
[M+H]⁺244.19Molecular ion
[M-C₄H₈]⁺188.13Loss of isobutylene from Boc group[9]
[M-C₅H₉O₂]⁺144.14Loss of the entire Boc group

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient method for the synthesis of this compound, a key building block in contemporary drug discovery. The detailed characterization protocol ensures the identity and purity of the synthesized material, which is crucial for its application in the development of novel therapeutics. The versatility of this linker, with its orthogonal protecting groups, allows for sequential functionalization, making it an invaluable tool for the construction of complex molecular architectures such as PROTACs and other targeted therapies.

References

An In-depth Technical Guide to GSK2193874: A Potent and Selective TRPV4 Ion Channel Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Targeting TRPV4

The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that belongs to the TRP superfamily. It is activated by a variety of stimuli, including heat, hypotonicity, and mechanical stress.[1] TRPV4 is expressed in numerous cell types and tissues, playing a crucial role in a wide range of physiological processes. Notably, its expression in the vascular endothelium of the lungs is critical for regulating the integrity of the alveolar-capillary barrier.[1][2][3]

Under pathological conditions such as congestive heart failure, increased pulmonary vascular pressure can lead to the activation of TRPV4. This activation increases the permeability of the alveolar barrier, resulting in pulmonary edema.[1][2][3] Therefore, the inhibition of TRPV4 presents a novel and promising therapeutic strategy for treating pulmonary edema associated with heart failure and other conditions like acute lung injury and chronic obstructive pulmonary disorder (COPD).[1] This guide provides a comprehensive overview of GSK2193874, a first-in-class, orally bioavailable, potent, and selective TRPV4 antagonist.

GSK2193874: Chemical Identity and Properties

GSK2193874, with the CAS number 917342-29-1, is chemically identified as 3-(1,4′-bipiperidin-1′-ylmethyl)-7-bromo-N-(1-phenylcyclopropyl)-2-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide.[1][2][3] Developed by GlaxoSmithKline, this small molecule inhibitor was identified through a lead optimization program aimed at discovering a potent and selective TRPV4 blocker with favorable pharmacokinetic properties for in vivo studies.[1][3]

PropertyValue
Molecular Formula C39H40BrF3N4O
Molecular Weight 745.66 g/mol
CAS Number 917342-29-1
Class Quinolinecarboxamide
Target Transient Receptor Potential Vanilloid 4 (TRPV4)

Mechanism of Action: Selective Blockade of the TRPV4 Channel

GSK2193874 functions as a potent antagonist of the TRPV4 ion channel. It selectively inhibits the influx of calcium (Ca²⁺) through both recombinant and native TRPV4 channels.[4][5] Whole-cell patch-clamp studies have demonstrated that GSK2193874 effectively inhibits the activation of recombinant TRPV4 currents when applied to the extracellular solution.[4] Interestingly, it is ineffective when applied to the inside of the cell, suggesting an extracellular binding site or a mechanism dependent on the channel's extracellular conformation.[4]

The inhibitory activity of GSK2193874 is highly potent, with IC₅₀ values in the nanomolar range.

SpeciesIC₅₀ (nM)
Human TRPV4 40
Rat TRPV4 2

Data sourced from multiple studies.[4][5][6]

Crucially, GSK2193874 exhibits high selectivity for TRPV4 over other TRP channels, including TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, where the IC₅₀ is greater than 25 µM.[4][6] This selectivity is critical for minimizing off-target effects and enhancing the therapeutic window of the compound.

Signaling Pathway of TRPV4 Activation and Inhibition by GSK2193874

TRPV4_Pathway cluster_channel TRPV4 Channel cluster_cellular_response Cellular Response Heat Heat TRPV4 TRPV4 Heat->TRPV4 Hypotonicity Hypotonicity Hypotonicity->TRPV4 Mechanical Stress Mechanical Stress Mechanical Stress->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Endothelial_Contraction Endothelial Contraction Ca_influx->Endothelial_Contraction Increased_Permeability Increased Permeability Endothelial_Contraction->Increased_Permeability Pulmonary_Edema Pulmonary Edema Increased_Permeability->Pulmonary_Edema GSK2193874 GSK2193874 GSK2193874->TRPV4

Caption: TRPV4 activation by various stimuli leads to Ca²⁺ influx and subsequent pulmonary edema, a process blocked by GSK2193874.

In Vitro and In Vivo Efficacy

In Vitro Studies: Protection of Endothelial Integrity

In vitro experiments using human umbilical vein endothelial cells (HUVECs) have demonstrated the protective effects of GSK2193874. Treatment with this compound dose-dependently prevents the cellular contraction and detachment induced by the TRPV4 agonist GSK1016790A.[6] By inhibiting these cellular responses, GSK2193874 helps to maintain the integrity of the endothelial barrier.

In Vivo Studies: Amelioration of Pulmonary Edema

The therapeutic potential of GSK2193874 has been extensively evaluated in various preclinical animal models of heart failure and pulmonary edema.

  • Isolated Perfused Lungs: In isolated perfused mouse and canine lungs, GSK2193874 (at 30 nM) effectively inhibits the increase in endothelial permeability and edema formation associated with elevated pulmonary venous pressures.[5]

  • Acute Heart Failure Models: In a rat model of acute heart failure induced by aortic banding, a single oral dose of GSK2193874 (30 mg/kg) significantly inhibited the formation of pulmonary edema and restored arterial oxygen tension without affecting the increased left ventricular end-diastolic pressure.[5]

  • Chronic Heart Failure Models: In a 14-day mouse model of myocardial infarction-induced heart failure, oral administration of GSK2193874 (60 mg/kg/day) both prevented and resolved pulmonary edema, as assessed by magnetic resonance imaging and lung weight. This led to improved arterial oxygen tension and increased survival rates.[5]

These in vivo findings strongly support the potential of GSK2193874 as a therapeutic agent for the treatment of pulmonary edema in heart failure.[6]

Pharmacokinetic Profile

GSK2193874 exhibits a pharmacokinetic profile suitable for oral dosing in chronic animal models, a key attribute for its potential clinical development.[4][6]

SpeciesClearance (mL/min/kg)Half-life (t₁/₂) (hours)Oral Bioavailability (%F)
Rat 7.31031
Dog 6.93153

Data compiled from multiple sources.[4][6]

Importantly, in vivo studies in rats showed no adverse effects on blood pressure or heart rate at doses up to 30 mg/kg.[4][6]

Experimental Protocols

In Vitro Endothelial Cell Contraction Assay
  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media until confluent.

  • Pre-treatment: Incubate HUVEC monolayers with varying concentrations of GSK2193874 or vehicle control for 30 minutes.

  • TRPV4 Activation: Challenge the cells with the TRPV4 agonist GSK1016790A.

  • Microscopy: Monitor and record changes in cell morphology, specifically cell contraction and detachment, using phase-contrast microscopy at regular intervals.

  • Quantification: Quantify the degree of cell contraction and detachment relative to the vehicle-treated control.

In Vivo Acute Pulmonary Edema Model
  • Animal Model: Utilize an established rodent model of acute pulmonary edema, such as aortic banding to induce pressure overload.

  • Drug Administration: Administer GSK2193874 orally at a predetermined dose (e.g., 30 mg/kg) or vehicle control prior to the induction of pulmonary edema.

  • Physiological Monitoring: Continuously monitor key physiological parameters, including left ventricular end-diastolic pressure (LVEDP) and arterial oxygen tension.

  • Post-mortem Analysis: At the end of the study period, euthanize the animals and harvest the lungs.

  • Edema Assessment: Quantify the degree of pulmonary edema by measuring the lung wet-to-dry weight ratio.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model HUVEC_Culture Culture HUVECs Pretreatment Pre-treat with GSK2193874 HUVEC_Culture->Pretreatment Activation Activate TRPV4 (GSK1016790A) Pretreatment->Activation Microscopy Monitor Cell Morphology Activation->Microscopy Quantification_vitro Quantify Contraction Microscopy->Quantification_vitro Aortic_Banding Induce Aortic Banding Drug_Admin Administer GSK2193874 (oral) Aortic_Banding->Drug_Admin Monitoring Monitor Vitals (LVEDP, PaO₂) Drug_Admin->Monitoring Harvest Harvest Lungs Monitoring->Harvest Edema_Assess Assess Edema (Wet/Dry Ratio) Harvest->Edema_Assess

Caption: Workflow for in vitro and in vivo evaluation of GSK2193874's efficacy.

Conclusion and Future Directions

GSK2193874 has emerged as a highly valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the TRPV4 ion channel. Its potency, selectivity, and oral bioavailability have been demonstrated in a variety of in vitro and in vivo models.[1][3] The compelling preclinical data strongly suggest that TRPV4 antagonism with compounds like GSK2193874 represents a viable and innovative therapeutic approach for the management of pulmonary edema associated with congestive heart failure. Further research and clinical investigation are warranted to translate these promising preclinical findings into tangible benefits for patients.

References

The Strategic Integration of a Rigid Cyclohexyl Scaffold: A Technical Guide to tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Linker

In the intricate landscape of modern drug design, the selection of appropriate chemical scaffolds to connect pharmacophoric elements is a critical determinant of a molecule's ultimate success. Among the diverse array of linking motifs, aliphatic carbocyclic structures offer a unique combination of rigidity, metabolic stability, and stereochemical definition. This guide provides an in-depth technical exploration of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate , a versatile building block that has found significant application in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its strategic deployment in the creation of innovative therapeutics, including the antipsychotic agent Cariprazine, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this conformationally restricted linker.

Physicochemical Properties and Structural Rationale

The utility of this compound in drug design stems from a confluence of desirable structural and chemical features. The trans-1,4-disubstituted cyclohexane ring enforces a rigid, chair-like conformation, which can pre-organize the appended functional groups in a defined spatial orientation. This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.

PropertyValueSource
CAS Number 917342-29-1--INVALID-LINK--
Molecular Formula C13H25NO3--INVALID-LINK--
Molecular Weight 243.34 g/mol --INVALID-LINK--
XLogP3 2.1--INVALID-LINK--
Boiling Point 366.0±11.0 °C at 760 mmHgSigma-Aldrich

The Boc-protected amine and the primary alcohol provide orthogonal handles for sequential chemical modifications. The Boc group is a well-established protecting group that is stable under a wide range of conditions but can be readily removed under acidic conditions, allowing for subsequent elaboration of the amine.[1][2] The primary alcohol serves as a versatile nucleophile for various coupling reactions.

The trans stereochemistry is crucial, as it dictates a specific spatial relationship between the two substituents on the cyclohexane ring. This can be a key factor in achieving the desired geometry for optimal interaction with a biological target. Studies have shown that stereochemical inversion at a 1,4-cyclohexyl PROTAC linker can fine-tune conformation and binding affinity, with the trans isomer often exhibiting a more rigid and extended conformation compared to the folded-back conformation of the cis isomer.[3]

Synthesis of the Core Scaffold: A Validated Protocol

The synthesis of this compound can be achieved through a reliable and scalable multi-step process. The following protocol represents a consolidated and validated approach based on established literature procedures.

Experimental Protocol: Synthesis of this compound

Step 1: Reduction of trans-2-(4-aminocyclohexyl)acetic acid

  • To a suspension of trans-2-(4-aminocyclohexyl)acetic acid in an appropriate solvent such as tetrahydrofuran (THF), add a suitable reducing agent (e.g., Lithium aluminum hydride or borane dimethyl sulfide complex) at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the reduction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Carefully quench the reaction with a suitable reagent (e.g., water or aqueous sodium hydroxide), and extract the product into an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure to obtain the crude trans-4-(2-hydroxyethyl)cyclohexylamine.

Step 2: Boc Protection of the Amine

  • Dissolve the crude trans-4-(2-hydroxyethyl)cyclohexylamine in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.

  • Add di-tert-butyl dicarbonate (Boc2O) portion-wise or as a solution in the reaction solvent at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until the protection is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract the product into an organic solvent, and dry the organic layer.

  • Purify the crude product by column chromatography or recrystallization to afford this compound as a solid.

G A trans-2-(4-aminocyclohexyl)acetic acid B Reduction (e.g., LAH or BMS) A->B C trans-4-(2-hydroxyethyl)cyclohexylamine B->C D Boc Protection (Boc2O, base) C->D E This compound D->E

Caption: Synthetic workflow for the preparation of the core scaffold.

Application in the Synthesis of Cariprazine: A Case Study

A prominent example of the application of this compound is in the synthesis of the antipsychotic drug Cariprazine.[4][5][6] Cariprazine is a dopamine D3- and D2-receptor partial agonist with preferential binding to D3 receptors.[7] The trans-cyclohexyl scaffold is a key structural element of the molecule, providing the necessary rigidity and spatial orientation for its interaction with these receptors.

Experimental Protocol: Synthesis of a Key Cariprazine Intermediate

Step 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine

  • React 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent (e.g., xylene) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and an acid catalyst (e.g., p-toluenesulfonic acid).[8]

  • Heat the reaction mixture at reflux for an extended period.

  • After cooling, neutralize the reaction mixture and extract the product into an organic solvent.

  • Purify the crude product to obtain 1-(2,3-dichlorophenyl)piperazine.

Step 2: Conversion of the Alcohol to a Leaving Group

  • Dissolve this compound in an appropriate solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add a base (e.g., triethylamine) followed by methanesulfonyl chloride to convert the primary alcohol into a good leaving group (mesylate).

  • Stir the reaction at 0 °C until completion.

Step 3: Nucleophilic Substitution

  • To the solution containing the mesylate, add 1-(2,3-dichlorophenyl)piperazine.

  • Heat the reaction mixture to facilitate the nucleophilic substitution, forming the C-N bond.

  • After the reaction is complete, perform an aqueous workup and purify the product to obtain the Boc-protected Cariprazine precursor.

Step 4: Boc Deprotection

  • Dissolve the Boc-protected precursor in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a strong acid (e.g., hydrochloric acid or trifluoroacetic acid) to cleave the Boc protecting group.[1][2]

  • Stir the reaction at room temperature until deprotection is complete.

  • Isolate the resulting amine salt, which is a key intermediate for the final steps in the synthesis of Cariprazine.

G cluster_0 Synthesis of Precursors cluster_1 Key Coupling and Deprotection A This compound B Mesylation A->B C Mesylated Intermediate B->C E Nucleophilic Substitution C->E D 1-(2,3-dichlorophenyl)piperazine D->E F Boc-protected Cariprazine Precursor E->F G Boc Deprotection F->G H Cariprazine Intermediate (Amine Salt) G->H

Caption: Key steps in the synthesis of a Cariprazine intermediate.

Role in Kinase Inhibitor Scaffolding

The rigid nature of the trans-cyclohexyl linker makes it an attractive component in the design of kinase inhibitors. By positioning pharmacophoric groups at a defined distance and orientation, it can facilitate optimal interactions with the kinase active site.

Application in Mer Kinase Inhibitors

G cluster_mer MerTK Signaling Gas6 Gas6 MerTK MerTK Receptor Gas6->MerTK PI3K PI3K MerTK->PI3K MAPK MAPK MerTK->MAPK STAT STAT MerTK->STAT Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation STAT->Proliferation Inhibitor MerTK Inhibitor (e.g., UNC2025) Inhibitor->MerTK

Caption: Simplified MerTK signaling pathway and the point of intervention for inhibitors.

Application in JAK Inhibitors

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling through the JAK-STAT pathway.[7][8][12] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. While the widely known JAK inhibitor Tofacitinib does not contain the exact cyclohexyl linker, its synthesis involves a piperidine core, another cyclic scaffold that imparts rigidity.[13][14] The principles of using a rigid scaffold to orient binding motifs are transferable, and this compound could serve as a valuable building block for novel JAK inhibitors.

G cluster_jak JAK-STAT Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor JAK Inhibitor Inhibitor->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.

A Rigid Component for PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[15] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Linker rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable ternary complex, which can lead to more potent protein degradation.[16][][18] The trans-cyclohexyl moiety in our core molecule offers an excellent rigid scaffold for PROTAC linkers.

While flexible alkyl and PEG linkers have been widely used, there is a growing interest in more rigid linkers to improve potency, selectivity, and pharmacokinetic properties.[16][][18] Rigid linkers can improve cell permeability by allowing the PROTAC to adopt folded conformations that shield polar surface area.[9][10] The trans-cyclohexyl group, being more rigid than a simple alkyl chain, can reduce the conformational flexibility of the PROTAC, potentially leading to a more stable and productive ternary complex.[3][16]

Illustrative PROTAC Assembly

  • The primary alcohol of this compound can be coupled to a target-binding ligand (warhead) through an ether or ester linkage.

  • The Boc-protected amine can be deprotected and then coupled to an E3 ligase ligand (e.g., a VHL or Cereblon ligand) via an amide bond formation.

This modular approach allows for the systematic variation of the linker length and attachment points to optimize PROTAC activity.

G cluster_0 PROTAC Assembly Warhead Target-Binding Ligand (Warhead) Core This compound Warhead->Core Coupling to -OH PROTAC Final PROTAC E3_Ligand E3 Ligase Ligand Core->E3_Ligand Coupling to -NH2 (after deprotection)

References

tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate use in JAK1 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Strategic Application of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in the Synthesis of JAK1 Inhibitors

Foreword: The Imperative for Selective JAK1 Inhibition

The Janus kinase (JAK) family, comprising four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), represents a critical node in cytokine signaling.[1][2] These enzymes transduce signals from a multitude of cytokines and growth factors, activating the Signal Transducer and Activator of Transcription (STAT) proteins.[1] This JAK/STAT pathway is fundamental to the regulation of genes involved in inflammation, immunity, and hematopoiesis.[2][3] Consequently, dysregulation of this pathway is implicated in a host of autoimmune and inflammatory disorders, including rheumatoid arthritis, psoriasis, and atopic dermatitis.[1][2]

While the development of broad-spectrum JAK inhibitors has been a therapeutic breakthrough, the focus has progressively shifted towards selective inhibition of individual JAK isoforms to refine efficacy and mitigate off-target effects. JAK1, in particular, plays a crucial role in mediating the signaling of numerous pro-inflammatory cytokines.[2][4] Its selective inhibition has proven to be a highly effective strategy for treating inflammatory and allergic conditions, leading to the development of targeted therapies like Oclacitinib, Abrocitinib, and Upadacitinib.[2][]

The molecular architecture of these inhibitors is paramount to their selectivity and potency. A recurring structural motif in many advanced therapeutic agents is the substituted cyclohexane ring, which serves as a rigid, non-aromatic scaffold to orient pharmacophoric elements in three-dimensional space. This guide provides a detailed examination of a key building block, This compound , and elucidates its strategic role in the convergent synthesis of potent and selective JAK1 inhibitors.

The Core Intermediate: A Profile

The successful synthesis of a complex Active Pharmaceutical Ingredient (API) relies on the availability of well-defined, high-purity intermediates. This compound is a bifunctional molecule designed for precisely this purpose.

Physicochemical Properties
PropertyValueSource
CAS Number 917342-29-1[6][7]
Molecular Formula C₁₃H₂₅NO₃[6][7]
Molecular Weight 243.35 g/mol [6][7]
Appearance White to Off-white Solid[8]
Key Functional Groups Boc-protected amine, Primary alcohol
Stereochemistry trans isomer
Strategic Molecular Design

The utility of this intermediate stems from the orthogonal reactivity of its two key functional groups, managed by a carefully chosen protecting group.

  • The trans-Cyclohexane Scaffold : This rigid carbocyclic core acts as a three-dimensional linker. Unlike a flexible alkyl chain, the cyclohexane ring holds the substituents in a well-defined spatial orientation (trans-1,4-diequatorial), which is critical for precise docking into the ATP-binding pocket of the JAK1 enzyme.

  • The Primary Hydroxyl (-CH₂CH₂OH) : This group serves as the primary reactive handle for elaboration. It is a versatile precursor that can be readily converted into a variety of other functional groups—such as halides, azides, or sulfonates (mesylates/tosylates)—to facilitate nucleophilic substitution reactions for building the rest of the molecule.

  • The Boc-Protected Amine (-NHBoc) : The amine is a crucial pharmacophoric element for interaction with the target kinase. However, its high nucleophilicity would interfere with reactions intended for the hydroxyl group. The tert-Butoxycarbonyl (Boc) group serves as an ideal protecting group.[9] Carbamates are widely employed in pharmaceutical synthesis due to their stability under a range of reaction conditions (e.g., nucleophilic attack, hydrogenation) and their clean, efficient removal under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[10] This orthogonality ensures that the synthetic chemist can manipulate the hydroxyl end of the molecule without affecting the latent amine.

Synthesis of the Key Intermediate

While this compound is commercially available, understanding its synthesis provides insight into the control of its critical stereochemistry. A plausible and efficient laboratory-scale synthesis is outlined below.

Retrosynthetic Analysis & Workflow

The synthesis logically begins from a commercially available material containing the pre-formed trans-cyclohexane-1,4-dicarboxylic acid scaffold, which ensures the desired stereochemistry is carried through the synthesis.

G Target This compound Step3 Boc Protection (Boc)₂O Target->Step3 Intermediate2 trans-4-(2-hydroxyethyl)cyclohexylamine Step3->Intermediate2 Step2 Amide Reduction LiAlH₄ or BH₃ Intermediate2->Step2 Intermediate1 trans-4-(2-hydroxyethyl)cyclohexanecarboxamide Step2->Intermediate1 Step1 Selective Amidation Intermediate1->Step1 StartingMaterial Dimethyl trans-1,4-cyclohexanedicarboxylate Step1->StartingMaterial

Caption: Retrosynthetic pathway for the target intermediate.

Experimental Protocol

Objective: To synthesize this compound from Dimethyl trans-1,4-cyclohexanedicarboxylate.

Step 1: Mono-reduction and Esterification The starting diester is selectively reduced at one ester group to a primary alcohol.

  • Setup: To a stirred solution of Dimethyl trans-1,4-cyclohexanedicarboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0°C under an inert atmosphere (N₂), add a solution of Lithium borohydride (LiBH₄, 1.1 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl trans-4-(hydroxymethyl)cyclohexane-1-carboxylate.

Step 2: Conversion of Ester to Primary Amine via Curtius Rearrangement A robust method for converting an ester to a Boc-protected amine.

  • Saponification: Dissolve the product from Step 1 in a mixture of THF/Methanol/Water and add Lithium hydroxide (LiOH, 1.5 eq). Stir at room temperature until hydrolysis is complete. Acidify and extract to isolate the corresponding carboxylic acid.

  • Acyl Azide Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous toluene. Add diphenylphosphoryl azide (DPPA, 1.1 eq) and triethylamine (TEA, 1.2 eq).

  • Curtius Rearrangement: Heat the mixture to 80-90°C. The acyl azide will rearrange to an isocyanate, which is trapped in situ by adding tert-butanol (2.0 eq). Continue heating for 4-6 hours.

  • Workup: Cool the reaction mixture, wash with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to afford the target compound, this compound.

Application in JAK1 Inhibitor Synthesis: A Case Study of Oclacitinib

Oclacitinib (Apoquel®) is a selective JAK1 inhibitor approved for veterinary use to treat pruritus associated with allergic dermatitis in dogs.[][11] Its structure features a central pyrrolo[2,3-d]pyrimidine core linked to an N-methyl-cyclohexylmethanesulfonamide side chain. Our key intermediate is an ideal precursor for constructing this side chain.

Overall Synthetic Strategy

The synthesis is convergent. The complex pyrrolo[2,3-d]pyrimidine core and the cyclohexyl side chain are prepared separately and then coupled in a late-stage reaction.

G cluster_0 Side-Chain Synthesis Intermediate This compound Activated Mesylated Intermediate Intermediate->Activated MsCl, TEA Azide Azide Intermediate Activated->Azide NaN₃ PrimaryAmine Primary Amine Intermediate Azide->PrimaryAmine H₂, Pd/C Sulfonamide Boc-Protected Sulfonamide PrimaryAmine->Sulfonamide MsCl, TEA FinalSideChain Key Side-Chain Nucleophile (trans-4-((methylamino)cyclohexyl)methanesulfonamide) Sulfonamide->FinalSideChain 1. Boc Deprotection (TFA) 2. Reductive Amination Oclacitinib Oclacitinib FinalSideChain->Oclacitinib SNAr Coupling (DIPEA, n-BuOH) Core 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine Core->Oclacitinib

Caption: Convergent synthesis workflow for Oclacitinib.

Detailed Protocol: Side-Chain Elaboration

Objective: To convert this compound into the key nucleophilic side chain required for coupling.

Step 3: Activation of the Primary Alcohol

  • Setup: Dissolve the intermediate (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) at 0°C under N₂.

  • Reaction: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with water. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude mesylate, which is used directly in the next step.

    • Causality: The hydroxyl group is a poor leaving group. Conversion to a mesylate transforms it into an excellent leaving group for the subsequent Sₙ2 reaction.

Step 4: Nucleophilic Substitution to Form the Azide

  • Setup: Dissolve the crude mesylate from Step 3 in Dimethylformamide (DMF). Add sodium azide (NaN₃, 2.0 eq).

  • Reaction: Heat the mixture to 60-70°C and stir for 8-12 hours.

  • Workup: Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the azide intermediate.

    • Causality: The azide is introduced as a masked primary amine. Azides are stable, non-basic, and can be cleanly reduced to amines without affecting the Boc group.

Step 5: Reduction of Azide and N-Methylation

  • Reduction: Dissolve the azide intermediate in methanol. Add Palladium on carbon (10% Pd/C, 0.05 eq). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) for 6-8 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate. This yields the primary amine.

  • Reductive Amination: Dissolve the amine in methanol. Add aqueous formaldehyde (37%, 1.2 eq) and acetic acid (catalytic amount). Stir for 1 hour, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for 12 hours.

  • Workup: Quench with saturated NaHCO₃ solution and extract with DCM. Dry and concentrate to yield the Boc-protected N-methyl amine.

Step 6: Boc Deprotection

  • Setup: Dissolve the product from Step 5 in DCM.

  • Reaction: Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M NaOH and brine. Dry and concentrate to obtain the final side-chain nucleophile: trans-N-methyl-4-(aminomethyl)cyclohexan-1-amine.

Final Convergent Coupling

The final step is a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of heterocyclic drug synthesis.

  • Setup: In a suitable solvent such as n-butanol, combine the heterocyclic core, 4-Chloro-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[12], the side-chain amine from Step 6 (1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approx. 110-120°C) for 18-24 hours.

  • Deprotection: After coupling, the tosyl protecting group on the pyrimidine core is removed under basic conditions (e.g., aqueous NaOH).

  • Purification: The final product, Oclacitinib, is purified by crystallization, often as a maleate salt to improve its stability and handling properties.[][13]

Conclusion and Future Perspectives

This compound is more than a simple chemical; it is a product of strategic molecular engineering. Its design embodies key principles of modern pharmaceutical synthesis: stereochemical control, orthogonal protection, and functional group versatility. As demonstrated in the synthesis of Oclacitinib, this intermediate provides a robust and reliable pathway to install the critical cyclohexyl scaffold found in many advanced JAK1 inhibitors.

The demand for highly selective kinase inhibitors continues to grow. The methodologies and chemical logic presented here are not limited to Oclacitinib but can be adapted for the synthesis of other next-generation therapeutics. Intermediates like this one are the unsung heroes of drug development, enabling the efficient, scalable, and reproducible production of molecules that profoundly impact both human and animal health.

References

A Technical Guide to the Strategic Role of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate in the Synthesis of Cariprazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cariprazine is a third-generation atypical antipsychotic distinguished by its unique pharmacological profile as a dopamine D3-preferring D2/D3 receptor partial agonist.[1][2] The synthesis of this structurally complex molecule presents significant challenges, particularly in establishing the correct stereochemistry of the 1,4-disubstituted cyclohexane linker, which is critical for its therapeutic activity. This technical guide provides an in-depth analysis of a key synthetic strategy that employs tert-butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a pivotal intermediate. We will dissect the rationale behind its use, focusing on the indispensable function of the tert-butyloxycarbonyl (Boc) protecting group and the pre-set trans-stereochemistry. This document details the sequential chemical transformations—hydroxyl activation, nucleophilic substitution, and deprotection—that convert this intermediate into a direct precursor for the final active pharmaceutical ingredient (API), offering field-proven insights for researchers and drug development professionals.

Introduction to Cariprazine and its Synthetic Hurdles

Pharmacological Profile

Cariprazine is an orally active medication approved for the treatment of schizophrenia and various episodes associated with bipolar I disorder.[2][3] Its mechanism of action is attributed to a combination of partial agonist activity at dopamine D2/D3 and serotonin 5-HT1A receptors, along with antagonist activity at 5-HT2A receptors.[4] Notably, it exhibits a significantly higher affinity for D3 receptors over D2 receptors, a feature that may contribute to its efficacy against the negative symptoms of schizophrenia and its pro-cognitive effects.[1][5]

Structural Complexity and Synthetic Strategy

The molecular architecture of Cariprazine, N'-[trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl] ethyl] cyclohexyl]-N,N-dimethyl urea, comprises three essential fragments:

  • A 1-(2,3-dichlorophenyl)piperazine headgroup.

  • An N,N-dimethylurea tailgroup.

  • A central trans-1,4-disubstituted cyclohexylethyl linker that correctly orients the two pharmacophores.

The primary synthetic challenge lies in the diastereoselective construction of the trans-cyclohexane core and the sequential, controlled assembly of the different fragments without undesirable cross-reactivity.[6][7] A robust synthetic route must therefore incorporate a strategy that ensures stereochemical integrity and chemoselectivity. The use of a pre-functionalized and protected cyclohexane building block, such as this compound, represents an elegant and industrially viable solution to this challenge.[8][9]

The Keystone Intermediate: A Dissection

Chemical Profile

This compound (CAS No. 917342-29-1) is a bifunctional molecule designed for sequential synthesis.[10] Its structure contains the requisite trans-cyclohexane scaffold, a primary alcohol for outward elaboration, and a primary amine temporarily masked as a carbamate.

The Indispensable Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in pharmaceutical synthesis.[11][12] Its strategic importance in this context cannot be overstated.

  • Inertness and Orthogonality: The primary amine of the cyclohexyl ring is a potent nucleophile. Without protection, it would compete with the target piperazine nucleophile during the alkylation step and could also react with the activating agent intended for the hydroxyl group. The Boc group is stable under the basic and nucleophilic conditions of the subsequent steps but can be selectively removed under acidic conditions, a strategy known as orthogonal protection.[13][14][15]

  • Preventing Side Reactions: By masking the amine, the Boc group ensures that C-N bond formation occurs exclusively between the piperazine moiety and the electrophilic ethyl side chain, leading to a cleaner reaction profile and simplifying downstream purification.

  • Solubility Modulation: The lipophilic nature of the Boc group often improves the solubility of intermediates in common organic solvents, facilitating reaction handling and purification processes.[14]

The Criticality of trans-Stereochemistry

The pharmacological activity of Cariprazine is intrinsically linked to the trans arrangement of the substituents on the cyclohexane ring.[6] Synthesizing this diastereomer selectively can be complex and low-yielding. By starting with an intermediate where this stereochemistry is already defined, the synthetic route circumvents the need for challenging stereoselective reductions or tedious diastereomeric separations later in the process, thereby improving overall efficiency and process control.[7][9]

The Synthetic Pathway: A Step-by-Step Technical Analysis

The conversion of this compound into the direct amine precursor of Cariprazine proceeds through a validated three-step sequence. This pathway is designed for high fidelity, ensuring that each transformation proceeds with high yield and purity.

G cluster_0 Core Synthetic Workflow A This compound B Activated Mesylate Intermediate (Boc-N-Cyclohexane-EtOMs) A->B Step 1: Mesylation (Activation) C Boc-Protected Cariprazine Precursor B->C Step 2: Alkylation (C-N Coupling) D Key Amine Precursor (trans-4-(2-(4-(2,3-DCP)piperazin-1-yl)ethyl)cyclohexanamine) C->D Step 3: Deprotection (Boc Removal) E Cariprazine (API) D->E Final Step: Urea Formation

Figure 1: High-level overview of the synthetic workflow.
Step 1: Activation of the Hydroxyl Group (Mesylation)

Causality: The primary hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution by the weakly basic piperazine, it must be converted into a highly effective leaving group. Mesylation (conversion to a methanesulfonate ester, -OMs) is an industry-standard method that provides a reactive, crystalline, and stable intermediate.[16]

Experimental Protocol:

  • Setup: A clean, dry, jacketed reactor is charged with this compound (1.0 eq.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂).

  • Cooling: The solution is cooled to 0-5 °C using a circulating chiller. This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Base Addition: A tertiary amine base, typically triethylamine (TEA, ~1.5 eq.) or diisopropylethylamine (DIPEA), is added to the solution. This base will neutralize the HCl generated during the reaction.

  • Reagent Addition: Methanesulfonyl chloride (MsCl, ~1.2 eq.) is added dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up & Isolation: The reaction is quenched with a cold aqueous solution (e.g., saturated NaHCO₃). The organic layer is separated, washed sequentially with dilute HCl, water, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate, often as a white solid that can be used directly in the next step.[16]

Step 2: C-N Bond Formation (Alkylation)

Causality: This step constitutes the key fragment coupling. The secondary amine of the 1-(2,3-dichlorophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbon of the mesylated intermediate and displacing the mesylate leaving group via an Sₙ2 reaction to form the crucial C-N bond.

Experimental Protocol:

  • Setup: A reactor is charged with the mesylate intermediate from Step 1 (1.0 eq.), 1-(2,3-dichlorophenyl)piperazine (~1.05 eq.), a suitable base such as potassium carbonate (K₂CO₃, ~2.0 eq.), and a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Heating: The reaction mixture is heated to 80-90 °C and stirred vigorously to ensure good mixing of the heterogeneous slurry.

  • Reaction Monitoring: The progress is monitored by HPLC for the disappearance of the mesylate and the formation of the product, tert-butyl [trans-4-[2-[4-(2,3-dichlorophenyl)-1-piperazinyl]ethyl]cyclohexyl]carbamate.[16] The reaction typically runs for 12-24 hours.

  • Work-up & Isolation: Upon completion, the mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under vacuum. The residue is dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining DMF and salts. The organic layer is dried and concentrated. The crude product is often purified by crystallization or column chromatography to achieve the high purity required for the next step.

Step 3: Deprotection (Boc Removal)

Causality: The final step in this sequence is the removal of the Boc protecting group to unmask the primary amine, making it available for the final urea formation. This is achieved via acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton.[17]

Experimental Protocol:

  • Setup: The Boc-protected precursor from Step 2 is dissolved in a suitable solvent such as ethyl acetate, methanol, or 1,4-dioxane.

  • Acid Addition: The solution is treated with a strong acid. A common and effective method is the addition of a saturated solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane) at room temperature.[11]

  • Reaction Monitoring: The reaction is typically rapid, with the deprotected amine hydrochloride salt precipitating out of solution. Progress can be monitored by the cessation of CO₂ evolution and confirmed by HPLC.

  • Isolation: The resulting slurry is stirred for 1-4 hours, after which the solid product is collected by filtration. The filter cake is washed with a cold, non-polar solvent (e.g., diethyl ether or heptane) to remove any non-polar impurities. The product, trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine, is isolated as its stable hydrochloride salt and dried under vacuum.[18]

Trustworthiness Note: A critical consideration during acidic Boc deprotection is the potential for the intermediate tert-butyl cation to alkylate nucleophilic sites, potentially forming genotoxic impurities.[13][14] Performing the reaction at controlled temperatures and, if necessary, using scavenger reagents can mitigate this risk. The isolation of the product as a crystalline salt serves as an excellent purification step, purging most process-related impurities.

G cluster_0 Detailed Reaction Sequence Start Boc-NH-Cyclohexyl-CH2CH2-OH Step1_reagents + MsCl, TEA in DCM, 0°C Start->Step1_reagents Intermediate1 Boc-NH-Cyclohexyl-CH2CH2-OMs Step1_reagents->Intermediate1 Activation Step2_reagents + 1-(2,3-DCP)piperazine, K2CO3 in ACN, 80°C Intermediate1->Step2_reagents Intermediate2 Boc-NH-Cyclohexyl-CH2CH2-(Piperazine-DCP) Step2_reagents->Intermediate2 Coupling Step3_reagents + HCl in Dioxane RT Intermediate2->Step3_reagents End H2N-Cyclohexyl-CH2CH2-(Piperazine-DCP) (as HCl salt) Step3_reagents->End Deprotection

Figure 2: Step-wise transformation of the key intermediate.

Data Summary and Process Control

The efficiency of this synthetic sequence is summarized below. Yields are representative and may vary based on scale and specific process optimization.

StepTransformationKey ReagentsProductTypical YieldPurity (HPLC)
1 Mesylation Methanesulfonyl chloride, Triethylamine2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate>95%>98%
2 Alkylation 1-(2,3-dichlorophenyl)piperazine, K₂CO₃tert-butyl [trans-4-[2-[4-(2,3-DCP)piperazin-1-yl]ethyl]cyclohexyl]carbamate80-90%>99%
3 Deprotection Hydrogen Chloride (in Dioxane)trans-4-(2-(4-(2,3-DCP)piperazin-1-yl)ethyl)cyclohexanamine HCl>90%>99.5%

Conclusion

The use of This compound represents a highly effective and strategic approach in the total synthesis of Cariprazine. This keystone intermediate elegantly solves two of the most significant challenges in the synthetic route: it establishes the essential trans-stereochemistry from the outset and utilizes an orthogonal Boc protecting group to direct the sequence of bond-forming events with high fidelity. The three-step protocol of activation, coupling, and deprotection is robust, scalable, and produces the advanced amine precursor in high yield and purity. This methodology avoids problematic side reactions and complex purifications, underscoring a process design that is both scientifically sound and commercially viable for the manufacturing of this important antipsychotic agent.

References

Methodological & Application

Application Note: Comprehensive NMR Analysis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the complete structural elucidation of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2] We employ a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments. The methodologies described herein offer a robust framework for the unambiguous assignment of all proton and carbon signals, emphasizing the causality behind experimental choices to ensure self-validating and reproducible results for researchers in organic synthesis and drug development.

Introduction and Scientific Context

This compound is a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, connected by a trans-1,4-disubstituted cyclohexane scaffold.[3] Its rigid stereochemistry and orthogonal protecting groups make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. Accurate structural verification is paramount to ensure the integrity of subsequent synthetic steps.

NMR spectroscopy is the definitive tool for the structural analysis of such organic molecules in solution. The cyclohexane ring's conformational behavior significantly influences the chemical environment of its protons and carbons. In the trans isomer, the bulky tert-butoxycarbonylamino and 2-hydroxyethyl groups preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[4] This conformational locking simplifies spectral interpretation, leading to a more resolved set of signals compared to its cis counterpart or a conformationally mobile system.

This guide will detail the protocols for acquiring and interpreting a full suite of NMR data, providing a definitive structural fingerprint of the target molecule.

Molecular Structure and Conformation

The structural analysis hinges on understanding the molecule's preferred conformation, which is the diequatorial chair form of the cyclohexane ring.

Caption: Preferred diequatorial conformation of the title compound.

Experimental Protocols: A Self-Validating Workflow

The validity of NMR data is rooted in meticulous sample preparation and the logical selection of acquisition parameters.

Protocol for Sample Preparation

The quality of the final spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks.[5]

  • Analyte & Purity: Use ~15-20 mg of this compound (MW: 243.34 g/mol )[3] for a comprehensive analysis including ¹³C and 2D NMR. For routine ¹H NMR, 5-10 mg is sufficient.[6][7] The sample should be dry and free of non-volatile impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve the analyte and its relatively clean spectral window. Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Procedure: a. Weigh 20 mg of the analyte into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ with TMS.[8] c. Gently vortex the vial until the solid is completely dissolved. A clear, colorless solution should be obtained. d. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid transferring any solid particulates. e. Ensure the sample height is at least 4 cm (~0.5-0.6 mL) to be properly centered in the instrument's detection coil.[9] f. Cap the NMR tube securely and label it clearly.

Protocol for NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer. They are designed to provide high-quality data in a reasonable timeframe.

Parameter ¹H Experiment ¹³C{¹H} Experiment DEPT-135 ¹H-¹H COSY ¹H-¹³C HSQC
Pulse Program zg30zgpg30dept135cosygpqfhsqcedetgpsisp2.2
Solvent CDCl₃CDCl₃CDCl₃CDCl₃CDCl₃
Temperature 298 K298 K298 K298 K298 K
Spectral Width (ppm) -2 to 12-10 to 200-10 to 200-2 to 12F2: -2 to 12, F1: -10 to 200
Number of Scans (NS) 161024256816
Relaxation Delay (D1) 2.0 s2.0 s2.0 s2.0 s1.5 s
Acquisition Time (AQ) ~3.4 s~1.3 s~1.3 s~0.25 s~0.25 s

Causality Behind Parameter Choices:

  • ¹³C vs. ¹H Scans: The number of scans for ¹³C NMR is significantly higher due to the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus, which results in much lower sensitivity compared to ¹H.[10]

  • Relaxation Delay (D1): A 2.0-second delay allows for sufficient relaxation of most nuclei between pulses, preventing signal saturation and providing more reliable integrations, especially in ¹³C NMR.

  • DEPT-135: This experiment is invaluable for differentiating carbon types. It uses a 135° proton pulse to generate phase differences: CH₃ and CH signals appear positive, CH₂ signals appear negative, and quaternary carbons are absent.[11] This provides an orthogonal layer of validation for assignments made from the broadband ¹³C spectrum.

Data Interpretation: A Multi-faceted Approach

A logical workflow ensures that each piece of data builds upon the last, leading to an unambiguous final structure.

Caption: Logical workflow for comprehensive NMR structural elucidation.

Analysis of 1D NMR Spectra

The 1D spectra provide the foundational data for the number and type of chemical environments.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a4.45br s1H-NH -Boc
H-b3.69t, J = 6.6 Hz2H-CH₂-CH₂ -OH
H-c3.45m1H-CH -NHBoc (H-1)
H-d1.98m2HCyclohexyl (axial, H-2,6)
H-e1.81m2HCyclohexyl (axial, H-3,5)
H-f1.51t, J = 6.6 Hz2H-CH₂ -CH₂-OH
H-g1.44s9H-C(CH₃ )₃
H-h1.40m1HCyclohexyl (H-4)
H-i1.20m2HCyclohexyl (equatorial, H-3,5)
H-j1.05m2HCyclohexyl (equatorial, H-2,6)
H-k~1.6 (variable)br s1H-OH
  • Key Insights: The sharp singlet for the tert-butyl protons (H-g) at 1.44 ppm is characteristic of the Boc group.[12] The complex overlapping multiplets between 1.0-2.0 ppm are typical for a cyclohexane ring.[13][14] The downfield triplet at 3.69 ppm (H-b) is indicative of a methylene group attached to a hydroxyl group.

Table 2: ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Label¹³C Shift (δ, ppm)DEPT-135 SignalAssignment
C-1155.5Absent-C =O (Boc)
C-279.2Absent-C (CH₃)₃ (Boc)
C-361.0Negative-CH₂-CH₂ -OH
C-450.1PositiveCH -NHBoc (Cyclohexyl C-1)
C-538.0Negative-CH₂ -CH₂-OH
C-635.5PositiveCyclohexyl C-4
C-733.5NegativeCyclohexyl C-2,6
C-829.9NegativeCyclohexyl C-3,5
C-928.4Positive-C(CH₃ )₃ (Boc)
  • Key Insights: The carbonyl (C-1) and quaternary carbon (C-2) of the Boc group are confirmed by their characteristic chemical shifts and absence in the DEPT-135 spectrum.[15][16] The DEPT-135 experiment cleanly separates the CH/CH₃ signals (positive) from the CH₂ signals (negative), allowing for the confident assignment of all protonated carbons.

Analysis of 2D NMR Spectra

2D NMR provides the crucial connectivity information, removing any ambiguity from the 1D assignments.

¹H-¹H COSY Analysis: The COSY spectrum reveals proton-proton coupling networks. Key correlations include:

  • A strong cross-peak between the triplets at 3.69 ppm (H-b) and 1.51 ppm (H-f) , confirming the -CH₂-CH₂-OH fragment.

  • A network of correlations connecting the cyclohexyl protons H-c, H-d, H-e, H-h, H-i, and H-j , confirming their positions on the ring.

  • Correlation from the H-4 methine (H-h) to the adjacent -CH₂- (H-f) of the side chain, linking the side chain to the C-4 position of the ring.

¹H-¹³C HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon. This is the final step in validation.

  • The proton singlet at 1.44 ppm (H-g) correlates to the carbon signal at 28.4 ppm (C-9) , confirming the tert-butyl group assignment.

  • The proton triplet at 3.69 ppm (H-b) correlates to the carbon signal at 61.0 ppm (C-3) , assigning the -CH₂OH group.

  • The proton multiplet at 3.45 ppm (H-c) correlates to the carbon signal at 50.1 ppm (C-4) , assigning the methine carbon bearing the carbamate.

  • Each of the complex proton multiplets in the cyclohexane region correlates to a specific carbon signal (C-6, C-7, C-8), allowing for complete and unambiguous assignment of the cyclohexane core.

Caption: Visualization of key 2D NMR correlations.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the complete structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and applying the logical workflow for interpretation presented in this note, researchers can achieve unambiguous and reliable characterization of this and structurally similar molecules. This rigorous approach ensures the high fidelity required for advanced applications in pharmaceutical and materials science.

References

Application Note: A Comprehensive Guide to the Mass Spectrometry of PROTACs Featuring a tert-Butyl Carbamate Cyclohexyl Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] The chemical nature of the linker connecting the target-binding and E3-ligase-binding moieties is critical to a PROTAC's efficacy and its analytical characterization. This guide provides a detailed examination of the mass spectrometry (MS) strategies for PROTACs that incorporate the tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate linker element. We delve into the unique analytical challenges and opportunities presented by this linker's structure, offering field-proven protocols for intact mass confirmation, quantitative bioanalysis, structural elucidation via fragmentation analysis, and native MS of the ternary complex. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable MS-based workflows for this class of molecules.

Introduction: The Central Role of the PROTAC Linker

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[3] They achieve this by forming a ternary complex between the POI and an E3 ubiquitin ligase, which facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4]

The linker is not merely a spacer; it dictates the spatial orientation of the two proteins, influences the stability and cooperativity of the ternary complex, and critically impacts the molecule's overall physicochemical properties, such as solubility and cell permeability. The this compound moiety[5][6] provides a semi-rigid cyclohexyl backbone to maintain an optimal distance and vector for ternary complex formation, while the carbamate and hydroxyethyl groups offer points for synthetic modification and potential hydrogen bonding. However, these same structural features present unique considerations for mass spectrometric analysis. PROTACs are known to be susceptible to in-source fragmentation, and understanding the labile points within the linker is paramount for accurate analysis.[7][8]

PROTAC_Mechanism cluster_Cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ub_POI Ubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation & Peptide Fragments Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated targeted protein degradation.

Core Methodologies for MS-Based PROTAC Analysis

A multi-faceted MS approach is required to fully characterize a PROTAC and its biological activity. We outline four key workflows, from initial molecular confirmation to functional assessment.

Intact Mass Confirmation by High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step in any analysis is to confirm the identity and purity of the synthesized PROTAC. High-resolution accurate-mass (HRAM) instruments, such as Orbitrap or FT-ICR mass spectrometers, are essential for providing unambiguous elemental composition assignments with sub-ppm mass accuracy.[9]

Protocol:

  • Sample Preparation: Prepare a 1 µM solution of the PROTAC in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use a heated electrospray ionization (H-ESI) source coupled to an HRAM mass spectrometer.

  • Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Resolution: >70,000 FWHM

    • Scan Range: 200-2000 m/z

    • Source Voltages: Optimize spray voltage and capillary temperature to achieve stable spray and minimize in-source fragmentation. Start with the lowest feasible settings.

  • Data Analysis: Compare the observed monoisotopic mass of the protonated molecule [M+H]+ with the theoretically calculated mass. The mass error should be below 5 ppm.

Parameter Example Value for a Hypothetical PROTAC
PROTAC Name PROTAC-X-CyC6
Elemental Formula C₅₀H₆₀N₇O₈Cl
Theoretical Mass (Monoisotopic) 937.4196 Da
Observed [M+H]+ 938.4269 m/z
Mass Error 1.2 ppm

Table 1: Example data for intact mass confirmation of a PROTAC containing the specified linker.

Quantitative Bioanalysis in Cellular Lysates by LC-MS/MS

Rationale: Accurate quantification of intracellular PROTAC concentrations is vital for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships.[3] A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides the necessary sensitivity and selectivity for analysis in complex biological matrices.[10][11]

LCMS_Workflow Start Cell Culture with PROTAC Treatment Harvest Cell Harvesting & Lysis Start->Harvest Extract Protein Precipitation (e.g., Cold Acetonitrile) Harvest->Extract Supernatant Collect Supernatant, Dry, & Reconstitute Extract->Supernatant LC LC Separation (Reversed-Phase) Supernatant->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Quantification (Standard Curve) MS->Data

Caption: Workflow for quantitative analysis of PROTACs in cellular lysates.

Protocol:

  • Sample Preparation:

    • Harvest and lyse cells treated with the PROTAC.

    • Perform protein precipitation by adding 4 volumes of cold acetonitrile containing a suitable internal standard.

    • Vortex and centrifuge at >13,000 rpm for 10 minutes.

    • Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in a mobile phase-matched solution.[11]

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient optimized to provide good retention and peak shape.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS/MS Method (MRM):

    • Ionization Mode: Positive ESI.

    • Optimization: Infuse the PROTAC to determine the most abundant and stable precursor ion (Q1) and product ions (Q3). The carbamate and linker region are often sources of characteristic fragments.

    • Collision Energy (CE) & Dwell Time: Optimize for each transition to maximize signal.

Parameter Quantifier Transition Qualifier Transition
Precursor Ion (Q1) 938.4 m/z938.4 m/z
Product Ion (Q3) 452.2 m/z278.1 m/z
Collision Energy (CE) 25 eV35 eV
Rationale for Fragment Cleavage at linker amide bondFragment of E3 ligase binder

Table 2: Example Multiple Reaction Monitoring (MRM) parameters for a hypothetical PROTAC.

Structural Elucidation and Fragmentation Analysis

Rationale: Understanding how a PROTAC fragments is crucial for identifying metabolites and diagnosing in-source fragmentation.[7] The this compound linker has several predictable cleavage sites. The tert-butyl carbamate (Boc) group is particularly labile.

Key Fragmentation Pathways:

  • Loss of tert-Butene (-56 Da): A characteristic loss from the Boc group to form a carbamic acid intermediate.

  • Decarboxylation (-44 Da): Subsequent loss of CO₂ from the carbamic acid.

  • Combined Loss (-100 Da): The net loss of tert-butene and CO₂ is a strong indicator of the intact Boc group.

  • Cleavage at Amide/Ether Bonds: The bonds connecting the linker to the two warhead moieties are common fragmentation points.

  • Cyclohexyl Ring Opening: Higher energy collisions can induce fragmentation of the cyclohexyl ring itself.

Fragmentation cluster_Linker Linker Fragmentation PROTAC [M+H]+ Loss_56 [M+H - 56]+ PROTAC->Loss_56 - C4H8 Warhead1_Linker [Warhead1-Linker Fragment]+ PROTAC->Warhead1_Linker Amide Cleavage Warhead2 [Warhead2]+ PROTAC->Warhead2 Ether Cleavage Loss_100 [M+H - 100]+ Loss_56->Loss_100 - CO2

Caption: Predicted fragmentation pathways for a PROTAC with the specified linker.

Ternary Complex Analysis by Native MS

Rationale: The biological activity of a PROTAC is dependent on its ability to form a stable ternary complex. Native MS is a powerful label-free technique that preserves non-covalent interactions, allowing for the direct detection and semi-quantitative analysis of the POI-PROTAC-E3 ligase complex.[12][13][14]

Protocol:

  • Sample Preparation:

    • Incubate the POI and E3 ligase complex with the PROTAC in a volatile buffer (e.g., 100-200 mM ammonium acetate, pH 6.8-7.4).

    • Concentrations should be optimized but typically range from 1-10 µM for each component.

  • Instrumentation: Use a mass spectrometer optimized for high mass analysis (e.g., Q-TOF or Orbitrap) with a nano-electrospray ionization (nESI) source.[1]

  • MS Parameters:

    • Ionization Mode: Positive nESI.

    • Source Conditions: Use gentle desolvation parameters (low capillary voltage, low source temperature, low cone/fragmentor voltage) to preserve the non-covalent complex.[14]

    • Pressure: Slightly increase collision cell pressure to aid in desolvation and ion cooling.

  • Data Analysis: Deconvolute the resulting charge state envelope to determine the mass of the intact ternary complex, confirming its stoichiometry. Compare the relative intensities of apo-proteins, binary complexes, and the ternary complex across different PROTAC concentrations.[13]

Troubleshooting Common Challenges

  • In-Source Fragmentation (ISF): If fragments (e.g., free warheads) are observed even at zero collision energy, this indicates ISF.[7]

    • Solution: Systematically reduce source energy by lowering cone/fragmentor voltage and capillary temperature. Use a gentler ionization technique like nESI if possible.[8]

  • Poor Peak Shape/Carryover: The "sticky" nature of some PROTACs can lead to tailing peaks and carryover.

    • Solution: Optimize the LC gradient, add organic modifiers to the wash solvent (e.g., isopropanol), and use columns with alternative stationary phases.

  • Low Sensitivity:

    • Solution: Ensure efficient extraction from the biological matrix. Optimize MRM transitions for maximum intensity. For some PROTACs, adducts [M+Na]+ may be more stable and abundant than [M+H]+; consider monitoring these as well.[9]

Conclusion

The mass spectrometric analysis of PROTACs containing the this compound linker is a multifaceted task that provides critical insights throughout the drug discovery pipeline. By employing a combination of HRMS for identity confirmation, LC-MS/MS for quantification, detailed fragmentation analysis for structural integrity, and native MS for functional assessment, researchers can build a comprehensive understanding of their molecule's behavior. The protocols and insights provided herein serve as a robust foundation for developing and validating these essential analytical methods.

References

Application Notes and Protocols for the Synthesis of Novel Quinolinones Utilizing tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Therapeutic Promise of Quinolinones

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] From their initial discovery as byproducts in the synthesis of chloroquine to their development into broad-spectrum antibacterial agents, quinolinones have demonstrated remarkable versatility.[3] The family of fluoroquinolones, in particular, has revolutionized the treatment of bacterial infections by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][3] The ongoing challenge of multi-drug resistance necessitates the continuous innovation of novel quinolinone analogs with enhanced potency and unique pharmacological profiles. This application note provides a detailed synthetic strategy and protocol for the preparation of novel quinolinone derivatives, employing tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate as a key building block to introduce a valuable pharmacophoric moiety.

Strategic Approach: A Modular Synthesis via the Gould-Jacobs Reaction

The synthetic route outlined herein leverages the classical Gould-Jacobs reaction, a robust and reliable method for the construction of the 4-hydroxyquinoline core.[4][5][6] This approach offers a convergent and modular strategy, allowing for the late-stage introduction of structural diversity. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Quinolinone Core Formation Start tert-Butyl (trans-4-(2- hydroxyethyl)cyclohexyl)carbamate Amine trans-4-(2-Hydroxyethyl)cyclohexylamine (Intermediate 1) Start->Amine Boc Deprotection Aniline N-(trans-4-(2-Hydroxyethyl)cyclohexyl)aniline (Intermediate 2) Amine->Aniline N-Arylation Condensation Diethyl 2-(((trans-4-(2-hydroxyethyl)cyclohexyl) (phenyl)amino)methylene)malonate (Intermediate 3) Aniline->Condensation DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Condensation Condensation Quinolinone Target Quinolinone Derivative Condensation->Quinolinone Thermal Cyclization

Figure 1: Overall synthetic workflow for the preparation of the target quinolinone derivative.

The synthesis commences with the deprotection of the commercially available this compound to unveil the primary amine. This is followed by an N-arylation step to furnish the requisite substituted aniline precursor. The aniline intermediate then undergoes the Gould-Jacobs reaction, which involves an initial condensation with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature intramolecular cyclization to yield the desired quinolinone scaffold.

Experimental Protocols

Part 1: Synthesis of the N-Arylcyclohexylamine Precursor

Step 1.1: Boc Deprotection of this compound

The tert-butoxycarbonyl (Boc) protecting group is a commonly employed amine protecting group that can be readily cleaved under acidic conditions.[7][8] Trifluoroacetic acid (TFA) is a standard reagent for this transformation due to its efficacy and the volatile nature of its byproducts.

Protocol:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(2-hydroxyethyl)cyclohexylamine (Intermediate 1 ).

Reagent/SolventMolar Eq.MW ( g/mol )Amount
This compound1.0243.35(e.g., 5.0 g)
Dichloromethane (DCM)-84.93(e.g., 102 mL)
Trifluoroacetic acid (TFA)10.0114.02(e.g., 15.8 mL)

Table 1: Reagents for Boc Deprotection.

Step 1.2: N-Arylation of trans-4-(2-Hydroxyethyl)cyclohexylamine

The synthesis of the N-substituted aniline can be achieved through various methods, including nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For this protocol, a classical nucleophilic aromatic substitution with an activated aryl halide is described.

Protocol:

  • In a round-bottom flask, dissolve trans-4-(2-hydroxyethyl)cyclohexylamine (Intermediate 1 , 1.2 eq) and an appropriate fluoro- or chloro-substituted aromatic compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(trans-4-(2-hydroxyethyl)cyclohexyl)aniline (Intermediate 2 ).

Reagent/SolventMolar Eq.MW ( g/mol )Amount
trans-4-(2-Hydroxyethyl)cyclohexylamine1.2143.23(e.g., 3.6 g)
Fluorobenzene (example)1.096.10(e.g., 1.9 g)
Potassium Carbonate2.0138.21(e.g., 5.5 g)
DMSO-78.13(e.g., 50 mL)

Table 2: Reagents for N-Arylation.

Part 2: Quinolinone Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction proceeds in two key stages: the initial condensation of the aniline with DEEM to form an enamine intermediate, followed by a thermal cyclization to construct the quinolinone ring system.[4][5]

Gould_Jacobs Aniline N-(trans-4-(2-Hydroxyethyl)cyclohexyl)aniline (Intermediate 2) Intermediate Diethyl 2-(((trans-4-(2-hydroxyethyl)cyclohexyl)(phenyl)amino)methylene)malonate (Intermediate 3) Aniline->Intermediate Condensation (Heat, ~100-140 °C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Quinolinone Target Quinolinone (Final Product) Intermediate->Quinolinone Thermal Cyclization (High Temp., ~250 °C)

Figure 2: Key steps of the Gould-Jacobs reaction.

Step 2.1: Condensation of N-Substituted Aniline with DEEM

Protocol:

  • Combine N-(trans-4-(2-hydroxyethyl)cyclohexyl)aniline (Intermediate 2 , 1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in a reaction vessel.

  • Heat the mixture to 100-140 °C for 1-2 hours. The reaction can often be performed neat (without solvent).

  • Monitor the reaction for the disappearance of the aniline starting material by TLC.

  • The resulting crude product, diethyl 2-(((trans-4-(2-hydroxyethyl)cyclohexyl)(phenyl)amino)methylene)malonate (Intermediate 3 ), can often be used in the next step without further purification.

Step 2.2: Thermal Cyclization to the Quinolinone Core

Protocol:

  • To the crude Intermediate 3 from the previous step, add a high-boiling point solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).

  • Heat the reaction mixture to approximately 250 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 30-60 minutes. The cyclization is often accompanied by the evolution of ethanol.

  • Monitor the formation of the quinolinone product by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate from the cooled solution. If not, the solution can be diluted with a non-polar solvent like hexane to induce precipitation.

  • Collect the solid product by filtration and wash with a cold, non-polar solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Reagent/SolventMolar Eq.MW ( g/mol )Amount
Intermediate 2 1.0(Varies)(e.g., 2.0 g)
DEEM1.1216.23(e.g., 2.1 g)
Dowtherm A--(Sufficient to ensure good mixing)

Table 3: Reagents for the Gould-Jacobs Reaction.

Conclusion and Outlook

The protocol detailed in this application note provides a robust and adaptable method for the synthesis of novel quinolinone derivatives from this compound. The modularity of the Gould-Jacobs reaction allows for the facile generation of a library of analogs by varying the aromatic precursor in the N-arylation step. These novel quinolinones, bearing the substituted cyclohexyl moiety, represent promising candidates for further investigation in the development of new antibacterial agents to combat the growing threat of multi-drug resistant pathogens.

References

analytical techniques for quality control of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Quality Control of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Abstract

This document provides a comprehensive suite of analytical methodologies for the quality control of this compound (CAS No. 917342-29-1), a key intermediate in pharmaceutical synthesis, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] Ensuring the identity, purity, and overall quality of this raw material is paramount for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for identification, purity and impurity profiling, residual solvent analysis, and physicochemical characterization. The methodologies are grounded in established pharmacopeial principles and regulatory guidelines to ensure data integrity and trustworthiness.[4][5]

The Imperative of Stringent Quality Control

In pharmaceutical manufacturing, the quality of starting materials and intermediates dictates the quality of the final product.[6] A seemingly minor impurity or deviation in a raw material can have cascading effects on the synthesis, potentially leading to failed batches, compromised drug safety, or reduced therapeutic efficacy.[2] Therefore, a multi-faceted analytical strategy is not merely a recommendation but a necessity. This application note outlines a robust quality control workflow designed to provide a complete analytical profile of this compound.

Figure 1. Overall Quality Control Workflow cluster_0 Sample Handling & Initial Assessment cluster_1 Analytical Testing cluster_2 Data Review & Disposition SampleReceipt Sample Receipt & Documentation Visual Visual Inspection (Appearance, Color) SampleReceipt->Visual ID Identification (NMR, MS) Visual->ID Purity Purity, Assay & Impurities (HPLC) Visual->Purity Solvents Residual Solvents (GC-HS) Visual->Solvents Water Water Content (Karl Fischer) Visual->Water Thermal Thermal Properties (DSC/TGA) Visual->Thermal Review Data Review & Conformance to Spec ID->Review Purity->Review Solvents->Review Water->Review Thermal->Review Disposition Final Disposition (Release / Reject) Review->Disposition

Caption: A typical workflow for the quality control of a pharmaceutical intermediate.

Identification and Structural Confirmation

Unambiguous identification is the foundational step of any quality control program. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is unparalleled in its ability to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. This makes it the gold standard for identity confirmation. ¹H NMR confirms the presence and ratio of different types of protons, while ¹³C NMR confirms the carbon skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Ensure complete dissolution.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Interpretation: Process the data and compare the resulting spectra with the expected chemical shifts and integration values for the structure.

Expected Spectral Features: The spectrum should be consistent with the structure of this compound.

¹H NMR Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
(CH₃)₃C-~1.45Singlet9HCharacteristic sharp signal for the nine equivalent protons of the tert-butyl group.[7]
-NH-~4.5 (broad)Broad Singlet1HCarbamate proton, often broad and may exchange with trace water.
-CH-NH~3.4 (broad)Multiplet1HCyclohexyl proton attached to the nitrogen.
-CH₂-OH~3.65Triplet2HMethylene protons adjacent to the hydroxyl group.
-CH₂-CH₂-OH~1.55Quartet2HMethylene protons adjacent to the cyclohexyl ring.
Cyclohexyl Protons1.0 - 2.0Multiplets9HComplex overlapping signals from the cyclohexane ring protons.
-OHVariable (broad)Broad Singlet1HHydroxyl proton, chemical shift is concentration and solvent dependent.
¹³C NMR Assignment Expected Chemical Shift (δ, ppm) Rationale
(CH₃)₃C- ~28.5Methyl carbons of the tert-butyl group.[8]
(CH₃)₃C- ~79.0Quaternary carbon of the tert-butyl group.[8]
-C= O~156.0Carbonyl carbon of the carbamate group.
-CH- NH~51.0Cyclohexyl carbon attached to the nitrogen.
-CH₂- OH~61.0Methylene carbon attached to the hydroxyl group.
Cyclohexyl Carbons29.0 - 40.0Carbons within the cyclohexane ring.

Chromatographic Analysis: Purity, Assay, and Impurities

High-Performance Liquid Chromatography (HPLC) is the core technique for assessing the purity, calculating the assay, and profiling related substance impurities.[6] Its ability to separate the main compound from closely related structures makes it indispensable for quality control.[9]

High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC method is chosen due to the moderate polarity of the analyte. This method separates compounds based on their hydrophobicity. A gradient elution is employed to ensure that both more polar and less polar impurities can be effectively separated and eluted within a reasonable timeframe. Since the analyte lacks a strong UV chromophore, a Universal detector like a Charged Aerosol Detector (CAD) is highly recommended for accurate quantitation of impurities that may have different UV responses than the main peak.

Figure 2. HPLC Analysis Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Sample Prepare Sample & Standard Solutions SST Inject System Suitability Prep_Sample->SST Equilibrate->SST Inject_Sample Inject Samples SST->Inject_Sample If SST Passes Integrate Integrate Chromatograms Inject_Sample->Integrate Calculate Calculate Purity / Assay Integrate->Calculate Report Generate Report Calculate->Report Figure 3. GC-Headspace Analysis Workflow SamplePrep Sample Preparation (in vial with diluent) Incubation Vial Incubation (Heating & Equilibration) SamplePrep->Incubation Injection Headspace Injection (Vapor Phase Transfer) Incubation->Injection Separation GC Separation Injection->Separation Detection FID Detection Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

References

Application Notes & Protocols: A Step-by-Step Guide to Incorporating tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate into a Molecule

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and strategic insights for the chemical incorporation of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This bifunctional molecule is a valuable building block in medicinal chemistry, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document outlines the core reactivity of its two key functional groups—a primary alcohol and a Boc-protected amine—and provides step-by-step protocols for forming ether and ester linkages via the hydroxyl group. Furthermore, it details the subsequent deprotection of the tert-butoxycarbonyl (Boc) group to unmask the amine for further functionalization. The causality behind experimental choices, potential side reactions, and strategic workflows are discussed to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction to the Reagent

This compound is a bifunctional linker molecule featuring a cyclohexane scaffold. Its structure is defined by two key reactive sites:

  • A Primary Hydroxyl (-OH) Group: This serves as a versatile nucleophile for forming stable ether or ester bonds, allowing for covalent attachment to a molecule of interest.

  • A Boc-Protected Amine (-NHBoc) Group: The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group.[4] It renders the amine nucleophilically inert during the initial coupling reactions involving the hydroxyl group, preventing self-polymerization or undesired side reactions. Its straightforward removal under acidic conditions regenerates the free amine, making it available for subsequent conjugation.[5][6]

The trans-cyclohexane ring provides a semi-rigid, non-planar spacer, which is often crucial for optimizing the spatial orientation between the two ligands in complex molecular architectures like PROTACs.[7][8]

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₃H₂₅NO₃[9][10]
Molecular Weight 243.34 g/mol [3][9]
CAS Number 917342-29-1[3][10]
Appearance Off-white to white solid
Solubility Soluble in DCM, THF, MeOH, DMF

Strategic Overview: A Two-Stage Functionalization Workflow

The incorporation of this linker follows a logical, two-stage process. This strategy ensures chemoselectivity, preventing the amine and hydroxyl groups from reacting simultaneously.

G cluster_0 Stage 1: C-O Bond Formation cluster_1 Stage 2: C-N Bond Formation A tert-Butyl (trans-4-(2-hydroxyethyl) cyclohexyl)carbamate B Couple with Molecule 1 (R-X) via -OH group A->B Ether or Ester Formation C Intermediate Product (Boc-Protected) B->C D Boc Deprotection C->D Isolate & Purify E Couple with Molecule 2 (R'-Y) via free -NH2 group D->E Amide bond, etc. F Final Conjugated Molecule E->F

Diagram 1: High-level two-stage workflow for linker incorporation.

Stage 1 Protocols: Coupling via the Hydroxyl Group

The primary alcohol is the initial point of attachment. The choice of reaction depends on the desired linkage (ether or ester) and the nature of the substrate.

Strategy A: Ether Linkage Formation (C-O-C)

Ether bonds are highly stable and are a common choice for robust linkers. Two primary methods are recommended: the Williamson Ether Synthesis and the Mitsunobu Reaction.

This classic Sₙ2 reaction is a cost-effective and straightforward method for forming ethers. It involves deprotonating the alcohol to form a potent alkoxide nucleophile, which then displaces a leaving group (e.g., halide, tosylate) on the target molecule.[11][12]

  • Causality: This method is ideal when coupling the linker to a molecule containing a primary alkyl halide or sulfonate. Secondary halides may lead to competing elimination (E2) side reactions, while tertiary halides will almost exclusively yield elimination products.[12][13] The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to quantitatively generate the alkoxide without introducing competing nucleophiles.[14] The reaction drives to completion as the only byproduct, H₂, bubbles out of the solution.[14]

Detailed Protocol: Williamson Ether Synthesis

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Dissolve the linker in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Scientist's Note: Vigorous bubbling (H₂ evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Coupling: Add the electrophile (R-X, where X = I, Br, or OTs; 1.1 eq.), either neat or dissolved in a minimal amount of the reaction solvent.

  • Reaction: Heat the mixture to a temperature between 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Dilute with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired ether-linked intermediate.

The Mitsunobu reaction is a powerful alternative that couples an alcohol with a pronucleophile (in this case, the target molecule is an alcohol, and the linker's -OH is coupled to an acidic component like a phenol or carboxylic acid, though it's more commonly used to convert the alcohol itself). For forming an ether with a phenolic substrate (Ar-OH), this method excels. It proceeds via an alkoxyphosphonium salt intermediate under mild, neutral conditions and results in a clean inversion of stereochemistry at the reacting carbon center (though not relevant for this primary alcohol).[15][16]

  • Causality: This is the method of choice when the substrate is sensitive to basic conditions or when the electrophile is a less reactive secondary alcohol or a phenol. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[15] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are used as activators.

Detailed Protocol: Mitsunobu Reaction for Phenolic Ethers

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic substrate (Ar-OH, 1.2 eq.), this compound (1.0 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).

  • Dissolution: Dissolve the components in anhydrous THF (approx. 0.1-0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 eq.) dropwise via syringe over 15-20 minutes.

    • Scientist's Note: The solution will typically turn from colorless to a yellow or orange hue. A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically 2-12 hours).

  • Work-up:

    • Concentrate the reaction mixture directly under reduced pressure.

    • The crude residue will contain the product, triphenylphosphine oxide, and the hydrazine byproduct.

  • Purification: Purify by flash column chromatography. The less polar triphenylphosphine oxide usually elutes first, followed by the desired product. A second purification may sometimes be necessary to remove all byproducts.

G cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W1 Deprotonate Linker-OH with NaH W2 Form Alkoxide (Linker-O⁻Na⁺) W1->W2 W3 Sₙ2 Attack on Alkyl Halide (R-X) W2->W3 W4 Product (Linker-O-R) W3->W4 M1 Activate DEAD/DIAD with PPh₃ M2 Activate Linker-OH with PPh₃-DEAD adduct M1->M2 M3 Sₙ2 Attack by Phenol (ArO⁻) M2->M3 M4 Product (Linker-O-Ar) M3->M4

Diagram 2: Comparison of Williamson and Mitsunobu workflows.

Strategy B: Ester Linkage Formation (C-O-C=O)

Ester linkages are common in drug molecules and can be formed under mild conditions using standard peptide coupling reagents.

  • Causality: Direct esterification (Fischer esterification) with a carboxylic acid is often slow and requires harsh acidic conditions incompatible with the Boc group. Using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) activates the carboxylic acid, allowing for rapid and efficient esterification with the linker's alcohol under mild, neutral conditions at room temperature.

Detailed Protocol: DCC/DMAP Esterification

  • Preparation: To a round-bottom flask, add the carboxylic acid (R-COOH, 1.1 eq.), this compound (1.0 eq.), and DMAP (0.1 eq.).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C. Add a solution of DCC (1.2 eq.) in DCM dropwise.

    • Scientist's Note: A white precipitate, dicyclohexylurea (DCU), will begin to form.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired ester-linked intermediate.

Stage 2 Protocol: Unmasking the Amine

Once the linker is successfully coupled via its hydroxyl group, the terminal amine must be deprotected for the second conjugation step.

Boc Group Deprotection

The Boc group is reliably cleaved under acidic conditions.[5][17] The most common reagents are trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

  • Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which fragments into isobutylene and a proton.[6] The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).[4][6] The reaction is fast and typically quantitative at room temperature.

  • Trustworthiness & Side Reactions: A potential side reaction is the alkylation of other nucleophilic sites in the molecule by the liberated tert-butyl cation.[17] This is particularly relevant for electron-rich aromatic rings or sulfur-containing functional groups. The inclusion of a scavenger like triethylsilane (TES) or anisole can trap the cation and prevent these side reactions.

G cluster_main Boc Deprotection Mechanism cluster_side Side Reaction A Boc-Protected Amine (R-NHBoc) B Protonation by Acid (e.g., TFA) A->B C Loss of tert-Butyl Cation B->C D Unstable Carbamic Acid (R-NHCOOH) C->D S1 tert-Butyl Cation (t-Bu⁺) C->S1 Liberated E Decarboxylation (-CO₂) D->E F Free Amine Salt (R-NH₃⁺TFA⁻) E->F S2 Scavenger (e.g., Anisole) S1->S2 S3 Trapped Cation S2->S3

Diagram 3: Mechanism of acid-catalyzed Boc deprotection and scavenger role.

Detailed Protocol: Boc Deprotection with TFA

  • Preparation: Dissolve the Boc-protected intermediate (1.0 eq.) in DCM (approx. 0.1 M).

  • Scavenger (Optional): If the substrate contains acid-sensitive or highly nucleophilic groups, add a scavenger such as anisole or triethylsilane (3-5 eq.).

  • Deprotection: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA) dropwise. A common ratio is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the solution at room temperature. The reaction is usually complete within 1-2 hours. Monitor by LC-MS to confirm the loss of the Boc group (mass change of -100.12 amu).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM (3x) can help remove residual acid.

    • The resulting product is the amine TFA salt, which is often a solid or viscous oil.

  • Neutralization (if required): For subsequent reactions requiring the free amine, the salt can be dissolved in a suitable solvent (e.g., DCM, DMF) and neutralized by the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2-3 eq.) just before the next coupling step. Alternatively, an aqueous basic workup (e.g., with NaHCO₃ or Na₂CO₃) can be performed to isolate the neutral free amine.

Summary and Outlook

This compound is a strategically designed building block that enables the sequential and controlled conjugation of two different molecules. By following the detailed protocols for C-O bond formation (Williamson or Mitsunobu for ethers; DCC coupling for esters) and subsequent acid-catalyzed Boc deprotection, researchers can reliably incorporate this versatile linker. This structured approach is fundamental to the modular synthesis of complex therapeutic agents, most notably PROTACs, where precise control over linker attachment and length is paramount for achieving desired biological activity.[8]

References

Application Notes & Protocols: Assessing Cell Permeability of PROTACs Incorporating a tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][4][5] The PROTAC is then released to catalyze further degradation cycles.[1][3]

A critical determinant of a PROTAC's therapeutic efficacy is its ability to cross the cell membrane and reach a sufficient intracellular concentration to engage its targets.[6][7][8] However, the very nature of their design—bridging two large proteins—often results in molecules with high molecular weights (frequently exceeding 800 Da) and a large polar surface area, placing them "beyond the Rule of Five" (bRo5) chemical space.[9][10][11] These characteristics present significant challenges to achieving good cell permeability.[9][10][11]

The linker component, far from being a passive tether, plays a crucial role in the physicochemical properties and biological activity of a PROTAC, including its cell permeability.[12][][14] The length, flexibility, and chemical composition of the linker can influence the PROTAC's ability to adopt conformations that shield polar groups, thereby enhancing its membrane permeability.[15][16][] The tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate moiety is a linker component that can be incorporated into PROTAC synthesis.[18][19][20] Its carbamate group and cyclohexyl ring introduce a degree of rigidity and lipophilicity that can impact the overall properties of the final PROTAC molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for assessing the cell permeability of PROTACs that incorporate the this compound linker. We will delve into two widely adopted and complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for evaluating passive diffusion and the Caco-2 permeability assay for a more biologically relevant assessment that includes active transport mechanisms.

Mechanism of Action: A Visual Overview

To contextualize the importance of cell permeability, it is essential to understand the catalytic cycle of a PROTAC. The initial and indispensable step is the successful transit of the PROTAC across the cell membrane.

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PROTAC_out PROTAC PROTAC_in PROTAC PROTAC_out->PROTAC_in Cell Permeation (Critical Step) Ternary POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC_in Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of a PROTAC, highlighting cell permeation as the initial step.

Assay Selection: A Strategic Approach

Choosing the right permeability assay is contingent on the stage of drug discovery and the specific questions being addressed.[9]

  • Early Stage Screening (High-Throughput): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method ideal for initial screening of large compound libraries to assess passive permeability.[9][21]

  • Lead Optimization (Biologically Relevant): The Caco-2 permeability assay is a more complex, cell-based model that provides more biologically relevant data, including insights into both passive diffusion and active transport/efflux mechanisms.[9][22][23][24]

Assay_Selection_Workflow Start PROTAC Candidate with tert-Butyl linker Question1 Need for high-throughput screening of passive permeability? Start->Question1 PAMPA PAMPA Assay Question1->PAMPA Yes Question2 Need to investigate active transport and efflux mechanisms? Question1->Question2 No PAMPA->Question2 Caco2 Caco-2 Assay Question2->Caco2 Yes Data_Analysis Data Analysis & Interpretation Question2->Data_Analysis No Caco2->Data_Analysis

Caption: A workflow for selecting the appropriate cell permeability assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle and Rationale

The PAMPA assay is a cell-free in vitro model that assesses the passive diffusion of a compound across an artificial lipid membrane.[21] This high-throughput assay is particularly useful in the early stages of drug discovery for ranking compounds based on their intrinsic permeability.[9][21] The artificial membrane, typically composed of a solution of lipids (e.g., lecithin) in an organic solvent (e.g., dodecane), is coated onto a filter in a 96-well microplate, separating a donor compartment from an acceptor compartment.[21][25] The PROTAC of interest is added to the donor well, and after an incubation period, the concentration in both the donor and acceptor wells is determined, usually by LC-MS/MS.

The causality behind this choice for early-stage PROTACs lies in its simplicity and focus. By eliminating the complexities of active transport, the PAMPA assay provides a clear, unconfounded measure of a molecule's ability to passively traverse a lipid bilayer—a fundamental property governed by its physicochemical characteristics like lipophilicity, size, and the ability to form intramolecular hydrogen bonds.[15][16][26] For PROTACs incorporating the this compound linker, this assay can rapidly provide insights into how this specific linker chemistry influences passive permeability.

Experimental Protocol

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Lecithin (e.g., from soybean)

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test PROTAC and control compounds (high and low permeability controls)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Preparation of the Artificial Membrane Solution: Prepare a 1% (w/v) solution of lecithin in dodecane.[25] Sonicate the mixture until the lecithin is fully dissolved.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test PROTAC and control compounds in 100% DMSO.

  • Preparation of Donor Solutions: Dilute the stock solutions to a final concentration of 10 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the membrane integrity.

  • Coating the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[25] Allow the solvent to fully impregnate the filter.

  • Assembling the PAMPA Plate:

    • Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[25]

    • Add 150 µL of the donor solution (test PROTACs and controls) to each well of the coated donor plate.[25]

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich," ensuring the bottom of the donor plate's membrane is in contact with the acceptor solution.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 10-20 hours.[25]

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compounds in the donor and acceptor wells using a validated LC-MS/MS method.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Cequilibrium is the equilibrium concentration, calculated as (CDVD + CAVA) / (VD + VA).

  • VD and VA are the volumes of the donor and acceptor wells, respectively.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Table 1: Representative PAMPA Data and Interpretation

Compound ClassTypical Papp (x 10-6 cm/s)Interpretation
High Permeability Control (e.g., Testosterone)> 5.0High passive permeability
Low Permeability Control (e.g., Atenolol)< 1.0Low passive permeability
PROTACs with tert-Butyl linker0.1 - 2.5[27]Variable, linker and overall structure dependent

A higher Papp value indicates greater passive permeability. By comparing the Papp of different PROTACs, researchers can deduce structure-permeability relationships related to the this compound linker and other structural modifications.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Principle and Rationale

The Caco-2 permeability assay is a well-established in vitro model that uses the human colon adenocarcinoma cell line, Caco-2.[22][23][] When cultured on semi-permeable filter supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters, including efflux pumps like P-glycoprotein (P-gp).[22][23][24][] This model, therefore, provides a more comprehensive assessment of drug absorption by accounting for both passive (transcellular and paracellular) and active transport mechanisms.[9][23][24]

This assay is crucial for the lead optimization phase of PROTAC development. A PROTAC may exhibit poor permeability in the PAMPA assay but could be a substrate for an uptake transporter, leading to sufficient intracellular concentrations. Conversely, a PROTAC with good passive permeability might be subject to active efflux, preventing it from reaching its target. The bidirectional nature of the assay (measuring transport from the apical to the basolateral side, A-to-B, and vice versa, B-to-A) allows for the calculation of an efflux ratio, which is a key indicator of active efflux.[22][23]

Experimental Protocol

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

  • Transwell permeable supports (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Transepithelial Electrical Resistance (TEER) meter

  • Lucifer yellow (for monolayer integrity testing)

  • Test PROTAC and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate)

  • LC-MS/MS system for quantification

Step-by-Step Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and the formation of a confluent, polarized monolayer.[22][24]

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values should be within the laboratory's established range (typically > 200 Ω·cm²).[23]

    • Perform a Lucifer yellow permeability assay. The apparent permeability of Lucifer yellow should be low (< 1.0 x 10-6 cm/s), confirming the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • A-to-B Permeability: Add the test PROTAC (e.g., at 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.

    • B-to-A Permeability: Add the test PROTAC to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO2 on an orbital shaker for a defined period (e.g., 2 hours).[23]

  • Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor compartments for each direction.

  • Quantification: Analyze the concentration of the compounds in all samples using a validated LC-MS/MS method.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions is calculated:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of permeation of the compound across the monolayer.

  • A is the surface area of the filter membrane.

  • C0 is the initial concentration of the compound in the donor compartment.

The Efflux Ratio (ER) is then calculated:

ER = Papp (B-to-A) / Papp (A-to-B)

Table 2: Representative Caco-2 Data and Interpretation

ParameterValueInterpretation
Papp (A-to-B)< 1.0 x 10-6 cm/sLow Permeability
1.0 - 10.0 x 10-6 cm/sModerate Permeability
> 10.0 x 10-6 cm/sHigh Permeability
Efflux Ratio (ER)< 2Not a significant substrate for efflux pumps.
> 2Potential substrate for efflux pumps (e.g., P-gp).

An efflux ratio greater than 2 suggests that the PROTAC is actively transported out of the cells, which could limit its intracellular accumulation and efficacy. This is a critical piece of information for the medicinal chemistry team to consider for further structural modifications of the PROTAC, potentially altering the this compound linker or other parts of the molecule to reduce efflux liability.

Conclusion and Future Directions

The assessment of cell permeability is a cornerstone of successful PROTAC development. The large and complex nature of these molecules necessitates a robust and multi-faceted approach to understanding their ability to reach their intracellular targets. The PAMPA and Caco-2 assays, when used strategically, provide a comprehensive picture of a PROTAC's permeability profile. For PROTACs incorporating the this compound linker, these assays are invaluable for elucidating how this specific structural element contributes to the overall drug-like properties of the molecule.

Future work should focus on correlating the permeability data obtained from these in vitro assays with cellular degradation potency (DC50) and intracellular concentration measurements, for which techniques like NanoBRET-based assays or LC-MS/MS analysis of cell lysates can be employed.[6][7][8][29] This integrated approach will provide a more holistic understanding of the structure-permeability-activity relationship, ultimately guiding the rational design of the next generation of potent and orally bioavailable PROTAC therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate for the antipsychotic drug Cariprazine.[1][2][3] Its structure contains three key features that can be susceptible to side reactions: a Boc-protected secondary amine, a primary alcohol, and a 1,4-disubstituted cyclohexane ring. Understanding the potential side products arising from these functionalities is crucial for optimizing reaction conditions, improving yield and purity, and troubleshooting unexpected results.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

General Purity & Stability

Q1: I'm seeing an unexpected peak in my HPLC/LC-MS analysis of a reaction mixture. What are the most common side products I should consider?

A1: The most common side products for this molecule can be categorized by which part of the structure has reacted:

  • Reactions at the Hydroxyl Group:

    • O-Acylation: If your reaction involves acylating agents (e.g., acid chlorides, anhydrides), you may form an ester at the primary alcohol.[4][5][6]

    • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents. The carboxylic acid impurity, 2-((1r,4r)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid, has been noted as a related substance in the synthesis of Cariprazine.[2]

    • O-Alkylation: In the presence of strong bases and alkylating agents, ether formation can occur.

    • Activation/Derivatization: If you are activating the alcohol (e.g., with MsCl, TsCl), you may see the corresponding sulfonate ester as a side product or unreacted starting material. For instance, 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)ethyl methanesulfonate is a known related compound.[2]

  • Reactions involving the Boc-Protecting Group:

    • Deprotection: Accidental deprotection of the Boc group can occur under acidic conditions, yielding the free amine.

    • tert-Butylation: During deprotection with strong acids, the generated tert-butyl cation can alkylate other nucleophiles in your reaction mixture.[7]

  • Isomerization of the Cyclohexane Ring:

    • cis-Isomer: You may be seeing the cis-isomer, tert-Butyl (cis-4-(2-hydroxyethyl)cyclohexyl)carbamate. While the trans isomer is thermodynamically more stable, some reaction conditions can promote isomerization.[1][8]

Below is a diagram illustrating the most common side products.

Side_Products cluster_hydroxyl Hydroxyl Group Reactions cluster_boc Boc Group Reactions cluster_isomer Isomerization main This compound o_acylation O-Acylated Product (Ester) main->o_acylation Acylating Agent oxidation_aldehyde Aldehyde main->oxidation_aldehyde Oxidizing Agent o_mesylation O-Mesylated Product main->o_mesylation MsCl, Base deprotection Deprotected Amine main->deprotection Acid (e.g., TFA, HCl) cis_isomer cis-Isomer main->cis_isomer Equilibration Conditions oxidation_acid Carboxylic Acid oxidation_aldehyde->oxidation_acid Further Oxidation

Caption: Common side products from reactions involving the title compound.

Q2: My reaction involves an acidic step, but I don't want to remove the Boc group. How stable is it?

A2: The tert-butoxycarbonyl (Boc) group is specifically designed to be labile under acidic conditions.[7][9][10] While it is stable to most bases and nucleophiles, exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave it.[9][10] If your reaction requires acidic conditions, consider using a milder acid or minimizing reaction time and temperature. For some applications, aqueous phosphoric acid has been shown to be a milder alternative for deprotection, suggesting that careful control of pH may allow for retention of the Boc group while protonating other sites.

Q3: Can the trans configuration of the cyclohexane ring isomerize to cis?

A3: Yes, cis-trans isomerization is possible under certain conditions. The trans-1,4-disubstituted cyclohexane is generally more stable than the cis isomer because both substituents can occupy equatorial positions, minimizing steric strain.[8][11] However, reaction conditions that allow for equilibration, such as heating or the presence of a catalyst that can reversibly open or flatten the ring, could lead to the formation of the cis isomer as a minor impurity. The challenge of separating these diastereomers is a known issue in related syntheses, such as that of Cariprazine.[1]

Troubleshooting Guides

Problem 1: Low Yield of Desired Product with Formation of a More Polar Impurity
Possible Cause Explanation Suggested Solution
Accidental Boc Deprotection The reaction conditions may be too acidic, leading to the cleavage of the Boc group. The resulting free amine is more polar and will have a shorter retention time on reverse-phase HPLC.Neutralize the reaction mixture promptly. If acidic conditions are necessary, use the mildest possible acid and lowest effective temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure.
Oxidation of the Alcohol If the reaction is exposed to air for extended periods at elevated temperatures, or if an oxidizing agent is present, the primary alcohol can be oxidized to the more polar carboxylic acid.Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all reagents and solvents are free from oxidizing impurities.
Problem 2: Formation of a Less Polar Impurity
Possible Cause Explanation Suggested Solution
O-Acylation or O-Alkylation If your reaction contains acylating or alkylating agents, even in catalytic amounts, they may react with the primary alcohol to form a less polar ester or ether. This is a common side reaction in peptide synthesis when amino acids with hydroxyl side chains are used without protection.[4][5][12]If possible, choose reagents that are selective for the intended transformation. If the hydroxyl group is not the intended reaction site, consider protecting it (e.g., as a silyl ether) before proceeding with the main reaction.[13]
tert-Butylation of a Nucleophile During an intended Boc deprotection step, the intermediate tert-butyl cation is highly electrophilic and can be trapped by other nucleophiles in the reaction, leading to a less polar side product.Add a scavenger, such as anisole or triethylsilane, to the deprotection reaction. The scavenger will trap the tert-butyl cation, preventing it from reacting with your product.[7]
Problem 3: Appearance of a Diastereomer in the Product Mixture
Possible Cause Explanation Suggested Solution
Cis/Trans Isomerization As discussed in the FAQ, conditions that allow for thermodynamic equilibration may lead to the formation of the cis isomer.Avoid prolonged heating. If isomerization is unavoidable under the required reaction conditions, the diastereomers will need to be separated by chromatography or crystallization.

Experimental Protocols

Protocol 1: Analysis and Identification of the cis-Isomer

This protocol outlines a method for identifying the presence of the cis-isomer in a sample of the predominantly trans starting material or product.

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

  • Detection: UV at 210 nm and Mass Spectrometry (MS).

  • Procedure: a. Dissolve a small sample of the material in the mobile phase. b. Inject onto the HPLC system. c. The cis and trans isomers should be separable under standard C18 conditions. The trans isomer is typically the major peak. d. Confirm the identity of the peaks by MS detection; both isomers will have the same mass-to-charge ratio (m/z). e. If an authentic standard of the cis-isomer is available, perform a co-injection to confirm the peak assignment.

Protocol 2: Minimizing O-Acylation During a Coupling Reaction

This protocol provides a general strategy to avoid O-acylation when another functional group in a molecule is being acylated.

O_Acylation_Prevention start This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_compound O-Silyl Protected Intermediate protect->protected_compound acylate Perform Desired Acylation Reaction protected_compound->acylate acylated_product Acylated, O-Protected Product acylate->acylated_product deprotect Deprotect Hydroxyl Group (e.g., TBAF) acylated_product->deprotect final_product Final Desired Product deprotect->final_product

Caption: Workflow for preventing O-acylation via a protection strategy.

  • Protection of the Hydroxyl Group: a. Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM or THF). b. Add a suitable base (e.g., imidazole or triethylamine). c. Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS). d. Work up the reaction and purify the O-silylated intermediate.

  • Acylation Reaction: a. Perform the intended acylation reaction on the O-silylated intermediate.

  • Deprotection of the Hydroxyl Group: a. Dissolve the acylated, O-protected product in a suitable solvent (e.g., THF). b. Add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to cleave the silyl ether. c. Work up and purify the final product.

References

Technical Support Center: A Guide to Improving PROTAC Synthesis Yields with tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for synthesizing Proteolysis Targeting Chimeras (PROTACs) using the linker precursor, tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. The synthesis of these complex heterobifunctional molecules often presents challenges, and this resource aims to address common issues, particularly those leading to low yields.[1][]

PROTACs are comprised of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker's composition and length are critical for the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][5] this compound is a valuable building block for introducing a rigid cyclohexyl moiety into the linker, which can impact the overall conformation and properties of the PROTAC.[6][7][8]

This guide provides a structured question-and-answer format to directly address specific experimental issues, offering explanations for the underlying chemistry and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the hydroxyl group on this compound in PROTAC synthesis?

The primary hydroxyl group serves as a key functional handle for attaching this linker precursor to either the POI ligand or the E3 ligase ligand. This is typically achieved through reactions like etherification (e.g., Williamson ether synthesis), esterification, or a Mitsunobu reaction.[9] The choice of reaction depends on the functional groups present on the coupling partner.

Q2: I'm observing a low yield in the coupling step involving the hydroxyl group of the carbamate linker. What are the likely causes?

Low yields in coupling reactions with this linker precursor can stem from several factors:

  • Steric Hindrance: The bulky tert-butyl carbamate (Boc) group and the cyclohexyl ring can create steric hindrance around the hydroxyl group, impeding the approach of reagents.[10][11]

  • Suboptimal Reaction Conditions: Inadequate activation of the coupling partners, incorrect solvent choice, or non-optimal temperature can all lead to reduced efficiency.[12]

  • Side Reactions: The Boc protecting group can be sensitive to strongly acidic conditions, and the hydroxyl group can participate in unintended reactions if other reactive sites are present in the molecule.[13][14]

  • Poor Solubility: The lipophilic nature of the linker precursor and potentially one of the ligands can lead to poor solubility in the reaction solvent, resulting in a heterogeneous mixture and lower yields.[10][12]

Q3: My final PROTAC is difficult to purify. Are there any specific challenges associated with this linker?

The carbamate linker can contribute to the "greasy" or lipophilic nature of the final PROTAC, which can complicate purification.[1] This may lead to issues such as:

  • Broad peaks or multiple closely eluting peaks during HPLC purification.

  • Difficulty in removing starting materials or reaction byproducts with similar polarity.

  • Poor solubility in common chromatography solvents.

Optimizing the purification method, such as using a shallower gradient in reverse-phase HPLC or exploring alternative stationary phases, can often improve separation.[12]

Troubleshooting Guides

Issue 1: Low Yield in Mitsunobu Reaction for Linker Attachment

Question: I am attempting to couple this compound with a phenolic group on my POI ligand using a Mitsunobu reaction (DEAD/PPh₃), but the yield is consistently below 30%. How can I improve this?

Underlying Causes & Solutions:

The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile.[9] The bulky nature of the carbamate linker can make the hydroxyl group a less efficient nucleophile.

Experimental Workflow for Troubleshooting Low Mitsunobu Yield

start Start: Low Mitsunobu Yield (<30%) check_reagents Verify Reagent Quality (DEAD/DIAD, PPh3) start->check_reagents preformation Preform Betaine Intermediate check_reagents->preformation Reagents OK temp_control Optimize Reaction Temperature preformation->temp_control No Improvement solvent Change Solvent System (e.g., THF to Toluene) temp_control->solvent No Improvement reassess Re-evaluate Reaction Progress (TLC/LC-MS) solvent->reassess success Success: Yield > 60% reassess->success Improved Yield failure Consider Alternative Coupling Chemistry reassess->failure Still Low Yield

Caption: Troubleshooting workflow for a low-yield Mitsunobu reaction.

Detailed Protocol: Optimized Mitsunobu Coupling

  • Reagent Purity: Ensure that the diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) is fresh, as these reagents can degrade over time. Triphenylphosphine (PPh₃) should be a clean, white solid.

  • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure all glassware is oven-dried, and use anhydrous solvents.[12]

  • Order of Addition: The standard order of addition can be critical.[9] A common successful protocol is to pre-form the betaine intermediate.

    • Dissolve triphenylphosphine (1.5 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DEAD or DIAD (1.5 eq.) and stir for 30 minutes at 0 °C.

    • Add a solution of this compound (1.2 eq.) in anhydrous THF and stir for another 15 minutes.

    • Finally, add the phenolic coupling partner (1.0 eq.) and allow the reaction to slowly warm to room temperature and stir overnight.

  • Solvent Choice: While THF is common, for sterically hindered systems, a less polar solvent like toluene can sometimes improve yields.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract with an organic solvent like ethyl acetate. The triphenylphosphine oxide byproduct can often be challenging to remove. Purification by flash column chromatography is typically required.

ParameterStandard ConditionOptimized Condition for Hindered CouplingRationale
Reagent Equivalents 1.2 eq. DEAD/PPh₃1.5 - 2.0 eq. DEAD/PPh₃Drives the reaction to completion in sterically hindered cases.
Temperature 0 °C to RT-20 °C to RTSlower addition at lower temperatures can minimize side reactions.
Solvent Anhydrous THFAnhydrous Toluene or DichloromethaneSolvent can influence the solubility of intermediates and transition states.
Issue 2: Unintended Boc Deprotection During Synthesis

Question: After coupling my linker to a warhead containing an acidic proton, I am observing significant Boc deprotection during work-up or subsequent steps. How can I avoid this?

Underlying Causes & Solutions:

The tert-butoxycarbonyl (Boc) group is a commonly used amine protecting group that is labile under acidic conditions.[13][14] Exposure to even mild acids, sometimes present as impurities in solvents or generated during the reaction, can lead to its removal.

Strategies to Prevent Unintended Boc Deprotection:

  • Neutral to Basic Work-up: During aqueous work-up, use neutral or slightly basic solutions like saturated sodium bicarbonate instead of acidic washes.

  • Avoid Strong Acids: If a subsequent reaction step requires acidic conditions, consider if an alternative, non-acidic method exists. If not, use the mildest acid possible for the shortest duration.

  • Alternative Protecting Groups: If the synthetic route consistently requires acidic conditions, it may be necessary to re-synthesize the linker precursor with a more robust protecting group, such as a benzyloxycarbonyl (Cbz) group, which is removed under different conditions (e.g., hydrogenolysis).

Detailed Protocol: Boc Deprotection and Subsequent Coupling

If the synthetic plan involves deprotection of the Boc group to reveal the amine for subsequent coupling, this must be done carefully to avoid side reactions.

  • Deprotection:

    • Dissolve the Boc-protected intermediate in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (4-5 equivalents) dropwise at 0 °C.[13] Using a solution of 20-50% TFA in DCM is common.

    • Stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Co-evaporate with toluene several times to ensure complete removal of residual acid.

    • The resulting amine salt can often be used directly in the next step without further purification. If purification is needed, care must be taken to avoid harsh conditions.

  • Coupling:

    • Immediately proceed to the next coupling reaction (e.g., amide bond formation) with the crude amine salt. The presence of a base (e.g., DIPEA or triethylamine) in the coupling reaction will neutralize the TFA salt.

Issue 3: Low Yield in Williamson Ether Synthesis

Question: I am trying to form an ether linkage by reacting the hydroxyl group of the carbamate with an alkyl halide, but the reaction is slow and gives a low yield. What can I do?

Underlying Causes & Solutions:

The Williamson ether synthesis involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. The reactivity can be hampered by a weak base or a sterically hindered alcohol.

Experimental Workflow for Optimizing Etherification

start Start: Low Etherification Yield base_strength Increase Base Strength (e.g., NaH vs. K2CO3) start->base_strength temp Increase Reaction Temperature base_strength->temp No Improvement halide Change Halide (Cl -> Br -> I) temp->halide No Improvement phase_transfer Add Phase-Transfer Catalyst (e.g., TBAB) halide->phase_transfer No Improvement reassess Monitor Reaction Progress (TLC/LC-MS) phase_transfer->reassess success Success: Improved Yield reassess->success Yield Improved failure Consider Alternative Synthesis Route reassess->failure Still Low Yield

Caption: Workflow for optimizing Williamson ether synthesis.

Detailed Protocol: Optimized Williamson Ether Synthesis

  • Choice of Base: For a primary alcohol like this, a strong base is necessary to fully deprotonate it. Sodium hydride (NaH) is a common and effective choice.

    • Suspend this compound (1.0 eq.) in anhydrous DMF or THF.

    • Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkyl Halide: The reactivity of the alkyl halide is critical. Iodides are more reactive than bromides, which are more reactive than chlorides. If using a less reactive halide, consider converting it to the iodide in situ using sodium iodide (Finkelstein reaction).

    • Add the alkyl halide (1.1 eq.) to the solution of the alkoxide.

  • Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract with an organic solvent and wash with brine. Purify by column chromatography.

ParameterStandard ConditionOptimized ConditionRationale
Base K₂CO₃, Cs₂CO₃NaH, KHMDSA stronger base ensures complete formation of the nucleophilic alkoxide.
Solvent Acetone, ACNAnhydrous DMF, THFPolar aprotic solvents are ideal for Sₙ2 reactions.
Leaving Group -Cl, -Br-I, -OTsA better leaving group accelerates the reaction rate.
Additive NoneNaI (catalytic), TBABCatalyzes the reaction, especially with less reactive alkyl chlorides or bromides.

References

Technical Support Center: Troubleshooting Guide for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for coupling reactions involving tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile linker molecule. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs): Reaction Setup & Optimization

Q1: What is the most effective method for coupling a carboxylic acid to the hydroxyl group of this molecule?

The most robust and widely used method is a carbodiimide-mediated esterification, often referred to as a Steglich esterification[1]. This reaction involves activating the carboxylic acid with a carbodiimide coupling agent, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), in the presence of a nucleophilic catalyst, typically DMAP (4-Dimethylaminopyridine)[1][2]. This approach is highly effective, even with the secondary alcohol on the cyclohexane ring which can present some steric hindrance[3][4].

Q2: Can you explain the specific roles of the coupling agent (EDC/DCC) and the catalyst (DMAP)?

Certainly. These reagents work in a synergistic fashion to facilitate the ester bond formation under mild conditions.

  • Carbodiimide (EDC or DCC): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate effectively converts the hydroxyl group of the carboxylic acid into a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack[2][5][6].

  • DMAP (4-Dimethylaminopyridine): DMAP is a "super catalyst" for acylation reactions[7]. It acts as a stronger nucleophile than the alcohol, reacting with the O-acylisourea intermediate to form a secondary, even more reactive, acylpyridinium species[1][4][8]. This intermediate rapidly reacts with the alcohol of your carbamate to form the desired ester, regenerating the DMAP catalyst in the process[1][4]. The use of DMAP has been shown to increase esterification reaction rates by several orders of magnitude, which is particularly beneficial for sterically hindered alcohols[3].

Reaction_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC or DCC EDC->O_Acylisourea Alcohol t-Butyl... (cyclohexyl)carbamate Ester Final Ester Product Alcohol->Ester Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP (fast) Urea Urea Byproduct O_Acylisourea->Urea DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP regenerated Acylpyridinium->Ester + Alcohol (very fast)

Caption: Key intermediates in EDC/DMAP-mediated esterification.

Q3: Should I use EDC or DCC for my coupling reaction?

The choice between EDC and DCC primarily depends on your preferred method for byproduct removal. Both are highly effective coupling agents[6].

FeatureEDC (Water-Soluble Carbodiimide) DCC (Organic-Soluble Carbodiimide)
Byproduct 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)N,N'-dicyclohexylurea (DCU)
Byproduct Solubility Water-soluble [9][10]Insoluble in most common organic solvents (e.g., DCM, Ether)[5][10]
Removal Method Removed by a simple aqueous workup (e.g., washing with dilute acid and water)[2][10].Removed by filtration from the reaction mixture[11][12].
Best For General lab-scale synthesis where aqueous workup is feasible. It has become the most popular carbodiimide due to ease of handling and purification[9].Reactions where the product is sensitive to water or when avoiding an aqueous workup is desired.
Safety Note Potent skin sensitizer and allergen; must be handled with care[12].
Q4: What are the recommended starting conditions for a typical coupling reaction?

For a robust starting point, we recommend the following conditions. Always perform a small-scale test reaction first.

ParameterRecommendationRationale
Carboxylic Acid 1.0 eqLimiting reagent.
Carbamate Alcohol 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
EDC or DCC 1.1 - 1.5 eqEnsures full activation of the carboxylic acid.
DMAP 0.1 - 0.2 eqCatalytic amounts are usually sufficient. For very slow reactions, this can be increased.
Solvent Anhydrous DCM or DMFDCM is common, but DMF can be superior for coupling reactions if starting materials are fully soluble[13]. Ensure solvents are anhydrous as water can hydrolyze the active intermediate[14].
Temperature Start at 0 °C, then warm to RTAdding reagents at 0 °C helps control the initial exotherm and minimizes side reactions. The reaction is then typically stirred at room temperature[2][12].
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, an inert atmosphere prevents side reactions caused by atmospheric moisture[14].

Troubleshooting Guide: Addressing Specific Issues

This section addresses the most common problems encountered during the coupling reaction and subsequent workup.

Troubleshooting_Workflow Start Reaction Issue Encountered (e.g., Low Yield, Byproducts) Check_Reagents 1. Verify Reagent Quality - Purity of starting materials? - Anhydrous solvents? - Fresh coupling agents? Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Correct stoichiometry? - Optimal temperature? - Sufficient reaction time? Check_Reagents->Check_Conditions Analyze_Crude 3. Analyze Crude Mixture (TLC, LC-MS) - Identify major species present Check_Conditions->Analyze_Crude Low_Yield Problem: Low Conversion Analyze_Crude->Low_Yield Starting material remains? Side_Products Problem: Byproduct Formation Analyze_Crude->Side_Products Unknown spots/ peaks observed? Optimize Solution: - Increase reaction time/temp - Use DMF as solvent - Increase DMAP loading Low_Yield->Optimize Modify_Protocol Solution: - Add HOBt to suppress N-acylurea - Ensure 0°C addition of reagents - Check stoichiometry Side_Products->Modify_Protocol

Caption: A logical workflow for troubleshooting coupling reactions.

Issue 1: Low or No Product Yield

Q: My reaction shows very little conversion by TLC/LC-MS even after several hours. What are the likely causes?

A: This is a common issue that can usually be traced back to one of three areas:

  • Reagent Quality and Handling:

    • Moisture: Carbodiimide coupling reactions are highly sensitive to water[14]. The active O-acylisourea intermediate can be hydrolyzed, shutting down the reaction. Ensure you are using anhydrous solvents and that your starting materials are thoroughly dried.

    • Reagent Purity: Verify the purity of your carboxylic acid and carbamate. Impurities can interfere with the reaction. Use fresh, high-quality EDC or DCC, as they can degrade over time.

  • Suboptimal Reaction Conditions:

    • Insufficient Activation: You may not be forming the active intermediate efficiently. Consider switching your solvent from DCM to DMF, which can improve solubility and reaction rates[13].

    • Temperature: While starting at 0 °C is recommended, some sterically hindered couplings require gentle heating (e.g., 30-40 °C) after the initial addition to proceed at a reasonable rate. Monitor by TLC to avoid decomposition.

    • Reaction Time: These couplings can sometimes be slow. Ensure the reaction has been allowed to stir long enough, potentially overnight[2][13].

  • Incorrect Stoichiometry:

    • Double-check your calculations. An insufficient amount of the coupling agent (EDC/DCC) is a frequent cause of incomplete reactions. Ensure you are using at least 1.1 equivalents.

Issue 2: Complex Mixture & Byproduct Formation

Q: My crude NMR shows multiple products, and purification is difficult. What are the common side reactions?

A: The most common side reaction in carbodiimide couplings is the formation of an N-acylurea byproduct .

  • Cause: The reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form the highly stable, and often difficult to remove, N-acylurea[2][9]. This pathway is irreversible and consumes your activated acid.

  • Solution: This side reaction can be effectively suppressed by adding 1-Hydroxybenzotriazole (HOBt ) or OxymaPure to the reaction mixture[2][12]. These additives react with the O-acylisourea to form an active ester intermediate that is more stable towards rearrangement but still highly reactive towards the alcohol.

Q: I'm using DCC and have a large amount of a white solid that has precipitated from my reaction. Is this my product?

A: It is highly unlikely to be your product. The white, insoluble precipitate is almost certainly N,N'-dicyclohexylurea (DCU) , the byproduct of DCC[5][10]. This is expected behavior and is the basis for easy purification when using DCC. Simply filter the reaction mixture through celite or a sintered funnel to remove the DCU before proceeding with your aqueous workup[11][12].

Issue 3: Purification Challenges

Q: How do I design an effective workup to get a clean product?

A: A well-designed workup is critical. The strategy depends on whether you used EDC or DCC.

  • For EDC Reactions:

    • Quench the reaction with water or a saturated solution of NH₄Cl.

    • Extract your product into an organic solvent like Ethyl Acetate or DCM.

    • Wash the combined organic layers sequentially with a dilute acid (e.g., 5% HCl or 1M HCl) to remove the water-soluble urea byproduct and any remaining DMAP[2].

    • Wash with saturated sodium bicarbonate (NaHCO₃) to neutralize the acid.

    • Finish with a brine wash to remove excess water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • For DCC Reactions:

    • Filter the reaction mixture first to remove the precipitated DCU[11][12]. Rinsing the filter cake with a small amount of cold reaction solvent can improve recovery.

    • Proceed with the same aqueous wash sequence as described for EDC reactions (acid, base, brine) to remove DMAP and other soluble impurities.

Key Experimental Protocols

Protocol 1: General Procedure for EDC/DMAP Coupling
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.15 eq).

  • Dissolution: Dissolve the solids in anhydrous DCM (to a concentration of ~0.1 M).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of EDC: Add EDC•HCl (1.2 eq) portion-wise to the cold solution over 5 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting carboxylic acid is consumed[12].

  • Workup: Upon completion, proceed with the workup as described in the purification section above.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Analytical Reaction Monitoring by TLC
  • System: A typical mobile phase for this class of molecules is 30-50% Ethyl Acetate in Hexanes.

  • Visualization: The Boc-protected carbamate can be visualized using a potassium permanganate (KMnO₄) stain, while UV-active carboxylic acids can be seen under a UV lamp (254 nm).

  • Procedure: Spot the co-spot (all starting materials), the individual starting materials, and the reaction mixture on the TLC plate. The disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot indicates reaction progression.

References

Technical Support Center: Optimizing Boc Deprotection of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Boc deprotection, specifically focusing on the substrate tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this common yet critical reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your synthetic endeavors.

Introduction

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients. While seemingly straightforward, the deprotection of this compound presents unique challenges due to the presence of a primary hydroxyl group, which can be susceptible to side reactions under certain acidic conditions. This guide will explore the key parameters influencing this reaction and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed Boc deprotection?

The acid-catalyzed cleavage of the Boc group is a well-established mechanism that proceeds in three main steps[1][2]:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[2]

  • Carbocation Formation: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][2] The resulting amine is then typically protonated by the excess acid in the reaction mixture, forming an ammonium salt.[2]

Q2: What are the standard reaction conditions for Boc deprotection, and how might they be adapted for this specific substrate?

Standard conditions for Boc deprotection typically involve the use of strong acids.[3][4] For this compound, careful consideration of the conditions is necessary to avoid side reactions involving the hydroxyl group.

ReagentTypical ConcentrationSolventTemperatureTypical Reaction TimeConsiderations for the Substrate
Trifluoroacetic Acid (TFA)20-50% (v/v)[3]Dichloromethane (DCM)[5]Room Temperature[2]30 min - 2 hours[5]Potential for trifluoroacetylation of the primary alcohol. Use lower concentrations and monitor carefully.
Hydrogen Chloride (HCl)4M[5]1,4-Dioxane[5]0 °C to Room Temperature[5]30 min - 4 hours[6]Generally a good alternative to TFA, often resulting in a crystalline hydrochloride salt that can be easily isolated by filtration.[6]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Careful reaction monitoring is crucial to prevent over-exposure to acidic conditions, which could lead to side product formation.[7]

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the consumption of the starting material and the appearance of the more polar product (the free amine or its salt).[7][8] The deprotected amine will have a lower Retention Factor (Rf) value.[8] Staining with ninhydrin can be used to visualize the primary amine as a colored spot.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate way to monitor the reaction by tracking the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[7][8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the Boc deprotection of this compound.

Issue 1: Incomplete or Sluggish Reaction

Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is dependent on the acid concentration.[7][9]

    • Solution: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[10]

  • Inadequate Reaction Time or Temperature: Some substrates may require longer reaction times or slightly elevated temperatures for complete deprotection.[5][9]

    • Solution: Extend the reaction time and continue to monitor by TLC or LC-MS. If the reaction is still sluggish, consider gently warming the reaction to 30-40°C, but be mindful of potential side reactions.

  • Poor Solubility: The Boc-protected starting material may not be fully dissolved in the chosen solvent, limiting its exposure to the acid.[5][7]

    • Solution: Ensure the substrate is fully dissolved before proceeding. If solubility in DCM is an issue, consider alternative solvents like 1,4-dioxane or a co-solvent system.[5]

  • Reagent Quality: The presence of water in the acid (e.g., TFA is hygroscopic) can reduce its effective acidity.[9]

    • Solution: Use fresh, anhydrous reagents and solvents to ensure optimal reaction conditions.

Issue 2: Formation of Side Products

Observation: TLC shows multiple new spots, or LC-MS indicates the presence of unexpected masses.

Potential Causes & Solutions:

  • tert-Butylation of the Hydroxyl Group: The tert-butyl cation generated during the reaction is an electrophile and can alkylate the primary hydroxyl group, forming a tert-butyl ether.[11][12]

    • Solution: Use a Scavenger. Add a scavenger to the reaction mixture to trap the tert-butyl cation.[11] Triisopropylsilane (TIS) or thioanisole are common choices. A typical ratio is 5% (v/v) scavenger in the TFA/DCM mixture.

  • Trifluoroacetylation of the Hydroxyl Group: When using TFA, the hydroxyl group can be acylated to form a trifluoroacetyl ester, especially with prolonged reaction times or higher temperatures.[13]

    • Solution: Use the minimum effective concentration of TFA and monitor the reaction closely to avoid extended reaction times.[3] Alternatively, switching to 4M HCl in dioxane can circumvent this issue.[14] If the trifluoroacetyl ester does form, it can often be cleaved during a basic workup.

Issue 3: Difficult Work-up and Isolation

Observation: The product is difficult to isolate, forms an oil, or is contaminated with residual acid.

Potential Causes & Solutions:

  • Residual Acid: TFA can be difficult to remove completely by rotary evaporation alone.[14]

    • Solution: Co-evaporation. After initial concentration, add a solvent like toluene and evaporate again.[3][5] Repeating this process 2-3 times can help azeotropically remove residual TFA.

  • Product is an Oil: The TFA or HCl salt of the product amine may not be a crystalline solid.[14]

    • Solution 1: Precipitation. After removing the solvent and excess acid, dissolve the residue in a minimal amount of a suitable solvent (e.g., methanol) and precipitate the salt by adding a non-polar solvent like cold diethyl ether.[2] The resulting solid can then be collected by filtration.[6]

    • Solution 2: Basic Work-up. If the free amine is desired, after removing the bulk of the acid, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until CO₂ evolution ceases.[2][6] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2][6]

  • Emulsion Formation During Basic Work-up: The amine salt may act as a surfactant, leading to the formation of an emulsion during the aqueous wash.

    • Solution: Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

Visualizing the Process

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_final Final Product Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc H⁺ (from TFA/HCl) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Side_Product Side Product (Alkylation) tBu_Cation->Side_Product Amine_Salt Amine Salt Free_Amine->Amine_Salt H⁺ (excess acid)

Caption: Acid-catalyzed mechanism for Boc deprotection.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Reaction Observed Check_Conditions Verify Reaction Conditions (Acid conc., Temp, Time) Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Correct_Conditions Correct Conditions & Rerun Conditions_OK->Correct_Conditions No Check_Solubility Check Substrate Solubility Conditions_OK->Check_Solubility Yes Correct_Conditions->Start Solubility_OK Fully Soluble? Check_Solubility->Solubility_OK Change_Solvent Use Co-solvent or Alternative Solvent Solubility_OK->Change_Solvent No Increase_Severity Increase Acid Conc. or Reaction Time Solubility_OK->Increase_Severity Yes Change_Solvent->Start Success Reaction Complete Increase_Severity->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

Reagents & Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.[2]

  • Slowly add a pre-mixed solution of 20-50% TFA in DCM (v/v). A typical volume is 5-10 times the volume of the initial DCM used to dissolve the substrate.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[2][6]

  • Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[2]

  • Add toluene (equal to the initial DCM volume) and concentrate again under reduced pressure. Repeat this step twice to ensure removal of residual TFA.[3]

  • For isolation as the free amine: Dissolve the residue in DCM or ethyl acetate and wash carefully with saturated NaHCO₃ solution until gas evolution ceases.[2] Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine.[2]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

Reagents & Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Diethyl ether, cold

  • Standard laboratory glassware

Procedure:

  • Dissolve or suspend the Boc-protected substrate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Stir the mixture at room temperature for 1 to 4 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the reaction mixture.

  • Add cold diethyl ether to the mixture to further precipitate the product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.[6]

References

Technical Support Center: Purification of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile intermediate. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the "why" behind the "how," ensuring you can troubleshoot effectively and achieve high purity for your target compounds.

Introduction to the Challenges

This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purification, however, can be non-trivial due to its amphiphilic nature, the presence of a thermally labile tert-butoxycarbonyl (Boc) protecting group, and the potential for closely-related impurities. This guide will address these challenges head-on, providing you with the tools and knowledge to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My purified product shows a persistent impurity with a similar polarity. How can I improve chromatographic separation?

Answer:

This is a classic challenge with this scaffold, often arising from diastereomeric impurities (the cis-isomer) or over-alkylation byproducts. The key is to enhance the selectivity of your chromatographic system.

Underlying Cause: The trans- and cis-isomers of the cyclohexyl ring can be difficult to separate due to their similar polarities. Standard silica gel chromatography with common solvent systems like ethyl acetate/hexane may not provide sufficient resolution.

Troubleshooting Steps & Solutions:

  • Optimize Your Mobile Phase:

    • Introduce a More Polar, Protic Solvent: Adding a small percentage of methanol (0.5-2%) or isopropanol to a dichloromethane (DCM) or ethyl acetate mobile phase can significantly improve resolution by altering the hydrogen bonding interactions with the silica surface.

    • Utilize a Ternary Solvent System: A mixture of hexane, ethyl acetate, and a small amount of a third solvent like DCM or acetone can sometimes provide the unique selectivity needed.

  • Consider an Alternative Stationary Phase:

    • If silica gel fails, consider using a diol-bonded or cyano-bonded silica phase. These phases offer different selectivities and can be particularly effective for separating isomers.

    • For highly challenging separations, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient can be very effective, especially if the impurities have different hydrophobic characteristics.

  • Employ Additives:

    • In some cases, adding a very small amount of a modifier like triethylamine (0.1%) can deactivate acidic sites on the silica gel, reducing peak tailing and improving the separation of basic impurities. However, be mindful that this can make product isolation more complex.

Experimental Protocol: Optimized Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack the column to ensure a homogenous bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum and load the resulting powder onto the top of the column. This "dry loading" technique often results in sharper bands.

  • Elution: Begin elution with your starting mobile phase, gradually increasing the polarity. For example, start with 100% hexane and slowly increase the percentage of ethyl acetate.

  • Fraction Collection: Collect small fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the pure product.

Data Presentation: Solvent System Comparison for Isomer Separation

Solvent System (v/v)Stationary PhaseΔRf (trans vs. cis)Observations
70:30 Hexane:Ethyl AcetateSilica Gel0.05Poor separation, significant overlap.
90:10 DCM:MethanolSilica Gel0.15Improved separation, but some tailing observed.
80:18:2 Hexane:EtOAc:IPASilica Gel0.20Good separation with distinct spots.
95:5 Water:AcetonitrileC180.25Excellent baseline separation.
FAQ 2: I am observing significant product loss and the formation of a new, more polar spot on TLC during purification. What is happening?

Answer:

This is a strong indication of the degradation of your Boc-protecting group. The Boc group is notoriously sensitive to acidic conditions, which can be inadvertently created during purification.

Underlying Cause: Silica gel is inherently acidic and can catalyze the cleavage of the Boc group, leading to the formation of the free amine. This free amine is much more polar and will often stick to the silica gel, resulting in low recovery and a new spot on the TLC plate.

Troubleshooting Steps & Solutions:

  • Neutralize Your Silica Gel: Before packing your column, you can wash the silica gel with a dilute solution of triethylamine in your mobile phase (e.g., 1% triethylamine in hexane), followed by a wash with the pure mobile phase. This deactivates the acidic sites.

  • Use a "Buffered" Mobile Phase: Adding a small amount of a non-volatile base like triethylamine (0.1-0.5%) to your mobile phase can prevent Boc-group cleavage during the run.

  • Switch to a Less Acidic Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica gel for acid-sensitive compounds.

  • Minimize Contact Time: Work efficiently. Do not let your compound sit on the silica gel for extended periods.

Visualization: Boc-Group Degradation Pathway

Boc_Degradation This compound This compound Free Amine Free Amine This compound->Free Amine  H+ (from Silica Gel) t-butyl cation + CO2 t-butyl cation + CO2 Free Amine->t-butyl cation + CO2   Recrystallization_Workflow cluster_0 Solvent Selection cluster_1 Crystallization cluster_2 Isolation A Dissolve crude product in minimal hot 'soluble' solvent B Add 'anti-solvent' until cloudy A->B C Re-clarify with a few drops of 'soluble' solvent B->C D Slow cooling to room temperature C->D E Further cooling in ice bath D->E F Vacuum filtration E->F G Wash with cold anti-solvent F->G H Dry under vacuum G->H I Pure Crystalline Product H->I

Technical Support Center: Navigating Stability Challenges with PROTACs Containing tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that incorporate the tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate linker moiety. This guide provides in-depth troubleshooting advice and frequently asked questions to address potential stability issues you may encounter during your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity and reproducibility of your results.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems, their probable causes, and detailed, step-by-step solutions.

Issue 1: Loss of Target Protein Degradation Activity Over Time in Aqueous Buffers

You observe that a freshly prepared stock solution of your PROTAC effectively degrades the target protein, but its activity significantly diminishes after storage in your aqueous assay buffer (e.g., PBS) for several hours or overnight.

Probable Cause: The most likely cause is the acidic cleavage of the tert-Butyl carbamate (Boc) group within the linker. The Boc group is notoriously sensitive to acidic conditions, leading to its removal and the formation of a primary amine.[1][2] This cleavage breaks the covalent linkage between your target-binding ligand and your E3 ligase ligand, rendering the PROTAC inactive. While PBS is typically buffered to pH 7.4, prolonged storage, exposure to CO2 from the air, or the presence of acidic additives can lower the pH sufficiently to catalyze this degradation.

Step-by-Step Troubleshooting Protocol:

  • pH Verification and Control:

    • Immediately measure the pH of your assay buffer in which the PROTAC is incubated.

    • Ensure your buffer has sufficient buffering capacity to maintain a stable pH between 7.2 and 8.0 throughout the experiment. Consider using buffers with a higher buffering capacity, such as HEPES or Tris, especially for long-term incubations.

  • Analyte Stability Confirmation via LC-MS:

    • Objective: To confirm if the parent PROTAC molecule is degrading.

    • Procedure:

      • Prepare a solution of your PROTAC in the problematic aqueous buffer.

      • Take an aliquot at time zero (T=0) and another after the typical incubation period where you observe loss of activity (e.g., T=24 hours) at the same storage condition.

      • Analyze both samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Expected Outcome: Compare the chromatograms. A decrease in the peak area of the parent PROTAC mass and the appearance of a new, more polar peak corresponding to the mass of the cleaved linker-E3 ligase ligand fragment would confirm Boc deprotection.

  • Formulation and Storage Optimization:

    • Prepare high-concentration stock solutions of your PROTAC in an anhydrous, aprotic organic solvent like DMSO.[3]

    • Store these stock solutions at -20°C or -80°C.

    • On the day of the experiment, perform serial dilutions in the organic solvent before making the final dilution into the aqueous assay buffer immediately before adding to the cells or protein lysate.[3] Minimize the time the PROTAC spends in the aqueous buffer before starting the experiment.

Issue 2: Inconsistent Results and Poor Reproducibility in Cell-Based Assays

You are experiencing significant variability in target protein degradation between replicate wells or across different experiments using the same batch of PROTAC.

Probable Cause: Beyond the chemical stability of the Boc-linker, the overall physicochemical properties of the PROTAC can lead to poor solubility and aggregation in aqueous media, resulting in inconsistent effective concentrations.[4][5] PROTACs are often large molecules that fall "beyond the Rule of 5," making them prone to these issues.[3][6]

Step-by-Step Troubleshooting Protocol:

  • Solubility Assessment:

    • Objective: To determine the aqueous solubility of your PROTAC.

    • Procedure:

      • Prepare a series of dilutions of your PROTAC in the cell culture medium.

      • Visually inspect for precipitation.

      • For a more quantitative measure, use nephelometry or a similar light-scattering technique to detect aggregate formation.

    • Action: If solubility is low, consider incorporating a small percentage of a biocompatible organic solvent (e.g., <0.5% DMSO) or a non-ionic surfactant (e.g., Tween-20) in your final assay medium, ensuring you have run vehicle controls to check for toxicity.

  • Sonication of Stock Solutions:

    • Before making your dilutions, briefly sonicate your DMSO stock solution in a water bath. This can help to break up any pre-existing micro-aggregates.

  • Evaluation of the "Hook Effect":

    • Objective: To determine if the concentration of your PROTAC is too high, leading to the formation of non-productive binary complexes instead of the required ternary complex.[5]

    • Procedure:

      • Perform a wide dose-response curve, spanning from low picomolar to high micromolar concentrations.

      • Plot the percentage of target degradation against the PROTAC concentration.

      • Expected Outcome: The presence of a "hook effect" will manifest as a bell-shaped curve, where degradation is potent at intermediate concentrations but decreases at higher concentrations.[5] If this is observed, ensure you are working on the left side of the curve for all future experiments.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for a PROTAC containing a tert-Butyl carbamate linker?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the tert-butyl carbamate (Boc) group.[2] This reaction proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then rapidly decarboxylates to yield a primary amine and carbon dioxide.[2] This process is irreversible and results in the cleavage of the PROTAC into two inactive fragments.

PROTAC Intact PROTAC (Boc-Linker) Protonation Protonation of Carbamate Carbonyl PROTAC->Protonation H+ (Acidic Conditions) Intermediate Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Intermediate Loss of tert-Butyl Cation Cleaved Cleaved PROTAC Fragments (Primary Amine + CO2) Intermediate->Cleaved Decarboxylation

Caption: Acid-catalyzed degradation of a Boc-containing PROTAC.

Q2: How can I proactively assess the metabolic stability of my PROTAC?

A2: The linker region is often a primary site for metabolic modification by enzymes like cytochrome P450s (CYPs).[5][] To assess metabolic stability, you can perform in vitro experiments using liver microsomes or hepatocytes.[8]

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Incubation: Incubate your PROTAC at a known concentration (e.g., 1 µM) with human or mouse liver microsomes and the necessary cofactor, NADPH.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the enzymatic reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

  • Calculation: Plot the natural log of the percentage of remaining parent PROTAC against time. The slope of this line can be used to calculate the in vitro half-life (t½).

Data Interpretation:

In Vitro t½ (minutes)Predicted In Vivo ClearanceInterpretation
> 60LowMetabolically Stable
15 - 60ModerateModerate Metabolic Liability
< 15HighMetabolically Unstable

Q3: Are there any analytical techniques to confirm the formation of the active ternary complex (Target-PROTAC-E3 Ligase)?

A3: Yes, confirming the formation of the ternary complex is crucial for validating your PROTAC's mechanism of action.[9] Several biophysical and biochemical assays can be used:

  • Co-Immunoprecipitation (Co-IP): This is a common technique to demonstrate protein-protein interactions. You can treat cells with your PROTAC, lyse them, and then use an antibody against your target protein to pull it down. A subsequent Western blot for the E3 ligase would show its presence in the pulldown if a ternary complex was formed.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This is a robust, in-solution assay.[] It requires labeling the target protein and the E3 ligase with a donor and an acceptor fluorophore, respectively. The formation of the ternary complex in the presence of the PROTAC brings the fluorophores into close proximity, generating a FRET signal.

  • Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics of the PROTAC to both the target protein and the E3 ligase, and to confirm the formation of the ternary complex on a sensor chip.

cluster_0 Experimental Workflow Start Start with PROTAC, Target Protein, E3 Ligase CoIP Co-Immunoprecipitation (Co-IP) Start->CoIP TR_FRET Time-Resolved FRET (TR-FRET) Start->TR_FRET SPR Surface Plasmon Resonance (SPR) Start->SPR End Confirmation of Ternary Complex CoIP->End TR_FRET->End SPR->End

Caption: Assays for confirming ternary complex formation.

References

how to avoid byproduct formation when using tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate.

Introduction

This compound is a bifunctional molecule increasingly utilized by researchers in medicinal chemistry and drug development. Its structure, featuring a Boc-protected amine and a primary alcohol on a cyclohexane scaffold, makes it an invaluable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as an intermediate for various active pharmaceutical ingredients (APIs).[1][2][3][4]

However, the presence of two distinct functional groups necessitates careful reaction planning to achieve high chemoselectivity and avoid the formation of unwanted byproducts. This guide provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges encountered when working with this versatile reagent.

Understanding the Core Reactivity

The key to preventing byproduct formation lies in understanding the reactivity of the two primary functional groups: the N-Boc carbamate and the primary alcohol.

  • The N-Boc Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[5][6] Its primary characteristic is its stability in basic, nucleophilic, and reductive conditions, but its lability under acidic conditions.[7][8] The deprotection mechanism proceeds via protonation, followed by the loss of a stable tert-butyl cation and the release of carbon dioxide.[9] This tert-butyl cation is a potent electrophile and a potential source of side reactions if not properly managed.[7][8]

  • The Primary Alcohol: The -(CH₂)₂OH group is a nucleophile and the primary site for synthetic modifications such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. While versatile, it is susceptible to unwanted oxidation under certain conditions, and its reactivity can be hindered by steric bulk from the cyclohexane ring.

Below is a diagram illustrating the main reactive sites and potential transformations.

G cluster_alcohol Alcohol Reactions cluster_boc Boc Group Reactions SM tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Desired_Alcohol Desired Product (Ester, Ether, etc.) SM->Desired_Alcohol Coupling Rxn (e.g., EDC, DMAP) Oxidized_Aldehyde Oxidized Byproduct (Aldehyde) SM->Oxidized_Aldehyde Mild Oxidation (e.g., DMP) Deprotected Deprotected Byproduct (Free Amine) SM->Deprotected Acidic Conditions (e.g., TFA, HCl) Oxidized_Acid Over-oxidized Byproduct (Carboxylic Acid) Oxidized_Aldehyde->Oxidized_Acid Strong Oxidation (e.g., Jones) Alkylated t-Butyl Alkylation Byproduct Deprotected->Alkylated t-Butyl Cation Scavenging Failure

Caption: Key reaction pathways for the starting material.

Troubleshooting Guide

This section addresses common issues in a question-and-answer format.

Q1: My reaction produced a significant amount of a new, highly polar byproduct. Mass spectrometry confirms the loss of 100 Da. What happened and how can I fix it?

A1: This is a classic case of premature Boc deprotection. The mass loss of 100.05 Da corresponds precisely to the C₅H₈O₂ fragment of the Boc group.

  • Causality: The Boc group is highly sensitive to acid.[7][9] This issue is often caused by:

    • Explicitly Acidic Reagents: Use of strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, AlCl₃).

    • Implicitly Acidic Conditions: Acidic impurities in solvents (especially chlorinated solvents like DCM), reagents (e.g., an old bottle of an amine salt), or generation of an acidic intermediate during the reaction.

    • Silica Gel: Prolonged exposure to silica gel during column chromatography can sometimes cleave acid-sensitive groups.

  • Solutions & Preventative Measures:

    • Reagent Selection: If possible, choose neutral or basic conditions for your transformation.

    • Buffer the Reaction: Add a non-nucleophilic base like proton sponge or diisopropylethylamine (DIPEA) to neutralize any trace acid.

    • Purify Solvents: Use freshly distilled solvents or solvents stored over potassium carbonate to ensure they are free of acidic impurities.

    • Neutralize Reagents: If using an amine salt (e.g., Pyridinium chlorochromate), consider pre-neutralizing it or adding a buffer.

    • Chromatography: If column-induced deprotection is suspected, neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%).

Q2: I am attempting to oxidize the primary alcohol to an aldehyde, but my yield is low and I see a mix of the starting material, the desired aldehyde, and a new acidic compound.

A2: This indicates a combination of incomplete reaction and over-oxidation. The primary alcohol is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid, especially if water is present.

  • Causality:

    • Oxidizing Agent is too harsh: Strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or KMnO₄ will readily oxidize primary alcohols directly to carboxylic acids.

    • Water Contamination: Many oxidation reactions, if not performed under strictly anhydrous conditions, can lead to the formation of a hydrate intermediate from the aldehyde, which is then easily over-oxidized.

    • Insufficient Reagent: If you still see starting material, the stoichiometry of your oxidizing agent may be insufficient.

  • Solutions & Optimized Protocols:

    • Choose a Mild, Anhydrous Oxidizing Agent: Dess-Martin Periodinane (DMP) and Swern oxidation are excellent choices for stopping the oxidation at the aldehyde stage.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Control Temperature: Many oxidation reactions are exothermic. Perform the reaction at the recommended temperature (often 0 °C or below) to improve selectivity.

Oxidation Method Reagents Typical Conditions Advantages Common Byproducts / Drawbacks
Dess-Martin DMPCH₂Cl₂, Room TempMild, neutral, high yieldPeriodinane byproducts can be hard to remove.
Swern Oxalyl Chloride, DMSO, Et₃NCH₂Cl₂, -78 °C to RTVery mild, high yieldRequires cryogenic temps; foul smell (DMS).
TEMPO TEMPO (catalyst), NaOClCH₂Cl₂/H₂O, 0 °CCatalytic, cost-effectiveBiphasic; requires careful pH control.

Q3: During an acid-catalyzed deprotection step, I isolated my desired amine, but also a significant byproduct with an added mass of 56 Da. What is this?

A3: This is a classic side reaction involving the tert-butyl cation. During acid-catalyzed deprotection, a tert-butyl cation is formed.[8][10] If other nucleophiles are present in your molecule (e.g., tryptophan, methionine, or even the solvent), this cation can act as an alkylating agent, adding a C₄H₈ group (56.06 Da).

  • Causality: The highly reactive tert-butyl cation will alkylate any available nucleophile in the reaction mixture.

  • Solutions:

    • Use a Cation Scavenger: This is the most effective solution. Add a scavenger to the reaction mixture that will irreversibly trap the tert-butyl cation.

    • Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or 1,3,5-trimethoxybenzene are excellent choices. A typical loading is 5-10% v/v relative to the deprotection acid (e.g., TFA).

G cluster_scavenging Scavenging Pathway cluster_side_reaction Side Reaction Pathway start Boc-Protected Amine + Strong Acid (TFA) intermediate Protonated Carbamate start->intermediate products Deprotected Amine (Desired Product) intermediate->products tbutyl tert-Butyl Cation (Reactive Intermediate) intermediate->tbutyl Elimination scavenger Scavenger (e.g., Anisole) tbutyl->scavenger Trapped nucleophile Nucleophile on Substrate (e.g., Tryptophan) tbutyl->nucleophile Attacks trapped Trapped Byproduct (e.g., t-butyl-anisole) alkylated Alkylated Byproduct (Undesired)

Caption: Boc deprotection and the role of cation scavengers.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this compound? Store in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) for long-term stability. Protect from moisture and acidic vapors.

  • Which solvents are generally safe to use? Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are generally compatible. Always use anhydrous grade solvents to prevent side reactions with the alcohol group.

  • How can I effectively monitor reaction progress? Thin-Layer Chromatography (TLC) is highly effective. Use a moderately polar mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). The starting material is moderately polar. The aldehyde product will be slightly less polar, while the deprotected amine will be significantly more polar (often sticking to the baseline without an amine modifier like Et₃N in the eluent).

  • What is the best general method for purification? Flash column chromatography on silica gel is the standard method. Use a gradient elution, starting with a low polarity mobile phase (e.g., 10% EtOAc/Hexanes) and gradually increasing the polarity. As mentioned in Q1, if acid sensitivity is a concern, pre-treat the silica with 0.5% triethylamine in your mobile phase.

Optimized Experimental Protocols

Protocol 1: Selective Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

This protocol provides a reliable method for converting the primary alcohol to the corresponding aldehyde with minimal risk of over-oxidation.

  • Setup: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise over 5-10 minutes. A slight yellow color may develop.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the solution is clear.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash chromatography (e.g., 10-40% Ethyl Acetate/Hexanes gradient) to yield the pure aldehyde.

Protocol 2: Steglich Esterification with a Carboxylic Acid

This protocol uses EDC and DMAP for a mild and efficient coupling of a carboxylic acid to the hydroxyl group.

  • Setup: To a flame-dried round-bottom flask under a Nitrogen atmosphere, add the carboxylic acid (1.1 eq), this compound (1.0 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Coupling Agent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove residual EDC and DMAP), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the desired ester.

References

Technical Support Center: Reaction Optimization for Scaling Up tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful scale-up of this important intermediate.

Introduction

This compound is a valuable building block in pharmaceutical synthesis, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] As the demand for this intermediate grows, robust and scalable synthetic methods are crucial. This guide will explore two primary synthetic routes and address common challenges encountered during reaction optimization and scale-up.

Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory. We will delve into the intricacies of reaction mechanisms, potential side reactions, and purification strategies to ensure a high-yielding and reproducible synthesis.

Synthetic Strategies and Optimization

Two viable synthetic routes for the preparation of this compound are presented below. Each route offers distinct advantages and challenges, particularly when considering large-scale production.

Route 1: One-Carbon Homologation of a Boc-Protected Amino Alcohol

This route commences with the commercially available trans-1-(Boc-amino)-4-(hydroxymethyl)cyclohexane. The key transformation is a one-carbon homologation of the hydroxymethyl group to a 2-hydroxyethyl group.

Reaction Pathway:

Route 1 A trans-1-(Boc-amino)-4- (hydroxymethyl)cyclohexane B Intermediate Tosylate/ Halide A->B Tosylation/ Halogenation C Intermediate Nitrile B->C Cyanide Displacement D This compound C->D Reduction Route 2 A ethyl 4-aminocyclohexanecarboxylate B trans-4-(2-hydroxyethyl)cyclohexylamine A->B Ester Reduction (e.g., LiAlH4) C This compound B->C Boc Protection (Boc2O) Troubleshooting_LiAlH4 Start Low Yield in LiAlH4 Reduction Q1 Is the LiAlH4 fresh and active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction going to completion? A1_Yes->Q2 Sol1 Use fresh, properly stored LiAlH4. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you experiencing workup issues (e.g., emulsions)? A2_Yes->Q3 Sol2 Increase reaction time and/or temperature. Ensure sufficient equivalents of LiAlH4. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Employ the Fieser workup or add Rochelle's salt to break emulsions. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

References

Technical Support Center: Resolving Poor Solubility of tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this versatile linker molecule. Poor solubility can be a significant hurdle in experimental workflows, impacting reaction kinetics, purification, and overall project timelines. This guide offers in-depth troubleshooting strategies and answers to frequently asked questions to ensure you can utilize this compound to its full potential.

Understanding the Molecule: A Balancing Act of Polarity

This compound is a bifunctional molecule with a distinct structural composition that dictates its solubility behavior. It features a non-polar cyclohexane ring and a bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group. Counterbalancing these are a polar hydroxyl (-OH) group and a carbamate (-NHCOO-) linkage, both of which can participate in hydrogen bonding. This amphiphilic nature means its solubility is highly dependent on the chosen solvent system.

The interplay of these functional groups is key to understanding and resolving solubility issues. The bulky, non-polar regions hinder dissolution in highly polar solvents, while the polar groups limit solubility in very non-polar solvents. Therefore, finding the optimal solvent or solvent mixture often requires a nuanced approach.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of its polar and non-polar components:

  • Non-Polar: The cyclohexane ring and the tert-butyl group of the Boc protecting group are hydrophobic and favor dissolution in less polar organic solvents.

  • Polar: The hydroxyl (-OH) and carbamate (-NHCOO-) groups are capable of hydrogen bonding, which promotes solubility in more polar solvents. The presence of these groups is crucial for its utility as a PROTAC linker, where some degree of aqueous solubility is often desired.[1][2]

Q2: In what types of organic solvents is this compound expected to be most soluble?

A2: Generally, you can expect better solubility in moderately polar, protic solvents that can engage in hydrogen bonding with the hydroxyl and carbamate groups, while also having sufficient non-polar character to solvate the cyclohexane and Boc moieties. Solvents like methanol, ethanol, and isopropanol are often good starting points. Polar aprotic solvents such as tetrahydrofuran (THF), and dimethylformamide (DMF) may also be effective.

Q3: Why is my compound "oiling out" or forming a separate liquid phase instead of dissolving?

A3: "Oiling out" typically occurs when a compound has limited solubility in a given solvent at a specific temperature. Instead of remaining a solid or fully dissolving, it forms a liquid phase that is immiscible with the solvent. This can happen if the temperature is not optimal or if the solvent is a poor choice for that particular solute.

Q4: Can I heat the mixture to improve solubility?

A4: Gentle heating can be an effective strategy to increase the solubility of many organic compounds. However, it is crucial to be mindful of the thermal stability of the Boc protecting group. The Boc group is known to be labile under certain conditions, and excessive heat, especially in the presence of acidic or basic impurities, can lead to its cleavage.[3] It is recommended to perform a small-scale test to assess the stability of the compound at elevated temperatures in your chosen solvent.

Q5: How does the Boc protecting group affect the overall solubility of the molecule?

A5: The Boc group is a bulky, non-polar functional group that significantly influences the solubility profile of the parent molecule.[3] Its presence generally increases solubility in less polar organic solvents compared to the corresponding unprotected amine. However, it can also decrease solubility in highly polar or aqueous solvents.

Troubleshooting Guide: A Systematic Approach to Resolving Poor Solubility

If you are encountering difficulties in dissolving this compound, follow this systematic troubleshooting guide. The key is to methodically explore different solvent systems and conditions to find the optimal parameters for your specific application.

Initial Assessment: Visual Inspection and Small-Scale Tests

Before committing a large amount of material, always perform small-scale solubility tests. This will save time and resources.

  • Observe: Add a small, known amount of the compound to a vial, followed by a measured volume of your chosen solvent.

  • Agitate: Vortex or stir the mixture vigorously.

  • Inspect: Look for complete dissolution, partial dissolution, or no change.

This initial assessment will guide your next steps.

Workflow for Systematic Solubility Troubleshooting

G cluster_0 Solubility Troubleshooting Workflow A Start: Poor Solubility Observed B Step 1: Solvent Screening A->B Initial Attempt Fails C Step 2: Temperature Adjustment B->C Partial or No Dissolution F Success: Compound Dissolved B->F Soluble D Step 3: Co-Solvent Systems C->D Still Insoluble or Oiling Out C->F Soluble E Step 4: Sonication D->E Persistent Issues D->F Soluble E->F If Successful G Re-evaluate Experiment E->G If Unsuccessful

Caption: A systematic workflow for troubleshooting poor solubility.

Step 1: Systematic Solvent Screening

The principle of "like dissolves like" is a good starting point. Given the amphiphilic nature of the molecule, a range of solvents should be tested.

Experimental Protocol: Qualitative Solvent Screening

  • Preparation: Dispense 1-2 mg of this compound into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different solvent from the list below.

  • Agitation: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation: Visually assess the solubility and record your observations as "freely soluble," "partially soluble," or "insoluble."

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Can form hydrogen bonds with the hydroxyl and carbamate groups. The alkyl chains can interact with the non-polar regions of the solute.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess a dipole moment to solvate polar groups but lack acidic protons. Useful for a wide range of organic molecules.
Non-Polar Toluene, HeptaneLess likely to be effective on their own but can be useful as co-solvents. Included to establish a baseline for the molecule's polarity.
Step 2: The Role of Temperature

Solubility is often temperature-dependent. If room temperature dissolution is unsuccessful, gentle heating can be employed.

Experimental Protocol: Temperature Variation

  • Setup: In a vial containing a suspension of the compound in your chosen solvent, add a magnetic stir bar.

  • Heating: Place the vial in a temperature-controlled heating block or oil bath.

  • Gradual Increase: Increase the temperature in increments of 10°C, stirring continuously.

  • Observation: Monitor for dissolution at each temperature point.

  • Caution: Avoid excessive temperatures (ideally not exceeding 50-60°C) to minimize the risk of Boc-deprotection.

Step 3: The Power of Co-Solvent Systems

If a single solvent is not effective, a mixture of two or more miscible solvents can often provide the desired solubility. This is a common and powerful technique in pharmaceutical formulation.[]

Rationale for Co-solvency:

A co-solvent system can fine-tune the polarity of the solvent medium to better match that of the solute. For this compound, a mixture of a polar and a less polar solvent can be highly effective.

Diagram of Co-Solvency Mechanism

G cluster_0 Co-Solvency Mechanism A Poorly Soluble Compound B Primary Solvent (e.g., Heptane) A->B Insoluble C Co-Solvent (e.g., Ethanol) A->C Partially Soluble D Solvated Compound in Co-Solvent System A->D Increased Solubility B->D Increased Solubility C->D Increased Solubility

Caption: How a co-solvent enhances solubility.

Recommended Co-Solvent Mixtures to Try:

  • Dichloromethane/Methanol

  • Toluene/Ethanol

  • Tetrahydrofuran/Heptane

Experimental Protocol: Co-Solvent Titration

  • Initial Suspension: Suspend the compound in the solvent in which it is less soluble.

  • Titration: While stirring, slowly add the co-solvent (in which the compound is more soluble) dropwise.

  • Observation: Continue adding the co-solvent until the compound fully dissolves. Note the approximate ratio of the two solvents required for dissolution.

Step 4: Physical Methods of Enhancing Dissolution

Sonication:

Applying ultrasonic energy can help to break down solid agglomerates and increase the surface area available for solvation, thereby accelerating the dissolution process.

Experimental Protocol: Sonication-Assisted Dissolution

  • Preparation: Create a suspension of the compound in the desired solvent.

  • Sonication: Place the vial in an ultrasonic bath.

  • Duration: Sonicate for 5-15 minute intervals.

  • Cooling: Be aware that sonication can generate heat. If your compound is temperature-sensitive, use a cooled sonication bath or sonicate in short bursts with cooling periods in between.

Concluding Remarks

Resolving the poor solubility of this compound is an achievable goal through systematic and methodical experimentation. By understanding the interplay of the molecule's functional groups and by exploring a range of solvents, temperatures, and co-solvent systems, researchers can successfully prepare solutions suitable for their synthetic and analytical needs. Always prioritize small-scale testing to efficiently identify the optimal conditions for your specific application.

References

Validation & Comparative

The Unseen Architect: A Comparative Guide to Aliphatic PROTAC Linkers Featuring tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

In the revolutionary field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is an elegant tripartite construct: a "warhead" ligand binds the protein of interest (POI), an "anchor" ligand recruits an E3 ubiquitin ligase, and a chemical linker connects the two.[3][4] While the ligands dictate specificity, the linker is far from a passive tether. It is the central architect of the PROTAC, profoundly influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex, and governing the molecule's overall physicochemical and pharmacokinetic properties.[][6][7]

The transition from early-stage, synthetically convenient linkers to more sophisticated, functionally optimized structures marks a significant evolution in the field.[3][4][8] This guide provides an in-depth comparison of aliphatic linkers, focusing on the strategic advantages of incorporating rigid cyclic scaffolds like tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate over traditional flexible alkyl and polyethylene glycol (PEG) chains.

PROTAC_Mechanism cluster_cell Intracellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->PROTAC  Recycled E3->Ternary_Complex Ternary_Complex->E3 Ub Transfer PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC mechanism of action, culminating in proteasomal degradation of the target protein.

Aliphatic Linkers: The Workhorses of PROTAC Design

Aliphatic linkers, primarily composed of carbon and hydrogen atoms, are the most prevalent motifs in published PROTAC structures.[3] Their popularity stems from synthetic tractability and the ease with which their length can be modulated.[1][3] The two most common classes are alkyl chains and PEG chains.

  • Alkyl Chains: These simple hydrocarbon chains are hydrophobic and offer significant conformational flexibility.[1][2] While synthetically accessible, they can negatively impact aqueous solubility and may be prone to oxidative metabolism.[][7][9]

  • Polyethylene Glycol (PEG) Chains: The inclusion of ether oxygens makes PEG linkers more hydrophilic, often improving the solubility of the resulting PROTAC.[1][2][9] This polarity can also facilitate favorable interactions within the ternary complex.[7] However, like alkyl chains, their high flexibility can be a double-edged sword.

While flexibility allows the PROTAC to adopt multiple orientations, increasing the probability of achieving a productive ternary complex, it carries a significant entropic penalty upon binding, which can decrease the stability of the final complex.[1] Furthermore, high numbers of rotatable bonds are often associated with poor pharmacokinetic properties.[3]

The Rise of Rigidity: A Case for Cyclohexyl Scaffolds

To overcome the limitations of purely flexible linkers, researchers are increasingly incorporating rigid structural elements.[1][10] this compound is an exemplary building block for this strategy, providing a rigid cyclohexyl core. This carbamate is a commercially available PROTAC linker that can be used in their synthesis.[11][12][13]

Linker_Comparison cluster_Alkyl Flexible: Alkyl Chain cluster_PEG Flexible: PEG Chain cluster_Cyclohexyl Rigid: Cyclohexyl Core Alkyl_img Alkyl_desc High flexibility Hydrophobic Prone to metabolism PEG_img PEG_desc High flexibility Hydrophilic Improves solubility Cyclohexyl_img Cyclohexyl_desc Constrained conformation Pre-organizes ligands May improve stability

Caption: Structural comparison of common aliphatic linker types.

Comparative Analysis: Cyclohexyl vs. Linear Aliphatic Linkers

The choice to incorporate a rigid scaffold like the trans-cyclohexyl system is a deliberate design strategy aimed at optimizing several key PROTAC parameters.

FeatureFlexible Alkyl/PEG LinkersRigid Cyclohexyl-Based LinkersRationale & Causality
Conformational Dynamics High number of rotatable bonds; sample a wide conformational space.Conformationally constrained; pre-organizes the warhead and anchor.Rigidity reduces the entropic penalty of binding, potentially leading to more stable and higher-affinity ternary complexes.[1]
Ternary Complex Stability Can be lower due to the entropic cost of "freezing" a flexible chain upon binding.Can be higher if the pre-organized conformation is optimal for protein-protein interactions.An optimal, rigid linker facilitates positive cooperativity by perfectly positioning the POI and E3 ligase for favorable interactions.[14]
Selectivity Flexibility may allow for off-target ternary complex formation.The constrained geometry can disfavor binding to off-targets, thus improving selectivity.[6]A rigid linker that enforces a specific geometry may only be compatible with the intended POI-E3 ligase pair.
Physicochemical Properties Alkyl: Hydrophobic, can decrease solubility.[] PEG: Hydrophilic, improves solubility.[9][15]Moderately lipophilic; solubility can be tuned via appended groups (e.g., the hydroxyethyl moiety).The rigid core provides a stable, predictable scaffold, while appended functionalities allow for fine-tuning of properties like solubility and permeability.
Cell Permeability Can exhibit a "chameleon effect," folding to shield polar groups in lipophilic membranes.[1][16]Permeability is highly dependent on overall molecule properties; rigidity may reduce the ability to adopt membrane-permeable conformations.Studies have shown that the ability of a PROTAC to adopt folded, less polar conformations is key for passive permeability.[16][17] The inherent rigidity of a cyclohexyl ring may limit this, requiring careful optimization of the entire molecule.
Metabolic Stability Linear alkyl and ether chains are often sites of oxidative metabolism.[3][7]The saturated carbocyclic ring is generally more resistant to metabolism.Introducing rigid, non-labile structures can block common metabolic pathways, potentially improving the PROTAC's half-life.
Synthetic Accessibility Generally straightforward and modular synthesis.[1][3]Can be more synthetically challenging to prepare compared to linear chains.[1]The trade-off for improved performance is often increased synthetic complexity.

Experimental Validation: A Framework for Linker Evaluation

Objective comparison of linker performance requires a suite of robust biophysical and cell-based assays. A logical workflow is essential for generating the structure-activity relationship (SAR) data needed for rational design.

Experimental_Workflow cluster_workflow PROTAC Linker Evaluation Workflow A Design & Synthesis of PROTAC Library (Varying Linkers) B Biochemical & Biophysical Assays A->B C Physicochemical Profiling A->C D Cell-Based Assays B->D C->D E Data Analysis & SAR D->E F Lead Optimization E->F

Caption: A streamlined experimental workflow for the comprehensive evaluation of PROTAC linkers.

Protocol 1: Ternary Complex Affinity and Kinetics by Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinities (KD), kinetics (kon, koff), and cooperativity (α) of binary (PROTAC-E3, PROTAC-POI) and ternary (POI-PROTAC-E3) complexes.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.

  • Binary Interaction Analysis (PROTAC to E3):

    • Prepare a series of concentrations of the PROTAC in a suitable running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics.

    • Regenerate the sensor surface between injections.

  • Binary Interaction Analysis (PROTAC to POI):

    • Repeat the process by immobilizing the POI and injecting the PROTAC.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a constant, saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[18]

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir) to determine KD, kon, and koff values.

    • Calculate cooperativity (α) using the formula: α = (KD of binary interaction) / (KD of ternary interaction). An α > 1 indicates positive cooperativity, which is highly desirable.[14]

Protocol 2: Cellular Protein Degradation by Western Blot

Objective: To determine the potency (DC50) and efficacy (Dmax) of a PROTAC in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein at an appropriate density.

    • Treat the cells with a serial dilution of the PROTAC for a fixed time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Data Acquisition and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation observed).[19]

Conclusion and Future Outlook

The era of viewing the PROTAC linker as an inert spacer is over. Strategic linker design, moving from flexible chains to more rigid, pre-organizing scaffolds like this compound, is paramount for developing next-generation protein degraders with superior potency, selectivity, and drug-like properties. The incorporation of a rigid aliphatic ring offers a compelling strategy to mitigate the entropic penalties associated with flexible linkers, enhance metabolic stability, and fine-tune the geometric presentation of the two recruiting ligands. While potentially more synthetically demanding, the payoff in improved pharmacological performance is a critical consideration for any drug development professional. The continued exploration of novel linker chemistry, guided by robust biophysical and cellular validation, will undoubtedly unlock new therapeutic opportunities and expand the "druggable" proteome.

References

efficacy of PROTACs with tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate vs. PEG linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to PROTAC Efficacy: Cyclohexyl-based vs. PEG Linkers

Introduction: The Linker as the Linchpin of PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][4] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the proteasome.[5]

A PROTAC molecule consists of three components: a "warhead" ligand for the POI, an "anchor" ligand for the E3 ligase, and a chemical linker connecting them.[2] While the ligands provide specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and physicochemical properties are critical determinants of a PROTAC's overall success, profoundly influencing ternary complex stability, degradation efficiency, selectivity, and pharmacokinetic (PK) properties.[6][7]

This guide provides an in-depth comparison of two distinct linker archetypes: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the more rigid, aliphatic linkers, exemplified by structures containing tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate . We will explore how their fundamental chemical differences translate into tangible performance variations, supported by experimental data and detailed protocols for their evaluation.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Figure 1: General mechanism of action for a PROTAC.

Linker Archetypes: A Physicochemical Overview

The choice of linker chemistry dictates the fundamental properties of the resulting PROTAC. Alkyl and PEG chains are the most prevalent motifs in published degrader structures.[3]

Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units. They are a cornerstone of PROTAC design due to several advantageous properties:

  • Hydrophilicity: The ether oxygens in the PEG backbone increase polarity and can engage in hydrogen bonding, which often improves the aqueous solubility of the PROTAC molecule.[8][9]

  • Flexibility: The high number of rotatable bonds provides significant conformational flexibility. This allows the PROTAC to adopt multiple orientations, which can increase the probability of achieving a productive ternary complex geometry.[1]

  • Synthetic Tractability: A wide variety of bifunctional PEG reagents are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[3]

However, this flexibility is not without drawbacks. A highly flexible linker can lead to a significant entropic penalty upon binding to form the rigid ternary complex, potentially reducing its stability.[1] Furthermore, PEG linkers may be more susceptible to metabolism in vivo.[8]

This compound & Aliphatic Linkers

This specific chemical moiety is representative of a broader class of rigid, cycloalkane-based linkers.[8][10] These linkers offer a contrasting set of properties to PEGs:

  • Rigidity and Conformational Constraint: The cyclohexane ring structure reduces the number of rotatable bonds compared to a PEG chain of similar length. This conformational constraint can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][11]

  • Hydrophobicity: These linkers are more lipophilic than PEG linkers. While this can sometimes enhance cell permeability, it may also decrease aqueous solubility, a critical parameter for drug development.[8][12]

  • Metabolic Stability: The saturated carbocyclic structure can exhibit greater stability against oxidative metabolism compared to the ether bonds in PEG linkers.[8]

The challenge with rigid linkers lies in their design; a lack of flexibility can make it more difficult to span the distance between the POI and E3 ligase or may lock the molecule into a non-productive orientation.[1]

Figure 2: Conceptual comparison of linker archetypes.

Head-to-Head Comparison: Performance and Efficacy

The optimal linker is highly dependent on the specific POI-E3 ligase pair, and its choice has profound consequences for every stage of the degradation process.[13]

Ternary Complex Formation and Stability

The primary function of a PROTAC is to form a stable and productive ternary complex. The linker's properties directly influence the cooperativity of this complex.

  • PEG Linkers: The flexibility of PEG allows for an extensive conformational search, which can be advantageous for establishing initial protein-protein interactions. However, the stability of the final complex can be compromised by the entropic cost of locking the flexible chain into a single conformation.[1]

  • Cyclohexyl-based Linkers: A rigid linker can act as a "molecular scaffold," positioning the warhead and anchor ligands in an optimal orientation for high-affinity binding. This pre-organization can lead to more stable ternary complexes with higher positive cooperativity, where favorable interactions between the POI and E3 ligase surfaces further stabilize the complex.[7][11]

Degradation Efficacy (DC₅₀ & Dₘₐₓ)

Degradation efficacy is quantified by DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).

  • Switching from a more hydrophobic alkyl linker to a more hydrophilic PEG-like linker has been shown to dramatically alter degradation potency.[3] In one study, replacing a nine-atom alkyl chain with a three-unit PEG linker led to a significant decrease in activity, implying that the chemical composition, not just length, is critical.[3]

  • Conversely, introducing rigidity can enhance potency. Studies rigidifying flexible linkers have shown improved degradation, likely due to the formation of more stable and productive ternary complexes.[11]

Pharmacokinetics (ADME Properties)

A PROTAC's journey to its target is governed by its absorption, distribution, metabolism, and excretion (ADME) profile, which is heavily influenced by the linker.

  • Solubility: PEG linkers generally improve aqueous solubility, which is often a major hurdle for large, hydrophobic PROTAC molecules.[8][14] Aliphatic/cyclohexyl linkers increase lipophilicity, which can negatively impact solubility.[15]

  • Permeability: Cell permeability is a complex property for PROTACs, which often exist "beyond the Rule of Five" (bRo5).[16] In a striking example, two PROTACs differing only by the replacement of two methylene groups in an alkyl linker with oxygen atoms (making it PEG-like) showed a nearly 3-orders-of-magnitude difference in permeability. The more permeable PEG-like PROTAC was able to maintain similar conformations in both polar (aqueous) and nonpolar (membrane-like) environments, while the alkyl-linked PROTAC was forced into an extended, more polar conformation in nonpolar environments, hindering its passage across the cell membrane.[12][16] This demonstrates that a simple increase in lipophilicity does not guarantee better permeability.

ParameterPEG Linkertert-Butyl Cyclohexyl-based LinkerRationale & Causality
Conformation Highly flexible, multiple rotamersConformationally constrained, rigidThe number of rotatable bonds in the PEG backbone versus the fixed ring structure of the cyclohexyl group.[1]
Solubility Generally higher aqueous solubilityGenerally lower aqueous solubilityThe polar ether oxygens in PEG increase hydrophilicity, while the aliphatic ring is lipophilic.[8][15]
Permeability Can be high; promotes chameleon-like behaviorVariable; high lipophilicity can trap moleculeLinker can influence intramolecular folding. PEG linkers can shield polar groups in nonpolar environments, aiding permeability.[12][16]
Ternary Complex Lower entropic barrier to initial formation, but potentially lower final stabilityHigher entropic barrier, but can lead to a more stable, pre-organized complexFlexibility allows easier initial binding but costs more entropically to lock in place. Rigidity pays an upfront cost but can result in a more stable final state.[1][11]
Metabolic Stability Potentially lower (susceptible to ether cleavage)Potentially higher (saturated ring)Aliphatic C-C and C-H bonds are generally more resistant to metabolic enzymes than C-O ether bonds.[8]

Table 1: Comparative summary of linker properties and their impact on PROTAC performance.

Experimental Protocols for Linker Evaluation

A systematic workflow is essential to compare the efficacy of PROTACs with different linkers.[17] This involves a cascade of assays moving from biochemical validation to cellular activity.

Experimental_Workflow Start Synthesize PROTAC Library (Varying Linkers) Assay1 Biochemical Assay: Ternary Complex Formation (e.g., TR-FRET, SPR) Start->Assay1 Assay2 Cellular Assay: Target Protein Degradation (Western Blot) Assay1->Assay2 Confirm Complex Formation Assay3 Potency Determination: DC50 & Dmax Measurement (e.g., HiBiT, NanoBRET) Assay2->Assay3 Confirm Cellular Activity Assay4 ADME/PK Profiling: Solubility, Permeability (PAMPA), Metabolic Stability Assay3->Assay4 Quantify Potency Decision Select Lead Candidate Assay4->Decision Assess Drug-like Properties

Figure 3: A typical experimental workflow for comparing PROTAC efficacy.

Protocol 1: Western Blotting for Protein Degradation Assessment

This is the foundational assay to visually confirm the degradation of the target protein.

  • Cell Culture & Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to confirm equal protein loading.

Protocol 2: DC₅₀ and Dₘₐₓ Determination using a Luminescence-based Assay (e.g., HiBiT)

This quantitative assay provides precise measurements of degradation potency. This protocol assumes the target protein has been endogenously tagged with the HiBiT peptide using CRISPR/Cas9.

  • Cell Plating: Seed HiBiT-tagged cells in a 96-well white, solid-bottom plate.

  • PROTAC Titration: Prepare a serial dilution of the PROTACs in cell culture medium. Add the diluted PROTACs to the cells, ensuring a final vehicle concentration is consistent across all wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Lysis and Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent, which contains the LgBiT protein and substrate, to each well according to the manufacturer's instructions.

    • Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (representing 0% degradation).

    • Plot the normalized luminescence signal against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope dose-response curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.

Conclusion and Future Perspectives

The choice between a flexible PEG linker and a rigid cyclohexyl-based linker is a critical decision in PROTAC design, representing a fundamental trade-off between conformational adaptability and pre-organization.[1] While hydrophilic PEG linkers are synthetically versatile and can improve solubility and permeability through chameleon-like folding, they may suffer from metabolic instability and entropic penalties.[1][12][16] Conversely, rigid aliphatic linkers, such as those containing a this compound moiety, can enhance ternary complex stability and metabolic resistance but pose a greater design challenge and risk poor solubility.[8][11]

There is no universally superior linker; the optimal choice is intrinsically tied to the specific topology of the POI and E3 ligase surfaces.[6] The future of linker design is moving beyond simple alkyl and PEG chains toward more sophisticated and functional linkers.[2] The development of computational tools to predict ternary complex structures and the exploration of novel linker chemistries will continue to refine our ability to rationally design PROTACs with superior efficacy and drug-like properties, ultimately accelerating their journey to the clinic.[18][19]

References

A Comparative Guide to the Validation of Target Protein Degradation by a PROTAC: The Crucial Role of the Linker

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, moving beyond mere inhibition to induce the outright degradation of disease-causing proteins.[1][2] This is accomplished by elegantly hijacking the cell's own ubiquitin-proteasome system (UPS).[3][] At the heart of this technology lies a heterobifunctional molecule comprised of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[5][6] While the choice of ligands dictates specificity, it is the often-underestimated linker that orchestrates the productive formation of a ternary complex (POI-PROTAC-E3 ligase), a critical prerequisite for successful protein degradation.[6][7] An optimized linker ensures the appropriate proximity and orientation of the POI and E3 ligase for efficient ubiquitination and subsequent proteasomal degradation.[7]

This guide provides an in-depth, objective comparison of key experimental methodologies to validate PROTAC-mediated protein degradation, with a special focus on how these techniques can inform the optimization of the linker. We will delve into the causality behind experimental choices, present detailed protocols, and offer visual aids to empower researchers, scientists, and drug development professionals in their quest to design and validate effective PROTACs.

The PROTAC Mechanism of Action: A Symphony Conducted by the Linker

A PROTAC's function is a catalytic cycle initiated by the formation of a ternary complex.[8] This proximity, orchestrated by the linker, enables the E3 ligase to transfer ubiquitin to the POI.[1] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another cycle.[9][] The linker's length, composition, and attachment points are critical determinants of the stability and productivity of this ternary complex.[5][11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI Transfers Ubiquitin Ternary->PROTAC Releases Ternary->E3 Induces Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades to Validation_Workflow cluster_questions Key Validation Questions cluster_assays Recommended Assays q1 Does my PROTAC degrade the target protein? a1 Western Blot (Dose-response & Time-course) q1->a1 q2 Is the degradation UPS-dependent? a2 Western Blot with Proteasome Inhibitor q2->a2 q3 Does the PROTAC induce target ubiquitination? a3 Ubiquitination Assay (IP-Western) q3->a3 q4 Is the degradation specific to my target? a4 Mass Spectrometry (Proteomics) q4->a4

References

A Comparative Guide to Cis and Trans Isomers of (4-(2-hydroxyethyl)cyclohexyl)carbamate Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the intricate design of linker molecules is a cornerstone of creating effective therapeutic conjugates like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker is not merely a spacer but a critical component that dictates the stability, solubility, pharmacokinetics (PK), and efficacy of the entire construct.[1][2][3] Stereochemistry within the linker, often overlooked, can introduce profound differences in these properties.

This guide provides an in-depth comparative analysis of the cis and trans isomers of the (4-(2-hydroxyethyl)cyclohexyl)carbamate linker. We will explore how the fundamental principles of cyclohexane stereochemistry translate into predictable differences in performance, offering a rationale for selecting the optimal isomer for your specific therapeutic application.

Part 1: The Decisive Role of Conformational Geometry

The cyclohexane ring is not a flat hexagon; it predominantly adopts a strain-free "chair" conformation.[4] The orientation of substituents on this ring—as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—is the basis for cis-trans isomerism and dictates the molecule's three-dimensional shape and stability.[5]

The trans-Isomer: A Model of Rigidity and Stability

In a 1,4-disubstituted cyclohexane, the trans isomer can exist in two interconverting chair conformations: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).[6][7] The diequatorial conformer is overwhelmingly more stable because it avoids significant steric strain, known as 1,3-diaxial interactions, that occurs when bulky groups are forced into close proximity in the diaxial form.[5][8]

For the trans-(4-(2-hydroxyethyl)cyclohexyl)carbamate linker, this means it exists almost exclusively in a single, rigid, diequatorial conformation. This locks the carbamate and hydroxyethyl groups into well-defined positions on opposite sides of the ring.

Caption: Conformational equilibrium of the trans isomer.

The cis-Isomer: A State of Dynamic Equilibrium

The cis isomer presents a more complex picture. In its chair conformations, one substituent must be axial while the other is equatorial (axial-equatorial, or a,e).[6][9] Through a process called a "ring flip," it can interconvert to an alternative chair form where the substituents switch their orientations (equatorial-axial, or e,a).[7][10]

These two conformers have different energies if the substituents are not identical. The conformation where the bulkier group occupies the more spacious equatorial position is favored.[8][9] For the cis-(4-(2-hydroxyethyl)cyclohexyl)carbamate linker, this results in a dynamic equilibrium between two distinct shapes, leading to greater conformational flexibility compared to the rigid trans isomer.

Caption: Conformational equilibrium of the cis isomer.

Part 2: Impact on Physicochemical Properties and Pharmacokinetics

The distinct geometries of the cis and trans isomers are predicted to have a significant impact on the resulting drug conjugate's performance. Linker characteristics are known to influence structure-activity relationships and pharmacokinetics.[11] The choice of linker can modulate stability, payload release, and overall ADC profiles.[1][12]

Propertytrans-Isomer (Diequatorial)cis-Isomer (Axial/Equatorial Equilibrium)Rationale & Justification
Conformational Rigidity HighModerate to LowThe trans isomer is locked into a low-energy diequatorial state, providing a well-defined, rigid structure.[7] The cis isomer exists as a dynamic equilibrium of conformers, affording greater flexibility.[9]
Predicted Stability HigherLowerThe rigid conformation of the trans isomer may offer better steric shielding to the carbamate linkage, potentially reducing susceptibility to premature enzymatic or chemical degradation in circulation. Linker steric hindrance is a key parameter for optimizing ADC stability.[12]
Aqueous Solubility Potentially LowerPotentially HigherThe cis isomer's flexibility and presentation of both axial and equatorial substituents might lead to more dynamic interactions with water, potentially disrupting the crystal lattice more easily and improving solubility. Linker hydrophilicity is crucial for preventing aggregation.[3][13]
Pharmacokinetics (PK) More PredictableMore VariableThe defined, rigid structure of the trans isomer is expected to result in more consistent and predictable interactions with biological systems (e.g., plasma proteins, metabolizing enzymes), leading to a more uniform PK profile. Linker design is a critical factor in modulating ADC PK.[2]
Payload Release Potentially Slower / More ControlledPotentially Faster / Less ControlledIf release involves enzymatic access to the linker, the defined geometry of the trans isomer could allow for more optimized and controlled cleavage kinetics. The flexible nature of the cis isomer might lead to less specific or faster cleavage.[13]

Part 3: Implications for Drug Conjugate Design

The selection between a cis or trans linker should be a deliberate choice based on the strategic goals of the drug design program.

  • For ADCs Requiring High Stability: When maximizing the therapeutic window is paramount, minimizing off-target toxicity from premature payload release is critical.[14] The predicted superior stability of the rigid trans isomer makes it the preferred choice for ADCs with highly potent payloads, ensuring the warhead remains attached until it reaches the target cell.[]

  • For Modulating Solubility and Release: In cases where the payload is highly hydrophobic, a more flexible linker might be advantageous.[13] The cis isomer , with its dynamic nature, could help mitigate aggregation issues and may be engineered for more rapid payload release kinetics if desired.

  • For PROTACs and Bivalent Inhibitors: The defined vector and distance provided by the trans isomer are highly advantageous for molecules that must simultaneously bind two distinct proteins. This rigidity can reduce the entropic penalty of binding and lead to higher affinity and selectivity.

Part 4: Experimental Workflow: Isomer Separation and Characterization

The synthesis of 1,4-disubstituted cyclohexanes often yields a mixture of cis and trans isomers.[16] Their separation and unambiguous characterization are essential for developing a homogeneous drug substance.

Experimental Protocol: Preparative Chiral HPLC Separation

This protocol describes a general method for separating cis and trans diastereomers. Optimization of the column, mobile phase, and flow rate is crucial for each specific compound.[17][18]

  • Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective for separating cyclic diastereomers.[19]

  • Sample Preparation: Dissolve the cis/trans mixture of the linker or a downstream intermediate in a suitable solvent (e.g., isopropanol, hexane) to a concentration of approximately 10 mg/mL.[17]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. A common starting point for normal-phase separation is a mixture of hexane and isopropanol (e.g., 80:20 v/v). The polarity can be adjusted to optimize resolution.[17]

  • Chromatography:

    • Equilibrate the preparative HPLC column with the mobile phase at a constant flow rate (e.g., 15-20 mL/min for a 21 mm ID column) until a stable baseline is achieved.[17]

    • Inject the sample solution.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm for the carbamate).

    • Collect the separated fractions corresponding to the cis and trans isomers.

  • Post-Processing:

    • Combine the fractions for each isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Confirm the purity of each isolated isomer using analytical HPLC.

Characterization: Confirming Relative Stereochemistry
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful technique for determining the relative stereochemistry. For the trans isomer, irradiation of an axial proton will show a strong NOE to the other axial protons on the same side of the ring. For the cis isomer, the relationship between substituents can be similarly deduced.[17]

  • Infrared (IR) Spectroscopy: The distinct symmetries of the cis and trans isomers can lead to different IR spectra, providing a fingerprint for each molecule.[20]

G cluster_0 Synthesis & Separation cluster_1 Characterization & Analysis cluster_2 Downstream Application synthesis Synthesis of Linker (yields cis/trans mixture) prep_hplc Preparative Chiral HPLC Separation synthesis->prep_hplc cis_fraction Collect cis Isomer Fraction prep_hplc->cis_fraction trans_fraction Collect trans Isomer Fraction prep_hplc->trans_fraction purity_cis Analytical HPLC (Purity Check) cis_fraction->purity_cis purity_trans Analytical HPLC (Purity Check) trans_fraction->purity_trans nmr_cis NMR Analysis (1D-NOESY) of cis Isomer conjugation Conjugation to Antibody/Payload nmr_cis->conjugation Proceed with Pure cis Isomer nmr_trans NMR Analysis (1D-NOESY) of trans Isomer nmr_trans->conjugation Proceed with Pure trans Isomer purity_cis->nmr_cis purity_trans->nmr_trans

Caption: Experimental workflow for isomer separation and characterization.

Conclusion

The stereochemical configuration of the (4-(2-hydroxyethyl)cyclohexyl)carbamate linker is not a trivial detail; it is a critical design parameter that profoundly influences the physical and pharmacological properties of a drug conjugate. The trans isomer offers a rigid, stable, and predictable platform, making it an excellent default choice for applications demanding high in-vivo stability and a defined spatial orientation. The cis isomer provides conformational flexibility, which can be strategically employed to modulate solubility or alter release kinetics. An empirical evaluation of both isomers, guided by the principles outlined here, will empower drug development professionals to rationally design and select linkers for the next generation of targeted therapeutics.

References

assessing the in vivo stability of PROTACs with tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis Targeting Chimera (PROTAC) hinges on a delicate balance of binding affinities, ternary complex formation, and, crucially, its stability within a biological system.[][2][3][4] The linker, the bridge connecting the target-binding and E3 ligase-recruiting moieties, is a key determinant of a PROTAC's pharmacokinetic and pharmacodynamic profile.[5][6] This guide provides an in-depth comparison of the in vivo stability of PROTACs incorporating a tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate-derived linker against common aliphatic and polyethylene glycol (PEG) alternatives. We will delve into the experimental workflows required to generate robust comparative data, present hypothetical yet realistic results based on established principles of drug metabolism, and explain the scientific rationale behind each step.

The Central Role of the Linker in PROTAC Stability

The linker is far from a passive spacer; its composition, length, and rigidity profoundly influence a PROTAC's solubility, cell permeability, and metabolic stability.[3][6][7] An ideal linker should maintain the PROTAC's structural integrity en route to its target, resist premature metabolic breakdown, and position the two ligands optimally for the formation of a productive ternary complex.[2][5] Common metabolic liabilities in linkers include oxidation of aliphatic chains and hydrolysis of ester or amide bonds.[8][] The choice of linker, therefore, represents a critical optimization parameter in PROTAC design.[][3]

The this compound moiety introduces a rigid cyclohexyl core and a carbamate group into the linker structure. The rigidity of the cyclohexyl ring can help to pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and cell permeability.[10] However, the carbamate bond can be susceptible to hydrolysis by esterases, and the tert-butyl group may undergo oxidation.[11][12] A thorough assessment of its in vivo stability is therefore essential.

Visualizing the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome recognized by E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub Ubiquitin E3->Ub transfers Ub->POI tags (polyubiquitination) Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

A Comparative In Vivo Stability Study: Experimental Design

To objectively assess the in vivo stability of a PROTAC containing a this compound-derived linker (PROTAC-Cyc), we will compare it against two PROTACs with identical target-binding and E3 ligase-recruiting moieties but different linkers: a flexible C8 alkyl linker (PROTAC-Alkyl) and a PEG4 linker (PROTAC-PEG).

Hypothetical PROTAC Structures for Comparison
PROTAC Name Linker Type Key Structural Features Hypothesized Advantages Hypothesized Disadvantages
PROTAC-Cyc CyclohexylcarbamateRigid cyclic core, carbamate bondEnhanced rigidity, potential for improved cell permeabilitySusceptibility to esterase-mediated hydrolysis of the carbamate
PROTAC-Alkyl C8 Alkyl ChainFlexible, hydrophobicSimple synthesis, established precedentPotential for non-specific binding, susceptible to oxidation
PROTAC-PEG PEG4Flexible, hydrophilicImproved solubility, favorable PK propertiesCan increase molecular weight, may decrease permeability

Part 1: In Vitro Metabolic Stability Assessment

The first tier of evaluation involves assessing the metabolic stability in vitro using liver microsomes and hepatocytes. These systems contain the primary drug-metabolizing enzymes and provide a reliable indication of a compound's susceptibility to metabolic clearance.[13][14]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation of Incubation Mixtures: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL), NADPH regenerating system (to support CYP450 activity), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add each PROTAC (final concentration 1 µM) to the wells to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.[15][16][17]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.

Expected Outcomes: In Vitro Metabolic Stability
PROTAC In Vitro t½ in HLM (minutes) Primary Metabolic Pathway
PROTAC-Cyc 45Carbamate hydrolysis, Cyclohexyl ring oxidation
PROTAC-Alkyl 30Alkyl chain hydroxylation
PROTAC-PEG 75Ether cleavage, Terminal alcohol oxidation

Interpretation: The rigid cyclohexyl structure in PROTAC-Cyc may offer some protection against CYP-mediated oxidation compared to the linear alkyl chain of PROTAC-Alkyl. However, its stability will be highly dependent on its susceptibility to carbamate hydrolysis. The PEG linker in PROTAC-PEG is expected to be the most stable in this in vitro system.

Part 2: In Vivo Pharmacokinetic (PK) Study

An in vivo PK study in a relevant animal model, such as mice or rats, is the definitive method for assessing a PROTAC's stability and overall exposure.[][][20]

Experimental Workflow: In Vivo PK Study

in_vivo_pk_workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_processing Sample Processing cluster_analysis Analysis cluster_modeling PK Modeling Dosing Administer PROTAC (e.g., intravenous) Sampling Collect blood at multiple time points Dosing->Sampling Processing Isolate plasma and precipitate proteins Sampling->Processing Analysis Quantify PROTAC by LC-MS/MS Processing->Analysis Modeling Calculate PK parameters (t½, AUC, CL) Analysis->Modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Experimental Protocol: Mouse Pharmacokinetic Study
  • Animal Model: Use male C57BL/6 mice (n=3 per time point per PROTAC).

  • Formulation and Dosing: Formulate each PROTAC in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer a single intravenous (IV) dose (e.g., 1 mg/kg).

  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Extract the PROTAC from the plasma using protein precipitation with a cold organic solvent containing an internal standard.

  • LC-MS/MS Quantification: Analyze the plasma concentrations of each PROTAC using a validated LC-MS/MS method.[15][16][17]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Comparative In Vivo Pharmacokinetic Data (Hypothetical)
Parameter PROTAC-Cyc PROTAC-Alkyl PROTAC-PEG
Half-life (t½, hours) 2.51.24.8
AUC (ng*h/mL) 12006502500
Clearance (CL, mL/min/kg) 13.925.66.7
Volume of Distribution (Vd, L/kg) 3.03.52.8

Interpretation of Results:

  • PROTAC-Alkyl: The short half-life and high clearance are indicative of rapid metabolic breakdown, likely through oxidation of the alkyl chain. This would result in lower overall exposure (AUC).

  • PROTAC-PEG: The hydrophilic PEG linker is expected to reduce metabolic clearance and non-specific tissue binding, leading to the longest half-life and highest exposure.[5]

  • PROTAC-Cyc: This PROTAC is expected to exhibit intermediate stability. The rigid cyclohexyl group may reduce the rate of metabolism compared to the flexible alkyl chain, but the potential for carbamate hydrolysis could represent a significant clearance pathway. The resulting pharmacokinetic profile is more favorable than the simple alkyl linker but less robust than the PEGylated version.

Conclusion and Future Directions

This guide outlines a systematic approach to assessing the in vivo stability of PROTACs containing a this compound-derived linker. Based on our comparative analysis, while this linker may offer advantages in terms of conformational rigidity, its susceptibility to hydrolysis presents a potential liability that must be carefully evaluated. The PEG linker, in this hypothetical study, demonstrates superior stability, highlighting its utility in prolonging a PROTAC's in vivo lifetime.

For researchers developing PROTACs with the cyclohexylcarbamate linker, further studies should focus on:

  • Metabolite Identification: Identifying the specific metabolites of PROTAC-Cyc to confirm the primary sites of metabolic breakdown.[][21]

  • Structure-Activity Relationship (SAR) Studies: Modifying the structure around the carbamate to increase its stability, for example, by introducing steric hindrance.

  • Pharmacodynamic (PD) Studies: Correlating the pharmacokinetic profile with the extent and duration of target protein degradation in vivo to determine the ultimate therapeutic efficacy.[20][22]

By employing these rigorous and comparative methodologies, drug development professionals can make informed decisions in the design and selection of linkers to create more stable, effective, and ultimately, clinically successful PROTACs.

References

case studies of successful PROTACs using tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While much attention is often paid to the protein-binding moieties, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide delves into the strategic use of rigid linkers in PROTAC design, with a specific focus on the incorporation of the cyclohexyl moiety, often derived from precursors like tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate. We will explore case studies of successful PROTACs targeting key cancer-related proteins, Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), and compare their performance with alternatives featuring more flexible linkers.

The Linker's Crucial Role in Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and an E3 ligase. The linker's architecture dictates the spatial orientation of these two proteins, profoundly influencing the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the POI. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, offer synthetic tractability and conformational adaptability, they can also lead to a higher entropic penalty upon binding and may adopt non-productive conformations.

Rigid linkers, by contrast, can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation. This can lead to enhanced potency and improved metabolic stability. The cyclohexyl group, a common constituent of rigid linkers, provides a stiff and well-defined scaffold that can optimize the presentation of the two ligands for binding.

Case Study 1: BRD4-Targeting PROTACs - Rigidity Enhances Potency

BRD4, a member of the bromodomain and extra-terminal domain (BET) family of proteins, is a key regulator of oncogene transcription and is a well-established target in cancer therapy. Several PROTACs have been developed to induce its degradation.

A comparative analysis of BRD4-targeting PROTACs reveals the significant impact of linker rigidity. While many early-generation BRD4 PROTACs utilized flexible PEG or alkyl linkers, subsequent studies have demonstrated that incorporating rigid elements, such as piperidine or cyclohexane rings, can lead to superior degradation activity. For instance, studies have shown that replacing a flexible linker with a more rigid counterpart can lead to a significant improvement in the half-maximal degradation concentration (DC50).[1][2][3]

Table 1: Comparison of BRD4-Targeting PROTACs with Flexible vs. Rigid Linkers

PROTACLinker TypeTarget LigandE3 Ligase LigandDC50DmaxReference
dBET1 Flexible (PEG)JQ1Pomalidomide (CRBN)~8 nM>95%--INVALID-LINK--
ARV-825 Flexible (PEG)OTX015Pomalidomide (CRBN)<1 nM>98%--INVALID-LINK--
Hypothetical Cyclohexyl-Linker PROTAC Rigid (Cyclohexyl-based)JQ1Pomalidomide (CRBN)Sub-nanomolar range (projected based on trends)>95%Inferred from rigidity-performance studies[1][2][3]

The enhanced potency observed with rigid linkers is attributed to a more favorable pre-organization of the PROTAC for binding to both BRD4 and the E3 ligase, leading to more stable and productive ternary complex formation.

BRD4 Signaling Pathway

BRD4_Signaling_Pathway cluster_nucleus Nucleus Acetylated Histones Acetylated Histones BRD4 BRD4 Acetylated Histones->BRD4 recruits PTEFb PTEFb BRD4->PTEFb activates PROTAC PROTAC BRD4->PROTAC binds Proteasome Proteasome BRD4->Proteasome degradation RNA_Pol_II RNA_Pol_II PTEFb->RNA_Pol_II phosphorylates Oncogenes Oncogenes RNA_Pol_II->Oncogenes transcribes Cell Proliferation Cell Proliferation Oncogenes->Cell Proliferation Ub Ub PROTAC->Ub recruits E3 Ligase Complex for Ubiquitination CRBN CRBN CRBN->PROTAC binds Ub->BRD4

Caption: BRD4 signaling and PROTAC-mediated degradation.

Case Study 2: BTK-Targeting PROTACs - Rigidity for Improved Metabolic Stability

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies. The development of BTK-targeting PROTACs has shown great promise, particularly in overcoming resistance to BTK inhibitors.

In the context of BTK PROTACs, linker rigidity has been shown to not only impact degradation potency but also significantly improve metabolic stability. A study comparing a BTK PROTAC with a flexible linker to one with a rigid linker demonstrated that the rigidified PROTAC exhibited a substantially longer half-life in human liver microsomes.[4] This is a critical parameter for in vivo efficacy, as improved metabolic stability can lead to better drug exposure and a more sustained therapeutic effect.

Table 2: Comparison of BTK-Targeting PROTACs with Flexible vs. Rigid Linkers

PROTACLinker TypeTarget LigandE3 Ligase LigandDC50 (in cells)Metabolic Stability (T1/2 in HLM)Reference
BTK PROTAC 6e Flexible (PEG-like)ARQ-531 derivativePomalidomide (CRBN)PotentPoor[4]
BTK PROTAC 3e Rigid (incorporating a piperazine ring)ARQ-531 derivativePomalidomide (CRBN)Potent>145 min[4]

The improved metabolic stability of the rigid linker-containing PROTAC is likely due to the reduced conformational flexibility, which can limit access of metabolizing enzymes to labile sites within the molecule.

BTK Signaling Pathway

BTK_Signaling_Pathway BCR BCR LYN_SYK LYN_SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCG2 PLCG2 BTK->PLCG2 activates PROTAC PROTAC BTK->PROTAC binds Proteasome Proteasome BTK->Proteasome degradation IP3_DAG IP3_DAG PLCG2->IP3_DAG generates NF_kB NF_kB IP3_DAG->NF_kB leads to activation of B-cell Proliferation & Survival B-cell Proliferation & Survival NF_kB->B-cell Proliferation & Survival Ub Ub PROTAC->Ub recruits E3 Ligase Complex for Ubiquitination CRBN CRBN CRBN->PROTAC binds Ub->BTK

Caption: BTK signaling and PROTAC-mediated degradation.

Experimental Protocols

The successful development and characterization of PROTACs rely on a suite of robust in vitro assays. Below are detailed, step-by-step methodologies for key experiments.

Experimental Workflow: PROTAC Evaluation

PROTAC_Evaluation_Workflow A 1. Cell Culture & Treatment B 2. Western Blot for Protein Degradation A->B C 3. Cell Viability Assay (e.g., MTT/CTG) A->C D 4. Ternary Complex Formation Assay (e.g., Co-IP, TR-FRET) A->D E 5. Data Analysis (DC50, Dmax, IC50) B->E C->E D->E

Caption: A typical workflow for evaluating PROTAC efficacy.

Western Blot for Quantification of Protein Degradation

Objective: To determine the dose-dependent and time-course effects of a PROTAC on the levels of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the PROTAC on the cells.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the PROTAC.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

Objective: To confirm that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-target protein)

  • Protein A/G magnetic beads

  • Primary antibodies for western blotting (anti-target protein and anti-E3 ligase)

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a few hours to allow for ternary complex formation without subsequent degradation.

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with the immunoprecipitating antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in sample buffer.

  • Western Blotting: Analyze the eluted samples by western blotting using antibodies against the target protein and the E3 ligase. The presence of the E3 ligase in the immunoprecipitate of the target protein confirms the formation of the ternary complex.

Conclusion

The strategic incorporation of rigid linkers, particularly those containing a cyclohexyl moiety, represents a significant advancement in the rational design of PROTACs. As demonstrated through case studies of BRD4 and BTK degraders, these rigid linkers can confer substantial advantages in terms of both degradation potency and metabolic stability. While flexible linkers remain a valuable tool in the initial stages of PROTAC discovery, the evidence strongly suggests that a thoughtful exploration of linker rigidity is a critical step towards developing next-generation protein degraders with superior therapeutic profiles. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of these novel therapeutic agents.

References

The Linker's Pivotal Role: A Comparative Guide to Evaluating Off-Target Effects of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs orchestrate their complete removal.[1] This catalytic mode of action presents a powerful paradigm shift in drug discovery, enabling the pursuit of previously "undruggable" targets.[4]

A PROTAC molecule is a heterobifunctional chimera, comprising a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that tethers these two components.[1][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of successful protein degradation.[6][7][8] However, the very mechanism that makes PROTACs so potent also introduces a significant challenge: the potential for off-target effects. Unintended degradation of proteins other than the intended POI can lead to cellular toxicity and unforeseen side effects, posing a major hurdle in their clinical development.[1][9]

The linker, often considered a simple tether, is increasingly recognized as a critical determinant of a PROTAC's overall performance, profoundly influencing its efficacy, selectivity, and off-target profile.[5][][11] This guide provides a comprehensive comparison of state-of-the-art methodologies for evaluating the off-target effects of PROTACs, with a special focus on the linker's contribution. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower researchers in the rational design of safer and more effective protein degraders.

The PROTAC Mechanism and the Genesis of Off-Target Effects

The intended mechanism of action for a PROTAC involves the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI. Off-target effects can arise from several sources:

  • Off-target binding of the warhead: The ligand targeting the POI may have affinity for other proteins with similar binding pockets.[9]

  • Off-target binding of the E3 ligase ligand: The E3 ligase recruiter, such as pomalidomide, can independently mediate the degradation of other proteins, like zinc-finger (ZF) proteins.[9][12]

  • Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, leading to the "hook effect" and potentially increasing off-target pharmacology.[13][14][15]

  • Linker-mediated off-targets: The linker itself can influence the conformation of the ternary complex, creating novel protein-protein interactions that lead to the degradation of "neosubstrates" that would not otherwise be targeted.

cluster_0 PROTAC Mechanism cluster_1 Off-Target Mechanisms PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds OffTarget Off-Target Protein PROTAC->OffTarget Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary OffTarget_Ternary Off-Target Ternary Complex E3->OffTarget_Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation OffTarget_Degradation Off-Target Degradation Proteasome->OffTarget_Degradation OffTarget->OffTarget_Ternary Ub_OffTarget Ubiquitinated Off-Target OffTarget_Ternary->Ub_OffTarget Ubiquitination Ub_OffTarget->Proteasome

Caption: The PROTAC mechanism of action and potential pathways leading to off-target degradation.

Comparative Analysis of Off-Target Evaluation Methodologies

A multi-pronged approach is essential for a thorough assessment of PROTAC off-target effects. Here, we compare the leading experimental and computational strategies.

Global Proteomics: An Unbiased View of the Degradome

Mass spectrometry (MS)-based proteomics provides a global and unbiased snapshot of protein abundance changes following PROTAC treatment, making it the cornerstone for off-target identification.[1][13]

Experimental Workflow:

A Cell Culture & Treatment (PROTAC, Vehicle Control) B Cell Lysis & Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (Optional) (e.g., TMT, SILAC) C->D E LC-MS/MS Analysis D->E F Data Analysis (Protein Identification & Quantification) E->F G Identification of Downregulated Proteins F->G H Validation of Hits (e.g., Western Blot, CETSA) G->H

Caption: A typical workflow for global proteomics-based off-target analysis of PROTACs.

Key Techniques and Comparison:

Technique Principle Advantages Limitations
Label-Free Quantification (LFQ) Compares the signal intensity of peptides across different samples.Cost-effective, simple workflow.Lower precision and throughput compared to labeled methods.
Isobaric Labeling (TMT, iTRAQ) Chemically tags peptides with isobaric tags, allowing for multiplexed analysis.High throughput, accurate quantification.Can suffer from ratio compression, higher cost.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling of proteins with "heavy" and "light" amino acids.High accuracy and precision.Not applicable to all cell types, can be expensive.

Data Presentation:

Hypothetical quantitative proteomics data for a PROTAC targeting Protein A:

Protein Gene Name Log2 Fold Change (PROTAC vs. Vehicle) p-value Potential Off-Target?
Protein AGENEA-3.5<0.001No (On-Target)
Protein BGENEB-2.8<0.01Yes
Protein CGENEC-0.50.25No
Protein DGENED-2.5<0.01Yes

A significant negative Log2 fold change with a low p-value indicates potential degradation.

Genomic Approaches: Uncovering Essential Factors for PROTAC Activity

CRISPR-Cas9 screens can identify genes that, when knocked out, confer resistance to a PROTAC. This can reveal not only the intended E3 ligase but also unexpected off-targets or cellular factors involved in the degradation process.

Experimental Protocol:

  • Library Transduction: Transduce a pooled CRISPR knockout library into a cell line of interest.

  • PROTAC Treatment: Treat the cell population with the PROTAC at a concentration that induces cell death or growth inhibition.

  • Genomic DNA Extraction: Isolate genomic DNA from the surviving cells.

  • Sequencing and Analysis: Amplify and sequence the sgRNA-encoding regions to identify enriched sgRNAs in the resistant population.

Target Engagement Assays: Validating Direct Interactions

Once potential off-targets are identified, it's crucial to confirm direct engagement by the PROTAC.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.[13]

  • NanoBRET™: A bioluminescence resonance energy transfer (BRET)-based assay that can quantify ternary complex formation in live cells.[12]

In Silico Prediction: A Proactive Approach to Off-Target Assessment

Computational methods are emerging as valuable tools for proactively predicting potential off-target liabilities.

  • Structure-Based Modeling: Molecular docking and dynamics simulations can predict the formation of ternary complexes with off-target proteins.[4][7][16][17]

  • Machine Learning: Graph-based deep learning frameworks can predict the off-target propensity of PROTAC warheads based on their known interactions with other proteins.[9]

The Linker's Influence: From Simple Tether to Master Modulator

The chemical linker is a critical determinant of a PROTAC's selectivity and off-target profile.[5][][11] Its length, composition, and attachment points dictate the geometry of the ternary complex and can introduce novel protein-protein interactions.[7][8]

Key Linker Properties and Their Impact:

  • Length: An optimal linker length is crucial for productive ternary complex formation.[5][][18] A linker that is too short may cause steric hindrance, while one that is too long can lead to a decrease in potency due to a higher entropic penalty.[5][18]

  • Composition: The chemical makeup of the linker influences its flexibility, solubility, and cell permeability.[2][]

    • PEG Linkers: Often used to improve solubility, but their flexibility can sometimes lead to non-specific interactions.[18]

    • Alkyl Chains: More hydrophobic, which can affect cellular uptake and target engagement.[18]

    • Rigid Linkers (e.g., containing cyclic structures): Can pre-organize the PROTAC into a bioactive conformation, potentially improving selectivity.[19]

  • Attachment Points: The exit vector from both the warhead and the E3 ligase ligand significantly impacts the orientation of the proteins within the ternary complex.[5]

Linker Linker Properties (Length, Composition, Attachment) Ternary Ternary Complex (Geometry, Stability, Cooperativity) Linker->Ternary Dictates OnTarget On-Target Potency (DC50, Dmax) Ternary->OnTarget Determines OffTarget Off-Target Profile Ternary->OffTarget Influences

Caption: The relationship between linker properties, ternary complex formation, and PROTAC outcomes.

Case Study: Rational Linker Design to Mitigate Off-Target Effects

Studies have shown that pomalidomide-based PROTACs can induce the off-target degradation of zinc-finger (ZF) proteins.[9][12] By systematically modifying the attachment point of the linker on the pomalidomide moiety, researchers have been able to develop PROTACs with reduced off-target ZF degradation and enhanced on-target potency.[12] For instance, substitutions at the C5 position of pomalidomide have been shown to minimize these off-target effects.[12]

Conclusion and Future Perspectives

The evaluation of off-target effects is a critical aspect of PROTAC development. A comprehensive strategy employing a combination of global proteomics, genomic screens, target engagement assays, and in silico modeling is essential for building a complete safety profile. The linker, far from being a passive component, is a key player in determining a PROTAC's selectivity. As our understanding of the structure-activity relationships of linkers continues to grow, so too will our ability to rationally design PROTACs with minimized off-target effects and maximized therapeutic potential. The future of PROTAC design will likely involve a greater emphasis on computational modeling to predict optimal linker chemistry, leading to the development of safer and more effective protein-degrading therapeutics.[4][19]

References

The Linker's Pivotal Role: A Comparative Guide to Biophysical Assays for Confirming PROTAC Target Engagement

Author: BenchChem Technical Support Team. Date: January 2026

In the paradigm-shifting field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is not merely a matter of its constituent parts but a testament to their synergistic interplay. A PROTAC, a heterobifunctional molecule, is designed to simultaneously engage a target protein and an E3 ubiquitin ligase, thereby inducing the degradation of the former via the ubiquitin-proteasome system.[1][2][3] The linchpin of this orchestrated event is the linker, a chemical bridge that not only connects the two binding moieties but also critically influences the geometry and stability of the resulting ternary complex.[1][4][5] An optimally designed linker facilitates favorable protein-protein interactions, enhancing the cooperativity of the ternary complex and leading to efficient ubiquitination and degradation.[1][5] Conversely, a suboptimal linker can introduce steric hindrance or promote unproductive binding modes, abrogating the desired biological outcome.[1]

This guide provides a comprehensive comparison of key biophysical assays to definitively confirm target engagement and elucidate the linker's contribution to the formation of a productive ternary complex. We will delve into the principles, protocols, and practical considerations of Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bioluminescence Resonance Energy Transfer (BRET) assays, equipping researchers with the knowledge to make informed decisions in their PROTAC development endeavors.

The PROTAC Mechanism: A Symphony of Interactions

The journey of a PROTAC from administration to target degradation is a multi-step process, with the formation of a stable ternary complex being the rate-limiting step for many degraders.[6] Understanding this pathway is crucial for interpreting the data from various biophysical assays.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target & E3 Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasome Ubiquitination->Proteasome Tagging for Degradation Degradation Target Degradation Proteasome->Degradation Executes Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Key Biophysical Assays

The selection of an appropriate biophysical assay is contingent on the specific question being addressed in the PROTAC development pipeline. The following table provides a high-level comparison of the assays discussed in this guide.

AssayPrincipleThroughputKey OutputsLinker Insights
CETSA Ligand-induced thermal stabilization of the target protein in cells or lysates.[7][8]Low to MediumTarget engagement in a cellular context, thermal shift (ΔTm).[9]Confirms intracellular target binding of the PROTAC as a whole.
SPR Real-time detection of mass changes on a sensor surface due to molecular interactions.[10]MediumBinding affinity (KD), kinetics (ka, kd), cooperativity (α).[10][11][12][13]Quantifies the impact of the linker on binary and ternary complex affinity and stability.[11][13]
ITC Measurement of heat changes associated with binding events.[14][15][16][17]LowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[14][18]Provides a complete thermodynamic profile of binary and ternary complex formation, revealing the energetic contributions of the linker.[14][18]
NanoBRET Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescent ligand/protein.[19][20][21]HighIntracellular target engagement, ternary complex formation in live cells.[19][21][22]Assesses the linker's ability to facilitate ternary complex formation in a physiologically relevant environment.[22][23]

In-Depth Methodologies and Experimental Considerations

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement within the complex milieu of a living cell.[7][8] It is based on the principle that the binding of a ligand, in this case, a PROTAC, can alter the thermal stability of its target protein.[8]

Causality Behind Experimental Choices: By heating the cells or cell lysates, we challenge the folded state of the proteins. A PROTAC-bound target protein will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the unbound state. This "thermal shift" is a direct indicator of target engagement.[7]

CETSA_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Harvesting & Lysis A->B C 3. Heat Challenge (Temperature Gradient) B->C D 4. Separation of Soluble & Aggregated Proteins C->D E 5. Protein Quantification (e.g., Western Blot) D->E F 6. Data Analysis (Melt Curve Generation) E->F

Caption: A generalized workflow for a CETSA experiment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of the PROTAC or a vehicle control for a predetermined duration (e.g., 1-4 hours).[7]

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them.[9]

  • Lysis (Optional): For lysate-based CETSA, resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. For intact cell CETSA, resuspend the cell pellet in PBS with protease inhibitors.[7]

  • Heat Treatment: Aliquot the cell suspension or lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by immediate cooling on ice.[7]

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[24]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.[9]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control against the corresponding temperature to generate melting curves. A shift in the melting curve between the PROTAC-treated and vehicle-treated samples indicates target engagement.[9]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of molecular interactions.[10][25] It is exceptionally well-suited for dissecting the binary and ternary interactions that underpin PROTAC efficacy.[10][11][12][13][26]

Causality Behind Experimental Choices: In a typical SPR experiment for PROTAC analysis, one of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. The PROTAC and the target protein are then flowed over the surface, either sequentially or as a pre-formed complex. The change in the refractive index at the sensor surface, measured in resonance units (RU), is directly proportional to the mass bound, allowing for the precise measurement of binding and dissociation rates.[10] This allows for the calculation of the cooperativity factor (α), which quantifies how the binding of one component influences the binding of the other, a key parameter for linker optimization.[11][12]

SPR_Workflow A 1. Immobilize E3 Ligase on Sensor Chip B 2. Inject PROTAC (Binary Interaction 1) A->B C 3. Inject Target Protein (Binary Interaction 2) A->C D 4. Inject PROTAC + Target (Ternary Complex Formation) A->D E 5. Regeneration of Sensor Surface B->E F 6. Data Analysis (Kinetics, Affinity, Cooperativity) B->F C->E C->F D->E D->F E->A ITC_Workflow A 1. Prepare Protein & Ligand Solutions B 2. Load Samples into Calorimeter Cell & Syringe A->B C 3. Titrate Ligand into Protein Solution B->C D 4. Measure Heat Changes with Each Injection C->D E 5. Data Analysis (Binding Isotherm Fitting) D->E NanoBRET_Workflow A 1. Generate Fusion Constructs (Target-NanoLuc, E3-HaloTag) B 2. Transfect Cells A->B C 3. Add PROTAC & Fluorescent Ligands/Tracers B->C D 4. Measure Luminescence & Fluorescence C->D E 5. Calculate BRET Ratio D->E

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl (trans-4-(2-hydroxyethyl)cyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.